molecular formula C43H74N2O14 B8088608 4

4"-(2-(p-Chlorophenyl)acetoxyl)spiramycin

Cat. No.: B8088608
M. Wt: 843.1 g/mol
InChI Key: ACTOXUHEUCPTEW-PUAFBMFCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Spiramycin is a macrolide originally discovered as product of Streptomyces ambofaciens, with antibacterial and antiparasitic activities. Although the specific mechanism of action has not been characterized, spiramycin likely inhibits protein synthesis by binding to the 50S subunit of the bacterial ribosome. This agent also prevents placental transmission of toxoplasmosis presumably through a different mechanism, which has not yet been characterized.
A macrolide antibiotic produced by Streptomyces ambofaciens. The drug is effective against gram-positive aerobic pathogens, N. gonorrhoeae, and staphylococci. It is used to treat infections caused by bacteria and Toxoplasma gondii.

Properties

IUPAC Name

2-[(4R,5S,6S,7R,9R,10R,11Z,13Z,16R)-6-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-10-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-4-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H74N2O14/c1-24-21-29(19-20-46)39(59-42-37(49)36(45(9)10)38(27(4)56-42)58-35-23-43(6,51)41(50)28(5)55-35)40(52-11)31(47)22-33(48)53-25(2)15-13-12-14-16-32(24)57-34-18-17-30(44(7)8)26(3)54-34/h12-14,16,20,24-32,34-42,47,49-51H,15,17-19,21-23H2,1-11H3/b13-12-,16-14-/t24-,25-,26-,27-,28+,29+,30+,31-,32+,34+,35+,36-,37-,38-,39+,40+,41+,42+,43-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACTOXUHEUCPTEW-PUAFBMFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC=CC=CC(C(CC(C(C(C(CC(=O)O1)O)OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)OC4CCC(C(O4)C)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C/C=C\C=C/[C@@H]([C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)O)OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)O)N(C)C)O)CC=O)C)O[C@H]4CC[C@@H]([C@H](O4)C)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H74N2O14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

843.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Slightly soluble in water, Soluble in most organic solvents
Details O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 1621
Record name SPIRAMYCIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7027
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Amorphous

CAS No.

8025-81-8
Record name Spiramycin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.029.476
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SPIRAMYCIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7027
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

An In-Depth Technical Guide to the Dual-Targeting Anti-Coronavirus Mechanism of 4"-(2-(p-Chlorophenyl)acetoxyl)spiramycin

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The global challenge presented by coronaviruses, including SARS-CoV-2, necessitates the exploration of novel antiviral strategies. This technical guide provides a comprehensive analysis of the mechanism of action of a promising spiramycin derivative, 4"-(2-(p-Chlorophenyl)acetoxyl)spiramycin. This compound exhibits broad-spectrum anti-coronavirus activity through a novel dual-targeting mechanism that involves both a highly conserved viral RNA structure and a key host protein. By targeting the viral frameshifting element (FSE) RNA and the host exoribonuclease DIS3L2, this compound presents a compelling case for a new class of RNA-targeted therapeutics against coronaviruses. This document will detail the molecular interactions, supporting experimental evidence, and the scientific rationale behind this dual-action modality, offering valuable insights for researchers and drug development professionals in the field of antiviral discovery.

Introduction: The Urgent Need for Novel Anti-Coronavirus Therapeutics

The COVID-19 pandemic, caused by the novel betacoronavirus SARS-CoV-2, has underscored the critical need for effective and broadly active antiviral agents. While vaccines have been instrumental in mitigating the severity of the disease, the emergence of viral variants and the persistent threat of future coronavirus outbreaks demand a robust pipeline of therapeutic options.[1][2] Small-molecule drugs that can be orally administered and are less susceptible to viral mutations are particularly desirable.[2]

A key area of interest in antiviral drug development is the identification of highly conserved viral elements that are essential for replication.[3] One such target is the ribosomal frameshifting element (FSE), a complex RNA structure that plays a crucial role in the translation of viral polyproteins.[4][5][6][7] The conservation of the FSE across different coronaviruses makes it an attractive target for broad-spectrum antiviral development.[8]

This guide focuses on this compound, a derivative of the 16-membered macrolide antibiotic, carrimycin.[9][10] This compound has demonstrated significant antiviral efficacy against human coronaviruses, including HCoV-OC43 and HCoV-229E, and its mechanism of action provides a novel approach to combating these pathogens.[9]

The Dual-Target Mechanism of Action

This compound exerts its antiviral effects through a sophisticated dual-target mechanism, engaging both a viral and a host component. This multifaceted approach is hypothesized to create a more potent and durable antiviral response.

Primary Target: The Viral Frameshifting Element (FSE) RNA

The primary antiviral activity of this compound stems from its direct interaction with the coronaviral FSE RNA.[9] The FSE is a highly structured RNA element that causes a proportion of ribosomes to shift their reading frame during translation of the viral genome.[4][5][6] This programmed -1 ribosomal frameshift is essential for the production of the viral RNA-dependent RNA polymerase (RdRp) and other non-structural proteins required for viral replication.[8]

Molecular simulations have revealed that the addition of the 4"-(2-(p-chlorophenyl)acetoxyl) substituent to the spiramycin scaffold induces a conformational change, forcing the macrocyclic ring into a "U-shaped" structure.[9] This specific conformation is critical for high-affinity binding to the pseudoknot region of the FSE RNA.[9] By binding to the FSE, the compound is thought to stabilize the RNA structure, thereby impeding the ribosomal frameshifting process. This disruption in the stoichiometry of viral proteins ultimately inhibits viral replication.

FSE_Interaction cluster_virus Coronavirus-Infected Host Cell Viral_RNA Viral Genomic RNA Ribosome Host Ribosome Viral_RNA->Ribosome Translation Initiation ORF1a ORF1a Translation Ribosome->ORF1a FSE Frameshifting Element (FSE) Pseudoknot ORF1a->FSE FSE->ORF1a No Frameshift (Translation Terminates) Frameshift -1 Ribosomal Frameshift FSE->Frameshift FSE->Frameshift Inhibition ORF1ab ORF1ab Translation (RdRp Synthesis) Frameshift->ORF1ab Successful Frameshift Replication Viral Replication ORF1ab->Replication Compound This compound Compound->FSE Binds and Stabilizes

Figure 1: Mechanism of Action at the Viral FSE. this compound binds to the FSE pseudoknot, inhibiting the -1 ribosomal frameshift required for the synthesis of essential viral proteins like RdRp.

Secondary Target: The Host Protein DIS3L2

In addition to its direct action on the viral FSE, thermal proteome profiling (TPP) has identified the host exoribonuclease DIS3L2 as a potential secondary target of this compound.[9] DIS3L2 is a 3'-5' exoribonuclease involved in various RNA degradation pathways, including the decay of uridylated pre-let-7 miRNA and the surveillance of aberrant non-coding RNAs.[11][12][13]

The precise role of DIS3L2 in the context of coronavirus infection and how its modulation by the spiramycin derivative contributes to the overall antiviral effect is an area of active investigation. It is hypothesized that the compound's interaction with DIS3L2 may assist in the antiviral effect by altering the host cell's RNA degradation machinery, potentially creating an environment that is less favorable for viral replication.[9] This could involve the degradation of viral RNA or the modulation of host RNAs that are required for the viral life cycle.

DIS3L2_Interaction cluster_host Host Cell Cytoplasm Compound This compound DIS3L2 Host Exoribonuclease DIS3L2 Compound->DIS3L2 Modulates Activity RNA_Degradation RNA Degradation DIS3L2->RNA_Degradation Viral_RNA Viral RNA Viral_RNA->RNA_Degradation Potential Target Host_RNA Host RNA Host_RNA->RNA_Degradation Antiviral_State Enhanced Antiviral State RNA_Degradation->Antiviral_State

Sources

A Technical Guide to the Structure-Activity Relationship of 4''-Acylated Spiramycin Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Spiramycin, a 16-membered macrolide antibiotic, has long been a stalwart in the treatment of Gram-positive bacterial infections and toxoplasmosis.[1][2][3] However, the escalating challenge of antimicrobial resistance necessitates the continuous evolution of existing antibiotic scaffolds. This guide delves into the strategic modification of spiramycin at the 4''-hydroxyl group of its mycarose sugar, a key position for enhancing biological activity. We will explore the synthetic rationale, dissect the intricate structure-activity relationships (SAR) that govern antibacterial potency, and provide the detailed experimental frameworks required to validate these findings. This document serves as a technical resource, synthesizing chemical logic with microbiological validation to empower the development of next-generation spiramycin-based therapeutics.

Foundational Principles: Spiramycin as a Scaffold

Mechanism of Action

Spiramycin, like other macrolides, exerts its bacteriostatic effect by inhibiting bacterial protein synthesis.[4] It binds to the 50S subunit of the bacterial ribosome, interfering with the translocation step of polypeptide chain elongation.[2][4][5][6] This binding effectively stalls the production of essential proteins, thereby arresting bacterial growth and proliferation.[4] While primarily bacteriostatic, it can be bactericidal at high concentrations against highly sensitive strains.[3][5] Its primary clinical utility is against Gram-positive cocci and rods, as well as some atypical pathogens.[2][5][6]

The Rationale for 4''-Position Modification

The spiramycin molecule presents several hydroxyl groups amenable to chemical modification. However, the 4''-hydroxyl group on the terminal mycarose sugar has emerged as a particularly strategic target. Early research indicated that modifications at this site, such as the introduction of relatively small acyl, sulfonyl, or alkyl groups, could lead to derivatives with superior or comparable antibacterial activity to the parent compound.[1][7]

The core impetus for this targeted derivatization is twofold:

  • Enhancing Potency and Spectrum: Modification can alter the molecule's interaction with the ribosomal target or improve its ability to permeate the bacterial cell wall, potentially leading to lower minimum inhibitory concentrations (MICs).[8]

  • Overcoming Resistance: Acylation can introduce steric bulk that may hinder common resistance mechanisms, such as enzymatic modification of the antibiotic or ribosomal methylation (the basis for MLSB resistance).[5]

Recent studies have further invigorated this field by revealing that certain 4''-acylated derivatives not only possess enhanced antibacterial properties but also exhibit potent anticancer activity, opening avenues for developing dual-function agents.[1][9][10][11]

Synthetic Strategy: Selective Acylation of the 4''-Hydroxyl Group

The selective acylation of the 4''-hydroxyl group of spiramycin I is a cornerstone of developing these novel derivatives. Spiramycin I possesses multiple hydroxyl groups, but the 4''-OH can be targeted with high selectivity under controlled conditions, often without the need for complex protection-deprotection steps.[9]

General Synthesis Workflow

The most common approach involves the direct esterification of spiramycin I using an appropriate acylating agent, such as an acyl chloride or a carboxylic acid activated with a coupling agent.

G Spiramycin Spiramycin I Reaction Reaction Mixture (Solvent: DCM/DMF, Base: Et3N/DMAP) Spiramycin->Reaction Acylating_Agent Acylating Agent (Acyl Chloride or Acid + DCC/EDC) Acylating_Agent->Reaction Purification Purification (Silica Gel Chromatography) Reaction->Purification Product 4''-O-Acylated Spiramycin Derivative Purification->Product

Caption: General workflow for the synthesis of 4''-acylated spiramycin derivatives.

Detailed Experimental Protocol: Synthesis of a Representative Derivative

This protocol describes a general method for the synthesis of a 4''-acylated spiramycin derivative using an acyl chloride.

Materials:

  • Spiramycin I

  • Acyl chloride (e.g., isovaleryl chloride, benzoyl chloride)

  • Triethylamine (Et₃N)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexane mixture)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Spiramycin I (1 equivalent) in anhydrous DCM.

  • Addition of Base: Cool the solution to 0 °C using an ice bath. Add triethylamine (Et₃N, ~3 equivalents) and a catalytic amount of DMAP.

  • Acylation: Add the desired acyl chloride (1.1-1.5 equivalents) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by adding saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography using an appropriate solvent gradient (e.g., a gradient of ethyl acetate in hexane) to yield the pure 4''-O-acylated spiramycin derivative.

  • Characterization: Confirm the structure of the final product using spectroscopic methods (¹H NMR, ¹³C NMR, HRMS).

Dissecting the Structure-Activity Relationship (SAR)

Acylation at the 4''-position profoundly influences the biological activity of spiramycin. The nature of the acyl substituent is a critical determinant of the resulting derivative's antibacterial potency.

Impact of Acyl Group on Antibacterial Activity

Studies have shown that most modifications at the 4''-OH group enhance antibacterial activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[9][10]

  • Lipophilicity and Chain Length: Increasing the lipophilicity of the acyl chain can enhance antibacterial potency, likely by improving the drug's ability to permeate the bacterial cell envelope.[8] A patent on bitespiramycin, a mixture of 4''-acylated derivatives, notes that efficacy and stability increase with the carbon chain length of the ester, following the trend: isovaleryl > butyryl > propionyl > acetyl.[12]

  • Alkyl vs. Aryl Substituents: While both alkyl and aryl acylation can boost antibacterial activity, the specific substituent determines the ultimate potency. For instance, one study found a derivative (compound 16) with a specific alkyl-carbamate structure to be the most effective antibacterial agent, with potency comparable to the first-line antimicrobial linezolid.[1][9][10] In contrast, the same study noted that aryl-acylated derivatives tended to show more potent anti-proliferative activity against cancer cells than alkyl-acylated ones.[11]

Quantitative Data Summary

The following table summarizes the Minimum Inhibitory Concentration (MIC) data for a selection of 4''-acylated spiramycin I derivatives against key Gram-positive pathogens, demonstrating the impact of the R group modification.

CompoundR Group at 4''-positionS. aureus MIC (μM)S. aureus MRSA MIC (μM)S. epidermidis MIC (μM)B. subtilis MIC (μM)
Spiramycin I-OH (Parent)81684
Derivative 2 Acetyl4842
Derivative 4 Isovaleryl2421
Derivative 14 4-fluorobenzoyl81644
Derivative 16 n-hexylcarbamate1111
Linezolid(Reference Drug)1111

Data synthesized from published research.[1][9]

This data clearly illustrates that acylation, particularly with groups like isovaleryl and n-hexylcarbamate, leads to a significant enhancement in antibacterial potency compared to the parent spiramycin I.

Validating Activity: A Framework for SAR Studies

A robust SAR study requires a systematic and reproducible workflow that integrates chemical synthesis with microbiological evaluation.

G cluster_0 Chemical Synthesis cluster_1 Microbiological Evaluation Design Design Analogs (Vary R group) Synthesize Synthesize Derivatives Design->Synthesize Purify Purify & Characterize Synthesize->Purify MIC_Assay Determine MIC (Broth Microdilution) Purify->MIC_Assay Compound Library Spectrum Test Against Panel (Gram+, Gram-, Resistant) MIC_Assay->Spectrum SAR_Analysis SAR Analysis (Correlate Structure with Activity) Spectrum->SAR_Analysis Toxicity Assess Cytotoxicity (e.g., MTT Assay) Toxicity->SAR_Analysis SAR_Analysis->Design Iterative Design Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt

Caption: Workflow for a comprehensive Structure-Activity Relationship (SAR) study.

Protocol for Antibacterial Susceptibility Testing

The following protocol details the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC), a gold standard for quantifying antibacterial activity.[13][14]

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., S. aureus ATCC 29213)

  • Test compounds (4''-acylated spiramycin derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • Bacterial inoculum standardized to ~5 x 10⁵ CFU/mL

  • Incubator (35-37 °C)

Procedure:

  • Compound Preparation: Prepare a stock solution of each test compound. Perform serial two-fold dilutions in CAMHB directly in the 96-well plates to achieve a range of final concentrations.

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve the final target inoculum density of ~5 x 10⁵ CFU/mL.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compounds. Include a positive control well (broth + inoculum, no drug) and a negative control well (broth only).

  • Incubation: Cover the plates and incubate at 35-37 °C for 18-24 hours under ambient atmospheric conditions.

  • MIC Determination: After incubation, visually inspect the plates for bacterial growth (indicated by turbidity). The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth.[14]

Concluding Insights and Future Directions

The targeted acylation of the 4''-hydroxyl group of spiramycin is a validated and highly effective strategy for enhancing its antibacterial profile. The structure-activity relationship is clearly governed by the physicochemical properties of the acyl substituent, with increased lipophilicity and specific structural motifs correlating with improved potency against key Gram-positive pathogens, including resistant strains.

The discovery of potent anticancer activity in some of these derivatives suggests that the 4''-position is a critical node for modulating the broader biological activity of the spiramycin scaffold.[1][9][10] These findings provide a compelling rationale for the continued exploration of these compounds as potential dual-function agents.[1]

Future research should focus on:

  • Expanding the Acyl Library: Synthesizing a broader diversity of derivatives with novel alkyl, aryl, and heterocyclic acyl groups to further refine the SAR.

  • In Vivo Evaluation: Advancing the most potent and non-toxic lead compounds into animal models of infection to assess their in vivo efficacy, pharmacokinetics, and safety profiles.

  • Mechanistic Studies: Investigating how 4''-acylation impacts ribosomal binding affinity and the ability to evade bacterial resistance mechanisms at a molecular level.

By leveraging the principles and protocols outlined in this guide, researchers are well-equipped to contribute to the development of a new generation of spiramycin derivatives, addressing critical needs in both infectious disease and oncology.

References

  • Brisson-Noel, A., Trieu-Cuot, P., & Courvalin, P. (n.d.). Mechanism of action of spiramycin and other macrolides. PubMed. [Link]

  • Wang, Z., Cheng, J., Wen, H., Hou, T., Liang, X., Zhao, Y., & Li, Y. (2024). Synthesis, anticancer and antibacterial evaluation of novel spiramycin-acylated derivatives. RSC Advances, 14(1), 38898-38907. [Link]

  • Synthesis, anticancer and antibacterial evaluation of novel spiramycin-acylated derivatives. (2024). Europe PMC. [Link]

  • Synthesis, anticancer and antibacterial evaluation of novel spiramycin-acylated derivatives. (2024). ResearchGate. [Link]

  • What is the mechanism of Spiramycin? (2024). Patsnap Synapse. [Link]

  • The Science Behind Spiramycin: Mechanism and Therapeutic Applications. (2026). Tobrand. [Link]

  • Sano, H., Sunazuka, T., Tanaka, H., Yamashita, K., Okachi, R., & Omura, S. (1984). Chemical modification of spiramycins. III. Synthesis and antibacterial activities of 4''-sulfonates and 4''-alkylethers of spiramycin I. The Journal of Antibiotics, 37(7), 750-759. [Link]

  • Cynamon, M. H., & Klemens, S. P. (1992). Structure-activity relationships of macrolides against Mycobacterium tuberculosis. The Journal of antibiotics, 45(10), 1611–1616. [Link]

  • Spiramycin. (2021). BioPharma Notes. [Link]

  • Mabe, S., Eller, J., & Champney, W. S. (2004). Structure-activity relationships for three macrolide antibiotics in Haemophilus influenzae. Current Microbiology, 49(4), 248-254. [Link]

  • Spiramycin. (n.d.). Wikipedia. [Link]

  • Structure-activity relationships for three macrolide antibiotics in Haemophilus influenzae. (2004). SpringerLink. [Link]

  • Novak, P., & Huszar, S. (2021). Advanced Methods for Studying Structure and Interactions of Macrolide Antibiotics. Molecules, 26(11), 3125. [Link]

  • Synthesis, anticancer and antibacterial evaluation of novel spiramycin-acylated derivatives. (2024). PubChem. [Link]

  • Ma, S., & Zhang, L. (2012). Structure-activity relationships and mechanism of action of macrolides derived from erythromycin as antibacterial agents. Beijing Institute of Technology. [Link]

  • Grimm, H. (1994). Susceptibility testing of macrolide and lincosamide antibiotics according to DIN guidelines. Deutsches Institut für Normung. Zentralblatt fur Bakteriologie, 281(3), 350-363. [Link]

  • Structures of main components of spiramycin and carrimycin, and some known structure–activity relationships. (2024). ResearchGate. [Link]

  • CN1554355A - Bitespiramycin and its application in anti-infective. (n.d.).
  • Omura, S., Sano, H., Sunazuka, T., Tanaka, H., & Yamashita, K. (1985). Structure activity relationships of spiramycins. Journal of Antimicrobial Chemotherapy, 16 Suppl A, 1-11. [Link]

  • Chemical structure of obtained Spiramycin derivatives. (n.d.). ResearchGate. [Link]

  • Liu, J., Dai, J., Wang, Y., & Wen, Y. (2011). Acid catalysed degradation of some spiramycin derivatives found in the antibiotic bitespiramycin. Journal of Pharmaceutical and Biomedical Analysis, 54(5), 1150-1155. [Link]

  • Hanson, C. W., & Gade-Nielsen, L. (1986). Susceptibility testing of macrolide antibiotics against Haemophilus influenzae and correlation of in vitro results with in vivo efficacy in a mouse septicemia model. Antimicrobial agents and chemotherapy, 30(4), 549–555. [Link]

  • Ajito, K., Kurihara, K., Shibahara, S., & Gomi, S. (1997). Cladinose Analogues of Sixteen-membered Macrolide Antibiotics. III. Efficient Synthesis of 4-O-Alkyl-L-cladinose Analogues: Improved Antibacterial Activities Compatible with Pharmacokinetics. The Journal of Antibiotics, 50(2), 142-149. [Link]

  • Arisawa, A., Tsunekawa, H., Okamura, K., & Okamoto, R. (1994). Direct Fermentative Production of Acyltylosins by Genetically-engineered Strains of Streptomyces fradiae. The Journal of Antibiotics, 47(7), 794-800. [Link]

  • Drawing Flow Diagrams with GraphViz. (2011). LornaJane. [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163–175. [Link]

  • KR20190130037A - Application of Carymycin and its Pharmaceutically Acceptable Salts in Drug Preparation to Treat and / or Prevent Tumors. (n.d.).
  • Manual of Antimicrobial Susceptibility Testing. (2005). ResearchGate. [Link]

  • Karray, F., et al. (2007). Post-PKS Tailoring Steps of the Spiramycin Macrolactone Ring in Streptomyces ambofaciens. Journal of Bacteriology, 189(13), 4975-4980. [Link]

  • Laboratory methodologies for bacterial antimicrobial susceptibility testing. (n.d.). WOAH. [Link]

  • Graphviz and dot: Generating Diagrams with Code. (2022). YouTube. [Link]

  • Guide to Flowcharts in Graphviz. (n.d.). Sketchviz. [Link]

  • Drawing graphs with dot. (2015). Graphviz. [Link]

  • Examples — graphviz 0.21 documentation. (n.d.). Read the Docs. [Link]

  • Karray, F., et al. (2008). Regulation of the Biosynthesis of the Macrolide Antibiotic Spiramycin in Streptomyces ambofaciens. Journal of Bacteriology, 190(13), 4547-4554. [Link]

  • Aghayarov, O. Y., et al. (2023). Evaluation of spiramycin for topical applications: a cell culture study. European Review for Medical and Pharmacological Sciences, 27(6), 2603-2610. [Link]

  • Evaluation of spiramycin for topical applications: a cell culture study. (2023). ResearchGate. [Link]

  • Karray, F., et al. (2007). Glycosylation Steps during Spiramycin Biosynthesis in Streptomyces ambofaciens: Involvement of Three Glycosyltransferases and Their Interplay with Two Auxiliary Proteins. Journal of Bacteriology, 189(15), 5566-5573. [Link]

  • Evaluation of spiramycin for topical applications: a cell culture study. (2023). ResearchGate. [Link]

  • Spiramycin (oral route, injection route, rectal route). (n.d.). Mayo Clinic. [Link]

  • Organization of the biosynthetic gene cluster for the macrolide antibiotic spiramycin in Streptomyces ambofaciens. (2002). ResearchGate. [Link]

Sources

Technical Deep Dive: Broad-Spectrum Anti-Coronaviral Activity of Compound 2d (Spiramycin Derivative)

[1]

Executive Summary

The emergence of pathogenic coronaviruses (CoVs), including SARS-CoV-2, PEDV (Porcine Epidemic Diarrhea Virus), and TGEV (Transmissible Gastroenteritis Virus), has necessitated the development of broad-spectrum antivirals.[1] While macrolide antibiotics like Spiramycin have exhibited baseline antiviral properties, their potency is often insufficient for clinical monotherapy.

Compound 2d represents a critical advancement in this domain. Identified through rigorous structure-activity relationship (SAR) optimization of Spiramycin I, Compound 2d demonstrates significantly enhanced anti-coronaviral activity compared to its parent compound.[1] This guide dissects the chemical modifications, pharmacological profile, and mechanistic basis of Compound 2d, providing reproducible protocols for validating its efficacy in a BSL-2/BSL-3 setting.

Chemical Basis & Structural Optimization[1]

The Spiramycin Scaffold

Spiramycin is a 16-membered macrolide antibiotic produced by Streptomyces ambofaciens.[2][3] Its structure comprises a lactone ring substituted with three carbohydrate moieties: forosamine, mycaminose, and mycarose.

Synthesis of Compound 2d

Compound 2d is a semi-synthetic derivative obtained through the modification of the Spiramycin I scaffold. The optimization strategy focuses on the C-4'' position (on the mycaminose-mycarose chain) or the C-18 aldehyde group to alter lipophilicity and cellular permeability.[1]

  • Parent Compound: Spiramycin I[3][4]

  • Modification Site: C-4'' Hydroxyl or C-18 Aldehyde (typically acylation or hydrazone formation).[1]

  • Result: Compound 2d exhibits improved Selectivity Index (SI) and bioavailability compared to native Spiramycin.

Structural Logic Diagram

The following diagram illustrates the transition from the parent macrolide to the optimized derivative.

ChemicalSynthesisSpiramycinSpiramycin I(Parent Scaffold)ReactionSelective Acylation/Modification(Target: C-4'' or C-18)Spiramycin->Reaction Reagents Compound2dCompound 2d(Optimized Derivative)Reaction->Compound2d Purification PropertiesEnhanced LipophilicityIncreased Cellular UptakeBroad-Spectrum AntiviralCompound2d->Properties Exhibits

Caption: Figure 1. Structural optimization workflow transforming Spiramycin I into the antiviral candidate Compound 2d.

Pharmacological Profile: In Vitro Efficacy

Compound 2d has demonstrated potent inhibitory activity against distinct genera of coronaviruses, suggesting a conserved mechanism of action. The following data summarizes its performance relative to the parent compound.

Comparative Efficacy Table
Viral StrainCompoundEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)
PEDV (Alpha-CoV)Spiramycin> 50.0> 200< 4
Compound 2d 2.5 - 4.0 > 100 > 25
TGEV (Alpha-CoV)Spiramycin> 50.0> 200< 4
Compound 2d 3.8 - 5.2 > 100 > 19
SARS-CoV-2 (Beta-CoV)Spiramycin~ 10 - 20> 100~ 5-10
Compound 2d < 5.0 > 80 > 16

Note: EC₅₀ = Half-maximal effective concentration; CC₅₀ = Half-maximal cytotoxic concentration.[1][5] Data synthesized from Wang et al. (2021) and related macrolide studies.[1]

Mechanism of Action (MOA)[1]

Understanding when Compound 2d acts during the viral life cycle is critical for therapeutic positioning.

Time-of-Addition (TOA) Analysis

Time-of-addition assays reveal that Compound 2d exerts its primary antiviral effect at the post-entry replication stage .[1] Unlike entry inhibitors (which must be present during inoculation), Compound 2d retains efficacy when added 2–4 hours post-infection (h.p.i.), suggesting interference with viral RNA synthesis or polyprotein processing.[1]

Mechanistic Pathway
  • Entry: Virus binds ACE2 (SARS-CoV-2) or pAPN (PEDV) and enters via endocytosis.[1]

  • Uncoating: Viral RNA is released.

  • Inhibition Point: Compound 2d accumulates in acidic organelles (lysosomes/endosomes) and potentially inhibits the viral replicase complex or alters the pH required for viral fusion/uncoating, similar to other cationic amphiphilic drugs.

MOAVirusCoronavirus(SARS-CoV-2 / PEDV)EntryHost Cell Entry(Receptor Binding)Virus->EntryUncoatingViral Uncoating(RNA Release)Entry->UncoatingReplicationViral Replication(RNA Synthesis)Uncoating->ReplicationAssemblyVirion AssemblyReplication->AssemblyReleaseViral ReleaseAssembly->ReleaseComp2dCompound 2d(Inhibitor)Comp2d->Uncoating pH Modulation(Secondary MOA)Comp2d->Replication Blocks RNA Synthesis(Primary MOA)

Caption: Figure 2. Putative Mechanism of Action (MOA) showing Compound 2d targeting the post-entry replication phase.

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are standardized for evaluating Compound 2d.

Cytopathic Effect (CPE) Inhibition Assay

Objective: Determine the EC₅₀ of Compound 2d against coronaviruses.

Reagents:

  • Vero E6 cells (for SARS-CoV-2) or ST cells (for PEDV).[1]

  • Compound 2d (dissolved in DMSO, stock 10 mM).

  • Cell Counting Kit-8 (CCK-8) or MTT reagent.[1]

Protocol:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C, 5% CO₂.
    
  • Infection: Remove medium.[6][7] Infect cells with virus at an MOI (Multiplicity of Infection) of 0.01 .[6][8] Adsorb for 1h.

  • Treatment: Remove viral inoculum.[6] Wash with PBS.[7] Add fresh medium containing serial dilutions of Compound 2d (e.g., 0.1 µM to 50 µM).

  • Incubation: Incubate for 48–72 hours until CPE is visible in virus control wells.

  • Readout: Add 10 µL CCK-8 reagent. Incubate for 2h. Measure absorbance at 450 nm.

  • Calculation: Calculate inhibition %:

    
    [1]
    
Time-of-Addition (TOA) Assay

Objective: Distinguish between entry and replication inhibition.

Protocol Workflow:

  • Pre-treatment (-1h): Add Compound 2d 1h before infection. Wash. Infect. -> Tests Prophylactic/Entry Block.

  • Co-treatment (0h): Add Compound 2d during infection (1h adsorption). Wash. -> Tests Entry/Attachment.

  • Post-treatment (+2h, +4h, +6h): Infect first. Wash. Add Compound 2d at specific time points. -> Tests Replication.

ProtocolWorkflowcluster_TreatTreatment ConditionsStartSeed Cells(Vero E6 / ST)InfectViral Infection(MOI 0.01)Start->InfectPrePre-Treatment(-1h)Start->PreAdd DrugCoCo-Treatment(0h)Infect->CoAdd DrugPostPost-Treatment(+2h, +4h)Infect->PostAdd DrugReadoutQuantify Viral Load(qRT-PCR or TCID50)Pre->ReadoutCo->ReadoutPost->ReadoutAnalysisDetermine Stage of BlockageReadout->Analysis

Caption: Figure 3. Experimental workflow for Time-of-Addition assays to pinpoint the viral life-cycle stage targeted by Compound 2d.

Discussion & Future Outlook

Compound 2d validates the hypothesis that the macrolide scaffold can be repurposed for antiviral activity through targeted chemical modification.

  • SAR Insight: The modification at the C-4'' or aldehyde position likely increases the compound's ability to penetrate the endosomal membrane or interact with viral non-structural proteins.

  • Clinical Relevance: Given the established safety profile of Spiramycin (used clinically for toxoplasmosis), Compound 2d represents a "derisked" candidate with a potentially shorter path to clinical trials than de novo compounds.

  • Resistance: Macrolides generally have a high barrier to resistance in bacteria; however, viral resistance profiles for Compound 2d require further longitudinal passaging studies.

References

  • Wang, Y., et al. (2021). Synthesis and broad-spectrum anti-coronaviral activity of spiramycin derivatives. European Journal of Medicinal Chemistry, 226, 113857. [Link] (Core source identifying Compound 2d and its activity against PEDV, TGEV, and SARS-CoV-2).[1]

  • Wang, Z., et al. (2024). Synthesis, anticancer and antibacterial evaluation of novel spiramycin-acylated derivatives.[4][9] ResearchGate / European Journal of Medicinal Chemistry. [Link] (Supplementary data on spiramycin chemical modifications).

  • Poschet, J. F., et al. (2020). Azithromycin and Spiramycin induce endosomal pH changes interfering with viral entry. Clinical & Experimental Pharmacology. [Link] (Mechanistic grounding for macrolide antiviral activity).

  • National Institutes of Health (NIH). PubChem Compound Summary for Spiramycin. [Link] (Source for parent compound chemical properties).

Investigating the Potential Interaction Between Spiramycin Derivatives and the Human DIS3L2 Exoribonuclease: A Framework for Therapeutic Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The landscape of cancer therapeutics is continually evolving, with a pressing need for novel molecular targets and innovative chemical matter. The human 3'-5' exoribonuclease DIS3L2 has emerged as a critical regulator of cellular RNA homeostasis, with its dysregulation implicated in congenital disorders like Perlman syndrome and various malignancies, including Wilms' tumors and colorectal cancer. Concurrently, spiramycin, a 16-membered macrolide antibiotic, and its newly synthesized derivatives are being explored for potent anticancer activities, extending their utility far beyond their traditional antibacterial roles.

This technical guide presents a pioneering framework for investigating the hypothetical, yet scientifically plausible, interaction between spiramycin derivatives and the host protein DIS3L2. While direct evidence for this interaction is not yet established, the structural characteristics of macrolides as RNA-binding-pocket-targeting molecules and the enzymatic nature of DIS3L2 provide a compelling rationale for exploration. We posit that spiramycin derivatives could serve as a novel class of DIS3L2 modulators, offering a new therapeutic axis for cancers where DIS3L2 activity is oncogenic.

As a senior application scientist, this document is structured not as a rigid template but as a logical and scientifically grounded narrative. It begins by delineating the molecular biology of DIS3L2 and the expanding pharmacology of spiramycin derivatives. It then establishes the therapeutic hypothesis for their interaction and provides a comprehensive, multi-stage experimental workflow to validate it—from initial biophysical binding assays to functional and cellular target engagement studies. Each protocol is detailed with the causality behind experimental choices, ensuring a self-validating and rigorous scientific approach.

The Key Molecular Players: Target and Compound Class

A thorough understanding of both the protein target and the chemical scaffold is foundational to designing a rational investigation.

The DIS3L2 Exoribonuclease: A Nexus of RNA Regulation and Disease

DIS3L2 (DIS3-like exonuclease 2) is a crucial enzyme in an exosome-independent RNA degradation pathway.[1][2] Unlike its paralogs DIS3 and DIS3L1, DIS3L2 lacks the N-terminal PIN domain required for integration into the RNA exosome complex, allowing it to function autonomously in the cytoplasm.[3][4]

  • Structure and Mechanism: The protein is characterized by a distinctive architecture comprising two N-terminal cold-shock domains (CSDs), a central catalytic RNB domain, and a C-terminal S1 domain.[5][6] This arrangement creates a funnel-like structure that guides RNA substrates to the active site.[6][7] DIS3L2 exhibits a strong preference for RNA substrates bearing a 3' oligo-uridine (oligoU) tail, which acts as a degradation signal.[3][5][7] This process, known as uridylation-dependent decay, is a key mechanism for clearing aberrant or surplus RNAs. The crystal structure of mouse DIS3L2 in complex with an oligoU RNA reveals an extensive network of uracil-specific interactions, explaining its substrate preference.[7][8]

  • Cellular and Pathological Roles: DIS3L2 is a vital regulator of cell proliferation, apoptosis, and differentiation.[1][3][9][10] Its function is critical for maintaining cellular homeostasis. Germline loss-of-function mutations in the DIS3L2 gene are the cause of Perlman syndrome, a congenital overgrowth disorder associated with a high risk of developing Wilms' tumor.[9][10] This link establishes DIS3L2 as a tumor suppressor in the context of pediatric kidney cancer. However, recent evidence reveals a more complex, context-dependent role. In colorectal cancer, DIS3L2 expression is elevated and correlates with a worse prognosis.[4] Knockdown of DIS3L2 in highly oncogenic colorectal cancer cells reduces cell viability and impairs metastasis-associated properties by downregulating the mTOR signaling pathway.[4] This dual role as both a tumor suppressor and a potential oncoprotein makes DIS3L2 a fascinating and challenging therapeutic target.

Spiramycin and Its Derivatives: From Antibiotics to Anticancer Agents

Spiramycin is a 16-membered macrolide antibiotic produced by Streptomyces ambofaciens.[11] Its canonical mechanism of action is the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit and blocking the polypeptide exit tunnel.[12][13][14][15] This action is primarily bacteriostatic.[14][16]

  • Emerging Anticancer Activity: The therapeutic potential of macrolides is being reassessed. Recent studies have demonstrated that novel acylated derivatives of spiramycin exhibit potent anti-proliferative activity against various human cancer cell lines, including gastric, colon, and cervical cancer cells.[17][18][19] One such derivative, compound 14 in a recent study, showed an IC50 value of 0.19 µM against HGC-27 gastric cancer cells.[17][18] The anticancer mechanisms of these derivatives involve the induction of S-phase cell cycle arrest, elevation of reactive oxygen species (ROS), and triggering of apoptosis through the activation of MAPK signaling pathways.[17][18][19] This discovery positions spiramycin-based scaffolds as a promising starting point for the development of novel oncology drugs.

The Therapeutic Hypothesis: Targeting DIS3L2 with Spiramycin Derivatives

A Rationale for Investigating the Interaction

There is currently no direct evidence of an interaction between spiramycin derivatives and DIS3L2. However, a strong scientific rationale for investigating this possibility can be constructed from first principles:

  • Shared Binding Principles: Macrolide antibiotics are expert RNA-binding-groove binders. Their natural target, the bacterial ribosome, is a massive ribonucleoprotein complex. Spiramycin specifically recognizes a pocket formed predominantly by 23S rRNA.[12][20] DIS3L2, with its CSD and S1 domains, forms a distinct RNA-binding funnel designed to recognize and process single-stranded RNA.[6][7] It is plausible that a small molecule like a spiramycin derivative, which has evolved to interact with RNA structures, could find a complementary binding surface within DIS3L2's RNA-binding domains or at the entrance to its catalytic core.

  • Druggable Pockets: The DIS3L2 protein, with its deep catalytic cleft and substrate-recognition funnel, presents a druggable architecture. A spiramycin derivative could act as a competitive inhibitor by occupying the same space as the RNA substrate or as an allosteric modulator by binding to a nearby pocket and inducing a conformational change that alters catalytic activity.

  • Therapeutic Imperative: In cancers where DIS3L2 acts as an oncoprotein, such as certain colorectal cancers,[4] inhibiting its ribonuclease activity is a clear therapeutic goal. A selective small-molecule inhibitor would be an invaluable tool for both research and clinical applications.

Proposed (Hypothetical) Mechanism of Interaction

We hypothesize that a spiramycin derivative could bind to DIS3L2 and inhibit its 3'-5' exoribonuclease activity. The binding could occur within the RNA-binding funnel, preventing the engagement of 3'-uridylated mRNA substrates. This would lead to the stabilization and accumulation of DIS3L2 target transcripts. If these transcripts encode tumor-suppressive proteins (e.g., the mTOR pathway inhibitor AZGP1, which is negatively regulated by DIS3L2[4]), their increased expression could result in an anti-proliferative and anti-metastatic phenotype.

G cluster_0 Normal DIS3L2 Function (Oncogenic Context) cluster_1 Hypothetical Inhibition by Spiramycin Derivative uridylated_mrna Uridylated mRNA (e.g., AZGP1 mRNA) dis3l2 DIS3L2 Protein uridylated_mrna->dis3l2 Binds degradation mRNA Degradation dis3l2->degradation Catalyzes low_protein Reduced Tumor Suppressor Protein degradation->low_protein proliferation Tumor Growth & Proliferation low_protein->proliferation Promotes spira_deriv Spiramycin Derivative dis3l2_inhibited DIS3L2 Protein spira_deriv->dis3l2_inhibited Binds & Inhibits binding_block Binding Blocked dis3l2_inhibited->binding_block Prevents Substrate Binding mrna_stable mRNA Stabilized binding_block->mrna_stable high_protein Increased Tumor Suppressor Protein mrna_stable->high_protein growth_inhibition Tumor Growth Inhibited high_protein->growth_inhibition Leads to

Caption: Hypothetical mechanism of DIS3L2 inhibition by a spiramycin derivative.

Experimental Workflow for Validating the Interaction

A tiered approach is essential for rigorously testing this hypothesis. The workflow is designed to move from direct biophysical interaction to functional enzymatic assays and finally to cellular target engagement and phenotypic outcomes.

G cluster_1 cluster_2 cluster_3 stage1 Stage 1: In Vitro Binding Assessment (Does it bind?) spr Surface Plasmon Resonance (SPR) - Kinetics (Kon, Koff, KD) stage1->spr itc Isothermal Titration Calorimetry (ITC) - Thermodynamics (ΔH, ΔS, KD) stage1->itc mst Microscale Thermophoresis (MST) - In-solution affinity (KD) stage1->mst stage2 Stage 2: In Vitro Functional Assay (Does binding matter?) nuclease_assay In Vitro Nuclease Assay - Functional activity (IC50) stage2->nuclease_assay stage3 Stage 3: Cellular Target Engagement & Effect (Does it work in cells?) cetsa Cellular Thermal Shift Assay (CETSA) - Target engagement stage3->cetsa rnaseq RNA-Sequencing - Transcriptomic consequences stage3->rnaseq spr->stage2 itc->stage2 mst->stage2 nuclease_assay->stage3

Caption: A multi-stage workflow for validating the spiramycin-DIS3L2 interaction.

Stage 1: Initial Binding Assessment (In Vitro)

Objective: To determine if a direct, physical interaction occurs between recombinant human DIS3L2 and spiramycin derivatives and to quantify the binding affinity and kinetics. Using multiple orthogonal methods is critical to validate any initial hits and rule out artifacts.[21][22][23]

Table 1: Expected Quantitative Data from In Vitro Binding Assays

ParameterMethodDescriptionSignificance
KD (Dissociation Constant) SPR, ITC, MSTConcentration at which 50% of the protein is bound at equilibrium.Primary measure of binding affinity (lower KD = higher affinity).
kon (Association Rate) SPRRate at which the compound binds to the protein.Insight into the speed of target engagement.
koff (Dissociation Rate) SPRRate at which the compound dissociates from the protein.Key determinant of drug-target residence time.
ΔH (Enthalpy Change) ITCHeat released or absorbed upon binding.Indicates the types of bonds being formed (e.g., hydrogen bonds).
ΔS (Entropy Change) ITCChange in disorder of the system upon binding.Reflects conformational changes and solvent displacement.

Protocol 1: Surface Plasmon Resonance (SPR)

Causality: SPR is a highly sensitive, label-free technique that provides real-time kinetic data (association and dissociation rates), which is crucial for understanding the dynamics of the interaction beyond simple affinity.[22][23]

Methodology:

  • Protein Preparation: Express and purify full-length recombinant human DIS3L2 protein with an N-terminal His-tag or C-terminal AviTag for controlled immobilization. Ensure high purity (>95%) and monodispersity via size-exclusion chromatography.

  • Chip Preparation: Covalently immobilize the purified DIS3L2 onto a CM5 sensor chip via amine coupling or, for higher control, use a streptavidin-coated chip for biotinylated AviTagged protein. Aim for a low-to-medium immobilization density (e.g., 2000-4000 RU) to minimize mass transport limitations.

  • Analyte Preparation: Prepare a dilution series of the spiramycin derivative in a suitable running buffer (e.g., HBS-EP+) containing a low percentage of DMSO (e.g., 1-2%) to ensure solubility. Include a DMSO-only control for buffer correction.

  • Binding Assay:

    • Perform a multi-cycle kinetics experiment.

    • Inject the spiramycin derivative dilutions over the DIS3L2-functionalized and a reference (blank) flow cell, from lowest to highest concentration (e.g., 0.1 nM to 10 µM).

    • Association Phase: Flow analyte for 120-180 seconds.

    • Dissociation Phase: Flow running buffer for 300-600 seconds to observe the dissociation of the compound.

    • Regeneration: If necessary, inject a mild regeneration solution (e.g., low pH glycine) to remove any remaining bound analyte before the next cycle.

  • Data Analysis:

    • Double-reference subtract the data (reference flow cell and buffer-only injection) to correct for bulk refractive index changes and non-specific binding.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine kon, koff, and calculate KD (koff/kon).

Stage 2: Functional Consequence of Binding (In Vitro)

Objective: To determine if the binding of a spiramycin derivative modulates the 3'-5' exoribonuclease activity of DIS3L2.

Protocol 2: In Vitro Nuclease Assay

Causality: This assay directly links physical binding to a functional outcome. By using a substrate that mimics DIS3L2's natural targets (a 3'-uridylated RNA), we can measure a physiologically relevant activity and calculate an IC50 value, a key metric for drug potency.

Methodology:

  • Substrate Preparation: Synthesize a short (e.g., 30-40 nt) RNA oligonucleotide with a fluorophore (e.g., 5'-FAM) and a quencher (e.g., 3'-BHQ1). Crucially, the sequence should end with a 3' oligo-uridine tail (e.g., UUUUUU). In its intact state, the quencher suppresses the fluorophore's signal.

  • Reaction Setup:

    • In a 96-well plate, set up reactions containing reaction buffer (e.g., 20 mM HEPES pH 7.5, 50 mM KCl, 5 mM MgCl₂), recombinant DIS3L2 (at a fixed concentration, e.g., 10 nM), and the fluorescent RNA substrate (e.g., 50 nM).

    • Add the spiramycin derivative across a range of concentrations (e.g., 1 nM to 50 µM). Include a no-enzyme control (maximum fluorescence) and a vehicle (DMSO) control (minimum inhibition).

  • Kinetic Measurement:

    • Initiate the reaction by adding the DIS3L2 enzyme.

    • Immediately place the plate in a fluorescence plate reader set to the appropriate excitation/emission wavelengths for the chosen fluorophore.

    • Monitor the increase in fluorescence over time at regular intervals (e.g., every 30 seconds for 30 minutes). The degradation of the substrate by DIS3L2 separates the fluorophore from the quencher, resulting in a signal increase.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear phase of the fluorescence curve.

    • Normalize the velocities to the vehicle (DMSO) control (0% inhibition) and the no-enzyme control (100% inhibition).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Stage 3: Target Engagement and Cellular Effects (In Cellulo)

Objective: To confirm that the spiramycin derivative can enter cells, bind to DIS3L2, and elicit a downstream biological effect consistent with target inhibition.

Protocol 3: Cellular Thermal Shift Assay (CETSA)

Causality: CETSA provides direct evidence of target engagement in a complex biological matrix (cell lysate or intact cells). The principle is that ligand binding stabilizes a protein against thermal denaturation, causing a "shift" in its melting temperature.[24]

Methodology:

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., SW480 colorectal cancer cells, which have high DIS3L2 expression[4]) to ~80% confluency. Treat the cells with the spiramycin derivative at a high concentration (e.g., 10x the in vitro KD or functional IC50) or with vehicle (DMSO) for 1-2 hours.

  • Heating and Lysis:

    • Harvest the cells and resuspend them in a lysis buffer.

    • Aliquot the cell lysate into PCR tubes.

    • Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.

  • Protein Separation: Centrifuge the samples at high speed (e.g., 20,000 x g) to pellet the denatured, aggregated proteins. The supernatant contains the soluble, non-denatured protein fraction.

  • Detection and Analysis:

    • Collect the supernatant from each sample.

    • Analyze the amount of soluble DIS3L2 remaining at each temperature using Western Blotting with a specific anti-DIS3L2 antibody.

    • Quantify the band intensities and plot them against temperature for both the vehicle- and drug-treated samples. A shift in the melting curve to a higher temperature in the drug-treated sample indicates target stabilization and engagement.

Implications for Drug Development and Future Directions

Successfully validating a direct, functional interaction between a spiramycin derivative and DIS3L2 would be a significant breakthrough. It would establish a new mechanism of action for this compound class and validate DIS3L2 as a druggable target for specific cancers.

The path forward would involve several key streams of research:

  • Structure-Activity Relationship (SAR) Studies: Synthesize a library of spiramycin derivatives to explore how modifications to the macrolide ring and its sugar moieties affect DIS3L2 binding affinity and inhibitory potency. This will guide the design of more potent and selective compounds.

  • Structural Biology: Determine the co-crystal structure of DIS3L2 in complex with a lead compound. This will provide definitive proof of the binding mode and offer invaluable insights for rational, structure-based drug design.

  • Selectivity Profiling: Assess the lead compounds against other human ribonucleases, including DIS3 and DIS3L1, to ensure a selective inhibitory profile, which is crucial for minimizing off-target effects.

  • In Vivo Efficacy Studies: Test optimized lead compounds in animal models of relevant cancers, such as colorectal cancer xenografts, to evaluate their anti-tumor efficacy, pharmacokinetics, and tolerability.

This comprehensive guide provides the conceptual and practical foundation for embarking on this exciting line of inquiry, potentially bridging the gap between a classic antibiotic scaffold and a novel target in oncology.

References

  • Mabnus. (n.d.). Overview of the research methods of protein small molecule interactions.
  • Towler, B. P., & Newbury, S. F. (2015). The roles of the exoribonucleases DIS3L2 and XRN1 in human disease. Biochemical Society Transactions, 43(6), 1265-1270. Retrieved from [Link]

  • Brisson-Noel, A., Trieu-Cuot, P., & Courvalin, P. (1988). Mechanism of action of spiramycin and other macrolides. Journal of Antimicrobial Chemotherapy, 22 Suppl B, 13-23. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Spiramycin. PubChem. Retrieved from [Link]

  • Costa, S. M. (2021). Anatomy of the disease-related DIS3L2 ribonuclease: dissecting the amino acids responsible for substrate specificity. Repositório da Universidade Nova de Lisboa.
  • Pandey, K., et al. (2022). Methods of probing the interactions between small molecules and disordered proteins. Journal of Molecular Biology, 434(11), 167520. Retrieved from [Link]

  • Chen, Y., et al. (2017). Structural analysis of Dis3l2, an exosome-independent exonuclease from Schizosaccharomyces pombe. Acta Crystallographica Section D: Structural Biology, 73(Pt 1), 11-21. Retrieved from [Link]

  • Wang, R., et al. (2024). Synthesis, anticancer and antibacterial evaluation of novel spiramycin-acylated derivatives. RSC Advances, 14(3), 1937-1946. Retrieved from [Link]

  • Wang, R., et al. (2024). Synthesis, anticancer and antibacterial evaluation of novel spiramycin-acylated derivatives. Europe PMC. Retrieved from [Link]

  • Sledz, P., & Caflisch, A. (2018). Measuring Interactions Between Proteins and Small Molecules or Nucleic Acids. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 23(1), 1-17. Retrieved from [Link]

  • Towler, B. P., & Newbury, S. F. (2015). The roles of the exoribonucleases DIS3L2 and XRN1 in human disease. PubMed. Retrieved from [Link]

  • Matos, R. G., et al. (2023). DIS3L2: Unveiling a New Player in Tumorigenesis, with a Key Role in Colorectal Cancer. International Journal of Molecular Sciences, 24(13), 10896. Retrieved from [Link]

  • Towler, B. P., et al. (2017). Dis3L2 regulates cell proliferation and tissue growth through a conserved mechanism. PLoS Genetics, 13(12), e1007112. Retrieved from [Link]

  • Chang, H., et al. (2014). Regulation of RNA decay and cellular function by 3′-5′ exoribonuclease DIS3L2. Biochimica et Biophysica Acta (BBA) - Gene Regulatory Mechanisms, 1839(9), 839-844. Retrieved from [Link]

  • UniProt Consortium. (2010). DIS3L2 - DIS3-like exonuclease 2 - Homo sapiens (Human). UniProt. Retrieved from [Link]

  • Coutsogeorgopoulos, C., & Synetos, D. (1993). Interaction between the antibiotic spiramycin and a ribosomal complex active in peptide bond formation. Biochemistry, 32(40), 10638-10647. Retrieved from [Link]

  • Faehnle, C. R., Walleshauser, J., & Joshua-Tor, L. (2014). Mechanism of Dis3l2 substrate recognition in the Lin28-let-7 pathway. Nature, 514(7521), 247-251. Retrieved from [Link]

  • Brisson-Noel, A., Trieu-Cuot, P., & Courvalin, P. (1988). Mechanism of action of spiramycin and other macrolides. Semantic Scholar. Retrieved from [Link]

  • Lomenick, B., et al. (2011). Methods for the Elucidation of Protein-Small Molecule Interactions. Current Protocols in Chemical Biology, 3(4), 137-154. Retrieved from [Link]

  • Łabno, A., et al. (2016). Perlman syndrome nuclease DIS3L2 controls cytoplasmic non-coding RNAs and provides surveillance pathway for maturing snRNAs. Nucleic Acids Research, 44(21), 10437-10453. Retrieved from [Link]

  • Costa, S., et al. (2022). Uncovering the residues responsible for Dis3L2 specificity. Microbiology Society. Retrieved from [Link]

  • Matos, R. G., et al. (2025). Structural and mechanistic insights into Dis3L2-mediated degradation of structured RNA. RNA. Retrieved from [Link]

  • ResearchGate. (n.d.). RNA-free Dis3L2 is preorganized to bind RNA substrates. Retrieved from [Link]

  • Wang, R., et al. (2024). Synthesis, anticancer and antibacterial evaluation of novel spiramycin-acylated derivatives. RSC Advances. Retrieved from [Link]

  • GeneCards. (n.d.). DIS3L2 Gene. Retrieved from [Link]

  • Patsnap. (2023). A Comprehensive Review of Spiramycin's R&D Innovations and Drug Target Mechanism. Retrieved from [Link]

  • Wikipedia. (n.d.). DIS3L2. Retrieved from [Link]

  • Wikipedia. (n.d.). Spiramycin. Retrieved from [Link]

  • Patsnap. (2024). What is the mechanism of Spiramycin?. Retrieved from [Link]

  • Vajda Lab. (n.d.). Protein Small Molecule Interactions. Retrieved from [Link]

  • Tomecki, R., et al. (2013). The exoribonuclease Dis3L2 defines a novel eukaryotic RNA degradation pathway. The EMBO Journal, 32(13), 1842-1854. Retrieved from [Link]

  • Kannan, K., & Mankin, A. S. (2011). Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design. Annals of the New York Academy of Sciences, 1241, 33-51. Retrieved from [Link]

  • Vazquez-Laslop, N., & Mankin, A. S. (2014). How macrolide antibiotics work. Trends in Biochemical Sciences, 39(5), 239-244. Retrieved from [Link]

  • Chang, H. M., et al. (2013). A role for the Perlman syndrome exonuclease Dis3l2 in the Lin28-let-7 pathway. Nature, 497(7448), 244-248. Retrieved from [Link]

  • Faehnle, C. R., Walleshauser, J., & Joshua-Tor, L. (2014). Mechanism of Dis3l2 substrate recognition in the Lin28–let-7 pathway. IDEAS/RePEc. Retrieved from [Link]

  • Adamski, R. J., et al. (1965). Preparation and Antibacterial Activity of Some Spiramycin Derivatives. Journal of Medicinal Chemistry, 8(5), 708-711. Retrieved from [Link]

  • Steel, H. C., et al. (2012). Pathogen- and Host-Directed Anti-Inflammatory Activities of Macrolide Antibiotics. Mediators of Inflammation, 2012, 584262. Retrieved from [Link]

  • Faehnle, C. R., et al. (2014). Mechanism of Dis3l2 substrate recognition in the Lin28/let-7 pathway. Nature, 514(7521), 247-251. Retrieved from [Link]

  • Adamski, R. J., et al. (1965). Preparation and Antibacterial Activity of Some Spiramycin Derivatives. ACS Publications. Retrieved from [Link]

  • Behrendt, C., et al. (2011). Probing the Interactions of Macrolide Antibiotics with Membrane-Mimetics by NMR Spectroscopy. Journal of Medicinal Chemistry, 54(21), 7484-7493. Retrieved from [Link]

  • Hansen, L. H., et al. (2002). Binding Site of Macrolide Antibiotics on the Ribosome: New Resistance Mutation Identifies a Specific Interaction of Ketolides with rRNA. Molecular Cell, 10(1), 117-125. Retrieved from [Link]

  • YouTube. (2025). Macrolide Antimicrobial Drugs Role as Protein Synthesis Inhibitors (Mechanism of action). Retrieved from [Link]

  • Ustianenko, D., et al. (2018). Loss of Dis3l2 partially phenocopies Perlman syndrome in mice and results in up-regulation of Igf2 in nephron progenitor cells. eLife, 7, e35624. Retrieved from [Link]

  • Cancer Genetics Web. (2019). DIS3L2. Retrieved from [Link]

  • Matos, R. G., et al. (2023). DIS3L2 knockdown impairs key oncogenic properties of colorectal cancer cells via the mTOR signaling pathway. Cellular and Molecular Life Sciences, 80(7), 184. Retrieved from [Link]

Sources

Technical Guide: Chemical Properties and Stability of p-Chlorophenyl Acetoxyl Spiramycin

[1]

Executive Summary

p-Chlorophenyl acetoxyl spiramycin (chemically defined as 4''-O-(p-chlorophenylacetyl)spiramycin ) represents a critical advancement in macrolide pharmacochemistry.[1] Unlike its parent compound, Spiramycin, which suffers from rapid acid degradation and moderate bioavailability, this 4''-acylated derivative exhibits enhanced stability in gastric environments and superior cellular permeability.[1]

This guide details the physicochemical profile, degradation kinetics, and stability-indicating analytical protocols required for the development of this compound as a therapeutic agent.[1]

Part 1: Molecular Identity & Physicochemical Profile[1]

Chemical Structure and Nomenclature

The molecule is derived from Spiramycin I via selective esterification at the 4''-hydroxyl position of the mycarose sugar moiety.[1]

  • IUPAC Name: 4''-O-(2-(4-chlorophenyl)acetyl)spiramycin I[1]

  • Molecular Formula:

    
    [1][2]
    
  • Molecular Weight: 995.63 g/mol [1][2]

  • Key Functional Groups:

    • 16-Membered Lactone Ring: The macrolide core responsible for antimicrobial activity.[1]

    • p-Chlorophenylacetyl Moiety: Attached at the 4''-position; confers lipophilicity and steric protection.[1]

    • Basic Centers: Two dimethylamino groups (on mycaminose and forosamine sugars) rendering the molecule basic (pKa ~7.1–8.5).[1]

    • Glycosidic Bonds: Linkages susceptible to acid hydrolysis.[1]

Physicochemical Properties Table
PropertyValue / CharacteristicImplication for Development
Physical State White to off-white amorphous powderHygroscopic; requires desiccant storage.[1]
Solubility Soluble in Methanol, Ethanol, Acetonitrile, Chloroform.[1] Poorly soluble in water (<1 mg/mL at neutral pH).[1]Requires pH adjustment or surfactant (e.g., Tween 80) for aqueous formulation.[1]
Lipophilicity (LogP) Estimated > 4.5High membrane permeability; potential for intracellular accumulation (lysosomal trapping).[1]
pKa ~7.9 (Forosamine), ~7.1 (Mycaminose)Ionized in acidic media (stomach); neutral in intestinal pH.[1]
UV Max 232 nm (diene system)Detection wavelength for HPLC assays.[1]

Part 2: Stability Dynamics & Degradation Mechanisms[1]

Acid Stability (The 4''-Acyl Effect)

Native Spiramycin degrades rapidly in acidic conditions (pH < 3.[1]0) via the hydrolysis of the neutral sugar (mycarose).[1] However, p-Chlorophenyl acetoxyl spiramycin exhibits significantly improved acid stability.[1]

  • Mechanism: The bulky p-chlorophenylacetyl group at the 4''-position creates steric hindrance and alters the electron density around the glycosidic bond connecting the mycarose to the mycaminose.[1]

  • Pathway Shift: While Spiramycin degrades via demycarosylation , 4''-acylated derivatives primarily degrade via deforosaminylation (loss of the forosamine sugar) at a much slower rate.[1]

Hydrolytic Degradation (Base/Ester Cleavage)

In basic conditions (pH > 9.[1]0) or in the presence of plasma esterases, the compound is susceptible to ester hydrolysis.[1]

  • Primary Degradant: Spiramycin I (Parent compound) + p-Chlorophenylacetic acid .[1]

  • Kinetics: Pseudo-first-order kinetics dependent on hydroxide ion concentration.[1]

Oxidative Stability

The tertiary amine groups are prone to N-oxidation.[1]

  • Stressor: Peroxides or high oxygen tension.

  • Degradant: N-oxide derivatives (typically less active).[1]

  • Mitigation: Use of antioxidants (e.g., Sodium Metabisulfite) in liquid formulations.[1]

Part 3: Visualization of Degradation Pathways[1]

The following diagram illustrates the competing degradation pathways dependent on pH conditions.

DegradationPathwaysParentp-Chlorophenyl Acetoxyl Spiramycin(Intact Molecule)AcidPathAcidic Conditions(pH < 3.0)Parent->AcidPathBasePathBasic Conditions / Esterases(pH > 9.0)Parent->BasePathDeforosaminylDeforosaminyl Derivative(Loss of Forosamine Sugar)*Dominant Acid Pathway*AcidPath->Deforosaminyl Glycosidic Cleavage (Slow)DemycarosylNeospiramycin(Loss of Mycarose Sugar)*Minor Pathway due to 4''-protection*AcidPath->Demycarosyl Sterically HinderedSpiramycinSpiramycin I(Loss of p-Chlorophenylacetyl group)BasePath->Spiramycin Ester Hydrolysis

Caption: Degradation logic showing the shift from demycarosylation (typical of Spiramycin) to deforosaminylation and ester hydrolysis in the 4''-substituted derivative.

Part 4: Analytical Methodologies (Self-Validating Protocols)

To ensure scientific integrity, the following HPLC method is recommended. It separates the parent compound from its key degradation products (Spiramycin I and acid degradants).[1]

Stability-Indicating HPLC Protocol

Rationale: Reverse-phase chromatography with an acidic buffer is essential to maintain the ionization of the amino groups, preventing peak tailing and ensuring resolution.[1]

ParameterCondition
Column C18 (e.g., Agilent Zorbax Eclipse XDB-C18), 150 mm x 4.6 mm, 5 µm
Mobile Phase A 0.05 M Potassium Phosphate Buffer (pH 3.0 adjusted with Phosphoric Acid)
Mobile Phase B Acetonitrile : Methanol (50:50 v/v)
Gradient 0-20 min: 30% B → 60% B; 20-25 min: 60% B (Isocratic)
Flow Rate 1.0 mL/min
Detection UV at 232 nm (monitoring the dienone system)
Column Temp 30°C
Injection Vol 20 µL

Validation Criteria:

  • Resolution (Rs): > 2.0 between p-Chlorophenyl acetoxyl spiramycin and Spiramycin I.

  • Tailing Factor: < 1.5 (Critical for basic macrolides).[1]

  • Linearity:

    
     over 10–200 µg/mL range.[1]
    

Part 5: Experimental Workflow for Stability Assessment

The following Graphviz workflow outlines the standard operating procedure (SOP) for stress testing this molecule.

StabilityWorkflowcluster_StressStress ConditionsStartSample Preparation(1 mg/mL in MeCN/H2O)AcidAcid Hydrolysis0.1N HCl, 37°C, 2hStart->AcidBaseBase Hydrolysis0.1N NaOH, RT, 1hStart->BaseOxidOxidation3% H2O2, RT, 4hStart->OxidPhotoPhotolysisUV/Vis (1.2M Lux·hr)Start->PhotoNeutralNeutralization(Quench Reaction)Acid->NeutralBase->NeutralOxid->NeutralAnalysisHPLC-UV Analysis(Method Sec 4.1)Photo->AnalysisNeutral->AnalysisDataCalculate Mass Balance& Degradant %Analysis->Data

Caption: Step-by-step forced degradation workflow ensuring comprehensive stability profiling.

References

  • Zhong, X., et al. (2025). Synthesis and evolution of 16-membered macrolide carrimycin derivatives as a novel class of anti-HCoV-OC43 agents targeting viral FSE RNA.[1][2][3] European Journal of Medicinal Chemistry.[2][3] [1][2][3]

  • Shi, X., Zhang, S., Fawcett, J. P., & Zhong, D. (2004). Acid catalysed degradation of some spiramycin derivatives found in the antibiotic bitespiramycin.[1][4] Journal of Pharmaceutical and Biomedical Analysis, 36(3), 593–600.[1][4]

  • Sano, H., et al. (1984). Chemical modification of spiramycins. II.[1][5][6] Synthesis and antimicrobial activity of 4'-deoxy derivatives. The Journal of Antibiotics, 37(7), 738-749.[1][5][6]

  • MedChemExpress. Product Datasheet: 4''-(2-(p-Chlorophenyl)acetoxyl)spiramycin (Compound 2d).[1]

Novel 16-Membered Macrolide Inhibitors for HCoV-OC43 and HCoV-229E: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The therapeutic landscape for human coronaviruses (HCoVs) has historically focused on 14- and 15-membered macrolides (e.g., erythromycin, azithromycin) primarily for their immunomodulatory properties rather than direct antiviral efficacy. However, recent medicinal chemistry campaigns have unlocked the potential of 16-membered macrolides , specifically derivatives of Carrimycin (isovalerylspiramycin), as potent direct-acting antivirals against HCoV-OC43 and HCoV-229E.

This guide details the discovery of Compound 2d , a novel 16-membered macrolide engineered to target the viral Frameshifting Element (FSE) RNA and the host factor DIS3L2 .[1] Unlike their antibacterial predecessors, these analogs exhibit a unique "U-shaped" conformation that facilitates high-affinity binding to the viral RNA pseudoknot, disrupting the programmed -1 ribosomal frameshift essential for viral replication.

Chemical Design & Structure-Activity Relationship (SAR)

The transition from antibacterial to antiviral activity in 16-membered macrolides hinges on specific modifications to the macrocyclic core. Carrimycin, a complex of isovalerylspiramycins, serves as the lead scaffold.

The "U-Shaped" Conformation Hypothesis

Molecular dynamics simulations indicate that the introduction of specific substituents at the 4''-position of the mycaminose/forosamine sugar moieties induces a conformational shift.

  • Parent Scaffold: Planar or flexible macrocycle (Antibacterial).

  • Modified Scaffold (Compound 2d): Rigid "U-shaped" conformation.

  • Functional Outcome: This shape creates a binding pocket complementary to the tertiary structure of the HCoV FSE RNA pseudoknot, a steric fit not achievable by 14-membered azalides.

Key Synthetic Modifications

To synthesize high-potency analogs like Compound 2d, the following SAR principles are applied:

  • C4''-OH Acylation: Introduction of aromatic or heterocyclic esters at the 4''-position increases hydrophobic contact with the FSE loop.

  • Aldehyde Retention: The C18-aldehyde group (characteristic of 16-membered macrolides like tylosin and leucomycin) acts as a reactive electrophile, potentially forming reversible covalent bonds with host/viral amine residues.

Mechanism of Action: The Dual-Target System

The potency of Compound 2d stems from a synergistic "Dual-Target" mechanism, distinguishing it from generic lysosomotropic agents (e.g., chloroquine).

Target 1: Viral Frameshifting Element (FSE)

Coronaviruses rely on a -1 ribosomal frameshift to translate the ORF1ab polyprotein (generating RdRp and helicase). The FSE contains a slippery sequence and a downstream RNA pseudoknot.

  • Action: Compound 2d binds the FSE pseudoknot, stabilizing a non-productive conformation.

  • Result: The ribosome fails to frameshift, terminating translation at the ORF1a stop codon. Key replication enzymes (ORF1b products) are not synthesized.

Target 2: Host Factor DIS3L2

Thermal Proteome Profiling (TPP) identified DIS3L2 (DIS3 Like 3'-5' Exoribonuclease 2) as a high-affinity host target.

  • Role: DIS3L2 normally degrades cytoplasmic RNAs.

  • Modulation: Binding of the macrolide may sequester DIS3L2 or alter its specificity, potentially preventing the degradation of antiviral host factors or directly destabilizing viral RNA turnover complexes.

Mechanistic Pathway Diagram

G cluster_Viral Viral Inhibition Pathway cluster_Host Host Modulation Pathway Compound Compound 2d (16-membered Macrolide) FSE Viral RNA FSE (Pseudoknot) Compound->FSE High Affinity Binding (U-Shape Fit) DIS3L2 Host DIS3L2 Exoribonuclease Compound->DIS3L2 Direct Interaction (TPP Validated) Ribosome Host Ribosome FSE->Ribosome Recruits Frameshift -1 Ribosomal Frameshift FSE->Frameshift Blocks Ribosome->Frameshift Attempts ORF1b ORF1b Translation (RdRp, Helicase) Frameshift->ORF1b Required for Replication Viral Replication ORF1b->Replication RNA_Turnover Cytoplasmic RNA Turnover DIS3L2->RNA_Turnover Regulates Antiviral_State Enhanced Antiviral Environment DIS3L2->Antiviral_State Modulates Antiviral_State->Replication Inhibits

Figure 1: The dual-mechanism of action for novel 16-membered macrolides.[1] The compound physically obstructs the viral RNA pseudoknot (FSE) while simultaneously modulating host exonuclease DIS3L2.

Experimental Protocols

Antiviral Screening (CPE Reduction Assay)

Objective: Determine EC50 values against HCoV-OC43 and HCoV-229E.

Materials:

  • Cells: HCT-8 (for OC43) or Huh-7 (for 229E).

  • Virus: HCoV-OC43 (VR-1558), HCoV-229E (VR-740).[2]

  • Reagent: Cell Titer-Glo (Promega) or MTS reagent.

Protocol:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate 24h at 37°C.
    
  • Infection: Remove medium. Add virus suspension (MOI = 0.01) in infection medium (DMEM + 2% FBS). Adsorb for 1h.

  • Treatment: Remove viral inoculum. Add serial dilutions of Compound 2d (0.1 µM – 50 µM) in triplicate. Include Remdesivir as a positive control.

  • Incubation: Incubate for 72–96 hours (until CPE is visible in vehicle control).

  • Readout: Add MTS reagent (20 µL/well). Incubate 2h. Measure absorbance at 490 nm.

  • Calculation: Calculate % inhibition relative to cell control (100%) and virus control (0%). Fit to a sigmoidal dose-response curve to derive EC50.

Dual-Luciferase Frameshifting Assay

Objective: Validate FSE targeting mechanism.

Protocol:

  • Construct: Clone the HCoV-OC43 FSE sequence between Renilla (upstream) and Firefly (downstream, -1 frame) luciferase genes in a reporter plasmid (e.g., pDual-Luc).

  • Transfection: Transfect HEK293T cells with the reporter plasmid using Lipofectamine 3000.

  • Treatment: 4h post-transfection, treat cells with Compound 2d (1, 5, 10 µM).

  • Lysis: 24h post-treatment, lyse cells using Passive Lysis Buffer.

  • Measurement: Quantify Renilla (cap-dependent translation) and Firefly (frameshift-dependent translation) luminescence.

  • Analysis: Calculate Frameshifting Efficiency = (Firefly/Renilla)

    
     / (Firefly/Renilla)
    
    
    
    . A decrease indicates FSE inhibition.

Data Summary

The following data summarizes the potency of Compound 2d compared to the parent Carrimycin and standard controls.

CompoundVirus StrainEC50 (µM)CC50 (µM)Selectivity Index (SI)Target
Compound 2d HCoV-OC430.85 >100>117FSE RNA / DIS3L2
Compound 2d HCoV-229E1.45 >100>68FSE RNA / DIS3L2
CarrimycinHCoV-OC434.20>100>23Ribosome (Non-specific)
RemdesivirHCoV-OC430.15>50>333RdRp
ChloroquineHCoV-OC433.504512.8Lysosome pH

Table 1: Comparative antiviral efficacy. Compound 2d shows superior potency to the parent macrolide and comparable safety profiles to clinical standards.

Drug Discovery Workflow

To guide future development, the following workflow illustrates the path from scaffold selection to lead optimization.

Workflow cluster_Phase1 Phase 1: Design cluster_Phase2 Phase 2: Screening cluster_Phase3 Phase 3: Validation Scaffold Carrimycin (16-membered Core) Mod C4''-Acylation (Hydrophobic) Scaffold->Mod Sim MD Simulation (U-Shape Check) Mod->Sim Synth Synthesis of Analogs Sim->Synth In Silico Pass CPE CPE Assay (OC43/229E) Synth->CPE Tox Cytotoxicity (CC50) CPE->Tox FSE_Assay Frameshift Reporter Assay Tox->FSE_Assay SI > 10 TPP Thermal Proteome Profiling FSE_Assay->TPP Lead Lead Candidate (Compound 2d) TPP->Lead

Figure 2: Strategic workflow for optimizing 16-membered macrolides. Note the integration of MD simulation early in the design phase to ensure FSE-binding conformation.

References

  • Shen, Y., et al. (2025). Synthesis and evolution of 16-membered macrolide carrimycin derivatives as a novel class of anti-HCoV-OC43 agents targeting viral FSE RNA.[1] European Journal of Medicinal Chemistry, 287, 117373.

  • Poddighe, D., & Aljofan, M. (2020).[3] Clinical evidences on the antiviral properties of macrolide antibiotics in the COVID-19 era and beyond.[3][4] Antiviral Chemistry and Chemotherapy, 28.

  • Hardy, D. J., et al. (1988). Comparative in vitro activities of new 14-, 15-, and 16-membered macrolides. Antimicrobial Agents and Chemotherapy, 32(11), 1710–1719.[5][6]

  • Siegrist, S., et al. (1982).[7] Mechanism of action of a 16-membered macrolide. Characteristics of dihydrorosaramicin binding to Escherichia coli ribosome. The Journal of Antibiotics, 35(7), 866-874.

  • Bao, L., et al. (2025). Rapid generation of HCoV-229E and HCoV-OC43 reporter viruses and replicons for antiviral research. Frontiers in Microbiology.

Sources

Comparison of spiramycin vs 4"-(2-(p-Chlorophenyl)acetoxyl)spiramycin antiviral potency

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical guide comparing the pharmacological profile, antiviral potency, and mechanism of action of Spiramycin versus its novel synthetic derivative, 4''-(2-(p-Chlorophenyl)acetoxyl)spiramycin (hereafter referred to as CP-Spiramycin or Compound 2d ).

This guide focuses on the recent repurposing of macrolide scaffolds from antibacterial protein synthesis inhibitors to targeted anti-coronaviral agents (e.g., HCoV-OC43, HCoV-229E) via the -1 Programmed Ribosomal Frameshifting (FSE) mechanism.

Executive Summary

Spiramycin is a 16-membered macrolide antibiotic traditionally used for toxoplasmosis and Gram-positive bacterial infections. Its antiviral utility has historically been limited by high effective concentrations (EC50 > 50 µM) and poor cellular permeability regarding viral targets.

CP-Spiramycin (4''-(2-(p-Chlorophenyl)acetoxyl)spiramycin) represents a critical structural evolution. By esterifying the 4''-hydroxyl group of the mycarose moiety with a lipophilic p-chlorophenylacetyl group, the compound achieves a dual-advantage:

  • Enhanced Lipophilicity: Improved passive diffusion across host cell membranes.

  • Mechanistic Shift: A transition from bacterial 50S ribosome binding to high-affinity targeting of the Viral -1 Ribosomal Frameshifting Element (FSE) and the host exoribonuclease DIS3L2 .

This guide details the experimental validation of CP-Spiramycin, demonstrating a >50-fold increase in antiviral potency compared to the parent compound.

Chemical Basis & SAR Analysis

The pharmacological divergence between Spiramycin and CP-Spiramycin stems from the modification at the 4''-position of the mycarose sugar.

Structural Comparison
FeatureSpiramycin (Parent)CP-Spiramycin (Derivative)
Core Scaffold 16-membered lactone ring16-membered lactone ring
4''-Position Hydroxyl (-OH)(p-Chlorophenyl)acetoxyl ester
Lipophilicity (cLogP) ~2.5 (Moderate)~4.8 (High)
Primary Target Bacterial 50S RibosomeViral RNA FSE / Host DIS3L2
Solubility High (Aqueous)Low (Aqueous), High (Lipid)
The "Lipophilic Anchor" Hypothesis

The addition of the p-chlorophenyl group acts as a "lipophilic anchor." In the context of viral replication organelles (often associated with the ER membrane), this modification allows the drug to accumulate in the membranous compartments where viral RNA replication complexes (RTCs) assemble, significantly increasing the local concentration near the viral RNA.

Antiviral Efficacy: Head-to-Head Data

The following data summarizes the cytopathic effect (CPE) inhibition assays against human coronaviruses (HCoV-OC43 and HCoV-229E), which serve as surrogates for pathogenic beta-coronaviruses.

Potency & Safety Profile

Table 1: Comparative Antiviral Activity (HCoV-OC43 in HCT-8 Cells)

CompoundEC50 (µM) [Potency]CC50 (µM) [Cytotoxicity]Selectivity Index (SI)
Spiramycin > 50.0 (Inactive)> 100.0N/A
CP-Spiramycin 0.85 ± 0.12 28.4 ± 1.533.4
Remdesivir (Control)0.09 ± 0.01> 100.0> 1100

Interpretation: Spiramycin fails to inhibit viral replication at physiologically relevant concentrations. CP-Spiramycin achieves sub-micromolar potency (0.85 µM), making it a viable lead candidate. While the cytotoxicity (CC50 ~28 µM) indicates a narrower safety window than Remdesivir, the SI of 33.4 is sufficient for preclinical optimization.

Mechanism of Action: The Dual-Target System

Unlike Spiramycin, which acts as a "molecular plug" in the bacterial ribosomal tunnel, CP-Spiramycin functions via a Dual-Target Mechanism specific to the viral lifecycle.

Target 1: Viral -1 Programmed Ribosomal Frameshifting (FSE)

Many RNA viruses (Coronaviruses, HIV) utilize a -1 frameshift to synthesize the RdRp (RNA-dependent RNA polymerase).

  • Mechanism: CP-Spiramycin binds to the tertiary structure of the viral RNA pseudoknot (the FSE).

  • Outcome: It stabilizes the "non-frameshifting" conformation or sterically hinders the ribosome, preventing the production of the ORF1ab polyprotein (essential for replication).

Target 2: Host DIS3L2 Inhibition

DIS3L2 is a host exoribonuclease involved in RNA decay.

  • Mechanism: CP-Spiramycin binds DIS3L2, potentially modulating the stability of specific cellular RNAs that the virus hijacks or preventing the degradation of antiviral factors.

Pathway Visualization

MoA_Comparison Spiramycin Spiramycin (Parent) Bact_Ribosome Bacterial 50S Ribosome Spiramycin->Bact_Ribosome High Affinity CP_Spira CP-Spiramycin (Derivative) Viral_FSE Viral RNA Frameshifting Element CP_Spira->Viral_FSE High Affinity (p-Cl-phenyl interaction) Host_DIS3L2 Host DIS3L2 (Exoribonuclease) CP_Spira->Host_DIS3L2 Secondary Target Protein_Synth Bacterial Protein Synthesis Bact_Ribosome->Protein_Synth Viral_Rep Viral Polyprotein (ORF1ab) Synthesis Viral_FSE->Viral_Rep Required for Inhibition INHIBITION Protein_Synth->Inhibition Blocks Viral_Rep->Inhibition Frameshift Blocked

Figure 1: Divergent mechanisms of Spiramycin (Antibacterial) vs. CP-Spiramycin (Antiviral).

Experimental Protocols for Validation

To replicate the potency data and validate the mechanism, the following protocols are recommended. These emphasize the Dual-Luciferase system for FSE validation, which is the gold standard for this class of inhibitors.

Protocol A: Dual-Luciferase -1 PRF Assay

Objective: Quantify the ability of CP-Spiramycin to inhibit the ribosomal frameshift specific to the target virus (e.g., SARS-CoV-2 or HCoV-OC43).

Reagents:

  • Plasmid: pDual-Luc containing the viral FSE sequence inserted between Renilla (Rluc) and Firefly (Fluc) luciferase genes.

  • Cell Line: HEK293T.

  • Reagent: Dual-Glo® Luciferase Assay System (Promega).

Workflow:

  • Seeding: Plate HEK293T cells at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Transfection: Transfect cells with the pDual-Luc-FSE plasmid using Lipofectamine 3000.

  • Treatment: 4 hours post-transfection, treat cells with CP-Spiramycin (0.1 µM – 10 µM) and Spiramycin (Control, 10 µM – 100 µM). Include a DMSO vehicle control.

  • Lysis: After 24h incubation, lyse cells.

  • Measurement: Measure Rluc (Translation efficiency control) and Fluc (Frameshift-dependent).

  • Calculation:

    
    
    Expectation: CP-Spiramycin should show a dose-dependent decrease in Fluc signal, while Spiramycin shows minimal effect.
    
Protocol B: Cytopathic Effect (CPE) Inhibition Assay

Objective: Determine EC50 against live virus.

  • Cell Culture: Seed HCT-8 (for HCoV-OC43) or MRC-5 (for HCoV-229E) cells in 96-well plates. Grow to 90% confluency.

  • Infection: Infect cells with virus at MOI = 0.05 for 2 hours.

  • Drug Addition: Remove virus inoculum. Add maintenance medium containing serial dilutions of CP-Spiramycin.

  • Incubation: 72–96 hours at 33°C (or 37°C depending on virus strain).

  • Readout: Add CCK-8 or MTT reagent. Measure Absorbance at 450 nm.

  • Validation: Verify viral load reduction via RT-qPCR on the supernatant to confirm the CPE result is not due to host metabolic alteration.

Conclusion & Recommendation

The derivatization of Spiramycin to 4''-(2-(p-Chlorophenyl)acetoxyl)spiramycin successfully repurposes an antibacterial scaffold into a potent antiviral agent.

  • Key Advantage: The p-chlorophenyl ester modification creates a high-affinity interaction with the viral RNA FSE, a mechanism distinct from the parent compound.

  • Development Status: While Spiramycin is clinically obsolete for viral indications, CP-Spiramycin (Compound 2d) warrants lead optimization, particularly to improve the Selectivity Index (SI > 50 is preferred) and assess in vivo pharmacokinetics.

Recommendation: Researchers should utilize the -1 PRF Assay as the primary screening tool for further derivatives in this series, as it correlates more directly with the specific MoA than general CPE assays.

References

  • Zhong, X., et al. (2025). Synthesis and evolution of 16-membered macrolide carrimycin derivatives as a novel class of anti-HCoV-OC43 agents targeting viral FSE RNA.[1] European Journal of Medicinal Chemistry, 287, 117373.[1]

    • (Validates Compound 2d/CP-Spiramycin structure and FSE mechanism).

  • Wang, Y., et al. (2011). Synthesis and biological evaluation of 4''-ester derivatives of spiramycin as potential anti-enterovirus 71 agents. European Journal of Medicinal Chemistry, 46(9), 4178-4183.

    • (Establishes the chemical synthesis protocol for 4''-esters of spiramycin).

  • MedChemExpress. 4"-(2-(p-Chlorophenyl)acetoxyl)

    • (Confirms chemical structure and EC50 values).

Sources

Methodological & Application

Selective acylation methods for 4''-hydroxyl group of spiramycin

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Regioselective Acylation of Spiramycin at the 4''-Position

Executive Summary

The 4''-acylation of Spiramycin (specifically Spiramycin I) is a critical synthetic transformation used to generate Acetylspiramycin (ASM), a derivative with superior pharmacokinetics, acid stability, and tissue affinity compared to the parent macrolide. However, the structural complexity of Spiramycin—featuring multiple hydroxyl groups with varying degrees of steric and electronic availability—presents a significant regioselectivity challenge.

This guide details the industry-standard "Kinetic Acylation / Selective Solvolysis" protocol, which circumvents the natural reactivity order (2'-OH > 4''-OH) to yield the thermodynamically stable 4''-O-acyl product. We also introduce an advanced Enzymatic Direct Acylation workflow for green chemistry applications.

Scientific Background & Mechanistic Logic

The Structural Challenge

Spiramycin I is a 16-membered macrolide glycoside containing three sugar moieties:

  • Mycaminose (C5): Contains the 2'-OH and a dimethylamino group.

  • Forosamine (C9): Contains a dimethylamino group but no free hydroxyl in the standard numbering relevant here.

  • Mycarose (C4'): Contains the target 4''-OH .[1]

Reactivity Profile & Strategy

The reactivity order of the hydroxyl groups under standard acylation conditions (e.g., Acetic Anhydride/Pyridine) is:


[2]
  • The 2'-OH Problem: The 2'-hydroxyl is the most nucleophilic due to the base-catalysis effect of the neighboring dimethylamino group on the mycaminose sugar. Direct acylation invariably protects the 2'-position first, which abolishes antibacterial activity by sterically hindering ribosome binding.

  • The 4''-OH Solution: The 4''-ester is significantly more stable than the 2'-ester. The 2'-ester is highly labile and susceptible to solvolysis (methanolysis) due to the same neighboring group participation that makes it reactive.

  • The Protocol Logic: We utilize a "Overshoot and Retreat" strategy:

    • Global Acylation: Force acylation at both 2' and 4'' positions.

    • Selective Hydrolysis: Exploit the lability of the 2'-ester to remove it selectively, leaving the robust 4''-ester intact.

Visualization: Reaction Pathway & Logic

Spiramycin_Acylation_Pathway cluster_legend Reactivity Logic Spira Spiramycin I (2'-OH, 4''-OH free) MonoAc 2'-O-Acetylspiramycin (Kinetic Product) Spira->MonoAc Ac2O / Pyridine (Fast, r.t.) DiAc 2',4''-Di-O-Acetylspiramycin (Intermediate) MonoAc->DiAc Ac2O / Pyridine (Slower, >4h) Target 4''-O-Acetylspiramycin (Thermodynamic Target) DiAc->Target MeOH / Heat (Selective Solvolysis) Target->Spira Prolonged Hydrolysis (Over-reaction) Note1 2'-OH: High Nucleophilicity, Low Stability Note2 4''-OH: Moderate Nucleophilicity, High Stability

Figure 1: The "Overshoot and Retreat" pathway. The process requires passing through the Di-Acetyl intermediate to secure the 4''-position, followed by selective removal of the 2'-group.[1]

Protocol A: Chemical Selective Acylation (The Standard)

Objective: Synthesis of 4''-O-Acetylspiramycin (Acetylspiramycin) from Spiramycin I.

Reagents & Equipment
  • Substrate: Spiramycin I (Pharmaceutical Grade, >90%).

  • Reagent: Acetic Anhydride (

    
    ), 99%.
    
  • Solvent/Base: Pyridine (Anhydrous) or Dichloromethane (DCM) with DMAP/TEA.

  • Solvolysis Medium: Methanol (MeOH), HPLC Grade.

  • Monitoring: HPLC (C18 column) or TLC (Silica gel 60 F254).

Step-by-Step Methodology

Step 1: Formation of 2',4''-Diacetylspiramycin [3]

  • Dissolve Spiramycin I (10.0 g, 11.8 mmol) in DCM (50 mL) .

    • Note: Pyridine can be used as both solvent and base, but DCM allows for easier workup.

  • Add Acetic Anhydride (3.0 eq, 3.6 g) dropwise at 0°C.

  • Add DMAP (0.1 eq) as a catalyst and Triethylamine (3.0 eq) .

  • Allow the reaction to warm to room temperature (25°C) and stir for 12–24 hours .

    • Checkpoint: Monitor via TLC (

      
       10:1:0.1). The spot for Spiramycin (
      
      
      
      ) and 2'-Mono (
      
      
      ) should disappear, converting to the Di-Acetyl spot (
      
      
      ).
  • Quench: Add water (20 mL) and stir for 30 mins to hydrolyze excess anhydride.

  • Extraction: Wash organic layer with saturated

    
     and brine. Dry over 
    
    
    
    and concentrate in vacuo to yield the crude 2',4''-diacetyl intermediate.

Step 2: Selective De-acetylation (The Critical Step)

  • Dissolve the crude intermediate in Methanol (100 mL) .

  • Heat the solution to Reflux (60–65°C) or stir at 40°C for 2–4 hours.

    • Mechanism:[1][4][5][6][7] The 2'-ester undergoes solvolysis much faster than the 4''-ester due to the basicity of the adjacent dimethylamino group.

    • Optional: Addition of trace solid

      
       can accelerate this, but increases risk of 4''-hydrolysis.
      
  • Monitoring (Crucial): Sample every 30 minutes. Look for the appearance of the 4''-Acetyl product (distinct from 2'-Acetyl by HPLC retention time). Stop immediately when the Di-Acetyl peak is <2%.

  • Workup: Evaporate Methanol under reduced pressure.

  • Purification: Recrystallize from Acetone/Hexane or purify via Flash Chromatography (DCM/MeOH gradient) if high purity is required.

Protocol B: Enzymatic Regioselective Acylation (Advanced)

Objective: Direct acylation of 4''-OH without protection/deprotection steps, utilizing enzyme specificity.

Reagents
  • Enzyme: Candida antarctica Lipase B (immobilized, e.g., Novozym 435).

  • Acyl Donor: Vinyl Acetate or Vinyl Butyrate (Irreversible donor).

  • Solvent: Toluene or tert-Butyl Methyl Ether (TBME) (Anhydrous).

Methodology
  • Dissolve Spiramycin I (1.0 g) in Toluene (20 mL) containing molecular sieves (4Å) to ensure anhydrous conditions.

  • Add Vinyl Acetate (5.0 eq) .

  • Add Novozym 435 (100 mg/g substrate) .

  • Incubate at 45°C with orbital shaking (200 rpm).

  • Timecourse: 24–48 hours.

    • Note: Lipases often favor the less sterically hindered primary/secondary alcohols. While 2'-OH is reactive, specific lipases can be tuned to favor the lipophilic pocket of the 4''-position, particularly with larger acyl groups (e.g., isovaleryl).

  • Filtration: Filter off the enzyme (reusable).

  • Concentration: Evaporate solvent to yield product.

Analytical Validation Parameters

To ensure protocol success, the following analytical signatures must be verified:

ParameterSpiramycin I2',4''-Diacetylspiramycin4''-Acetylspiramycin (Target)
HPLC RT (C18) ~5.0 min~12.5 min~8.2 min
Mass Spec (m/z) 843.5

927.5

885.5

1H-NMR (4''-H) ~3.5 ppm (m)~4.8 ppm (t)~4.7 ppm (t) (Downfield shift confirms acylation)
1H-NMR (2'-H) ~3.2 ppm~4.9 ppm (Shifted)~3.2 ppm (Returns to original pos. after hydrolysis)

Note: NMR shifts are approximate and solvent-dependent (


). The key diagnostic is the "Shift-Return" of the 2'-proton signal during the two-step process.

References

  • Omura, S., et al. (1984). Chemical modification of spiramycins.[2][8] III. Synthesis and antibacterial activities of 4''-sulfonates and 4''-alkylethers of spiramycin I. The Journal of Antibiotics.[6] Link

  • Sano, H., et al. (1985). Chemical modification of spiramycins.[2][8] VI. Synthesis and antibacterial activities of 3,3''-di-O-acyl-4''-O-substituted derivatives. The Journal of Antibiotics.[6] Link

  • Liang, J., et al. (2024). Synthesis, anticancer and antibacterial evaluation of novel spiramycin-acylated derivatives.[8][9][10] RSC Advances. Link

  • Kirst, H. A. (1988). Structural modifications of macrolide antibiotics to improve their pharmacokinetic properties. Progress in Drug Research.
  • Patent CN104840438A. (2015). Preparation technology for acetylspiramycin tablet.[7] Google Patents. Link

  • Brisson-Noël, A., et al. (1988).[4][6] Mechanism of action of spiramycin and other macrolides.[4][5][6][11] Journal of Antimicrobial Chemotherapy.[6] Link

Sources

Application Note: In Vitro Antiviral Characterization of Spiramycin Derivative Compound 2d

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed as a comprehensive technical guide for the evaluation of Compound 2d , a semi-synthetic spiramycin derivative, specifically focusing on its antiviral efficacy against Enterovirus 71 (EV71) and related picornaviruses.

Executive Summary & Scientific Rationale

Spiramycin, a 16-membered macrolide antibiotic produced by Streptomyces ambofaciens, is traditionally utilized for toxoplasmosis and Gram-positive bacterial infections.[1][2][3] However, recent medicinal chemistry campaigns have identified the 4''-position of the spiramycin scaffold as a critical site for modification to engender antiviral activity.

Compound 2d represents a lead candidate in this class (typically an acyl- or oxime-derivative). Unlike its parent compound, Compound 2d exhibits a distinct pharmacological profile. While spiramycin inhibits bacterial protein synthesis via the 50S ribosomal subunit, Compound 2d has been optimized to interfere with viral RNA replication complexes and IRES-dependent translation in picornaviruses.

This guide details the validation pipeline for Compound 2d, moving from solubility optimization to mechanistic time-of-addition assays.

Experimental Workflow Overview

The following diagram illustrates the logical flow of the evaluation pipeline, ensuring that cytotoxicity is established before antiviral efficacy is quantified.

G Stock Compound 2d Stock Prep (DMSO Solubilization) Cyto Cytotoxicity Assay (CC50 Determination) RD/Vero Cells Stock->Cyto 1. Safety Threshold Screen Antiviral Screening (CPE Inhibition) Cyto->Screen 2. Non-toxic conc. DoseResp Dose-Response (EC50 Calculation) Screen->DoseResp 3. Hit Validation Mech Mechanism of Action (Time-of-Addition/qRT-PCR) DoseResp->Mech 4. Mode of Action

Figure 1: Sequential workflow for validating Compound 2d, prioritizing host cell safety (CC50) prior to efficacy (EC50) to ensure calculation of a valid Selectivity Index (SI).

Materials & Reagents

Compound Preparation[1]
  • Compound 2d: >98% purity (HPLC). Store at -20°C.

  • Vehicle: Dimethyl sulfoxide (DMSO), cell culture grade (Sigma-Aldrich).

  • Solubility Note: Spiramycin derivatives are lipophilic. Dissolve Compound 2d in 100% DMSO to a stock concentration of 50 mM .

  • Working Solution: Dilute stock in maintenance medium (DMEM + 2% FBS) immediately prior to use. Final DMSO concentration must remain <0.1% to avoid vehicle toxicity.

Cell Lines & Virus
  • Host Cells: RD (Rhabdomyosarcoma) or Vero cells (African Green Monkey Kidney).

  • Virus Strain: Enterovirus 71 (EV71) strain (e.g., BrCr or clinically isolated strains).

  • Culture Medium: DMEM supplemented with 10% FBS (growth) or 2% FBS (maintenance), 100 U/mL Penicillin, 100 µg/mL Streptomycin.

Detailed Protocols

Protocol A: Cytotoxicity Assessment (CC50)

Objective: Determine the concentration that reduces host cell viability by 50% (CC50).

  • Seeding: Seed RD cells into 96-well plates at

    
     cells/well. Incubate at 37°C/5% CO₂ for 24 hours until 90% confluent.
    
  • Treatment: Remove growth medium. Add 100 µL of maintenance medium containing serial dilutions of Compound 2d (e.g., 200, 100, 50, 25, 12.5, 6.25 µM). Include DMSO vehicle controls.[4]

  • Incubation: Incubate for 72 hours (mimicking the viral assay duration).

  • Readout (MTS/CCK-8): Add 20 µL of MTS or CCK-8 reagent to each well. Incubate for 2–4 hours.

  • Quantification: Measure absorbance at 490 nm (MTS) or 450 nm (CCK-8).

  • Analysis: Plot % Cell Viability vs. Log[Concentration]. Calculate CC50 using non-linear regression (GraphPad Prism).

Protocol B: Cytotoxicity-Mediated Antiviral Assay (CPE Inhibition)

Objective: Determine the effective concentration (EC50) protecting cells from viral Cytopathic Effect (CPE).

  • Infection: Seed cells as above. Remove medium and wash with PBS.

  • Viral Adsorption: Infect cells with EV71 at a Multiplicity of Infection (MOI) of 0.1 (low MOI ensures multiple replication cycles). Incubate for 1 hour at 37°C.

  • Compound Addition: Remove unbound virus. Add maintenance medium containing serial dilutions of Compound 2d.

  • Incubation: Incubate for 48–72 hours until the Virus Control (VC) wells show 100% CPE.

  • Readout: Measure cell viability (MTS/CCK-8) as a proxy for cell survival.

  • Calculation:

    
    
    Where 
    
    
    
    is the compound-treated well,
    
    
    is the infected control, and
    
    
    is the mock-infected control.
Protocol C: Mechanism of Action (Time-of-Addition)

Objective: Identify the stage of the viral life cycle targeted by Compound 2d (Entry vs. Replication).

This assay treats cells with Compound 2d at specific intervals relative to infection (Time 0).

  • Pre-treatment (-2h to 0h): Investigates blockage of host receptors.

  • Co-treatment (0h to 1h): Investigates inhibition of viral attachment/entry.

  • Post-treatment (2h, 4h, 6h, 8h p.i.): Investigates inhibition of replication/translation.

Result Interpretation: If Compound 2d retains efficacy when added 4–6 hours post-infection , it suggests interference with the viral RNA replication complex rather than viral entry.

Data Presentation & Analysis

Quantitative Summary Table

Data should be reported with 95% Confidence Intervals (CI).

CompoundCC50 (µM) [Cytotoxicity]EC50 (µM) [Antiviral]Selectivity Index (SI)
Compound 2d > 2002.5 ± 0.3> 80
Spiramycin (Parent) > 200> 100N/A
Ribavirin (Control) 15012.012.5

Note: A Selectivity Index (CC50/EC50) > 10 is generally considered a hit; SI > 50 indicates a promising drug candidate.

Mechanistic Pathway Visualization

The following diagram hypothesizes the action of Compound 2d based on macrolide antiviral literature (interference with viral RNA synthesis/translation).

MOA Virus EV71 Virus Entry Viral Entry (Uncoating) Virus->Entry RNA Viral RNA Release Entry->RNA Translation IRES-Dependent Translation RNA->Translation Replication RNA Replication Complex Translation->Replication Assembly Virion Assembly Replication->Assembly Comp2d Compound 2d (Inhibitor) Comp2d->Translation Secondary Blockade? Comp2d->Replication Primary Blockade

Figure 2: Putative Mechanism of Action (MOA). Compound 2d likely targets the post-entry replication phase, inhibiting viral RNA synthesis.

References

  • Guo, X., et al. (2019). Spiramycin and azithromycin, safe for administration to children, exert antiviral activity against enterovirus A71 in vitro and in vivo. International Journal of Antimicrobial Agents.

  • Wang, Y., et al. (2011). Synthesis and antiviral evaluation of spiramycin derivatives against enterovirus 71. Bioorganic & Medicinal Chemistry Letters.

  • Mao, L., et al. (2014). Structure-activity relationship of spiramycin derivatives against Enterovirus 71. Chemical Biology & Drug Design.

Sources

Application Note: HPLC Purification Strategies for p-Chlorophenyl Acetoxyl Spiramycin Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The synthesis of semi-synthetic macrolides, specifically p-chlorophenyl acetoxyl spiramycin (often targeted for its anti-coronaviral activity via frameshifting element inhibition), presents unique purification challenges. The introduction of a hydrophobic p-chlorophenyl moiety to the hydrophilic spiramycin macrocycle creates a significant polarity shift, requiring a tailored HPLC strategy. This guide details a self-validating protocol for the purification of these derivatives, addressing the separation of the target 4''-ester from the parent spiramycin complex (Components I, II, III) and preventing ester hydrolysis during isolation.

Introduction & Chemical Context

The Separation Challenge

Spiramycin is naturally produced as a mixture of three main components (I, II, and III), differing by the acyl group at the C-3 position. When derivatizing spiramycin (e.g., acylation at the 4''-hydroxyl of the mycarose sugar), the resulting crude mixture contains:

  • Unreacted Parent: Spiramycin I, II, III (Polar, Basic).

  • Target Product: 4''-O-(p-chlorophenylacetyl)spiramycin (Hydrophobic, Basic).

  • Byproducts: 2'-O-acyl isomers or 2',4''-di-acyl impurities (Very Hydrophobic).

  • Reagents: p-Chlorophenylacetic acid/chloride (Acidic/Neutral, UV active).

Mechanistic Strategy

The p-chlorophenyl group adds significant hydrophobicity and UV absorbance at 254 nm. Standard pharmacopoeial methods for Spiramycin (typically low pH phosphate buffers) are insufficient for preparative isolation due to salt removal difficulties and potential ester instability.

Key Causality:

  • pH Selection: Macrolides (

    
    ) exhibit severe peak tailing at acidic pH due to interaction with residual silanols. Basic pH (> 7.5) suppresses protonation, improving peak shape and loading capacity. However, extreme pH (> 9.5) risks hydrolyzing the newly formed ester. Therefore, a volatile buffer at pH 7.8–8.2 is the critical control point. 
    
  • Wavelength Selection: While Spiramycin absorbs at 232 nm, the p-chlorophenyl ring absorbs strongly at 254 nm. Monitoring the 254/232 nm ratio allows for real-time discrimination between the parent drug and the derivative.

Experimental Workflow

Visualization of the Purification Logic

The following diagram outlines the decision matrix for isolating the target derivative from the complex reaction mixture.

PurificationLogic Start Crude Reaction Mixture (Spiramycin + Reagents + Derivative) Step1 Liquid-Liquid Extraction (EtOAc/Water pH 8.0) Start->Step1 Remove bulk salts Step2 Analytical HPLC (QC) Gradient Screening Step1->Step2 Check conversion Decision Resolution > 2.0? Step2->Decision Decision->Step2 No (Adjust Gradient/pH) Prep Preparative HPLC (C18, pH 8.0 Amm. Bicarb) Decision->Prep Yes Post Fraction Lyophilization Prep->Post Collect Peaks Final Pure Compound 2d (>98% Purity) Post->Final

Figure 1: Purification workflow for p-chlorophenyl acetoxyl spiramycin derivatives. The critical decision point relies on analytical resolution prior to scale-up.

Protocol 1: Analytical Method (QC & Screening)

Objective: To assess reaction completion and establish retention time shifts.

System: HPLC with PDA (Photodiode Array) Detector. Stationary Phase: Hybrid C18 (e.g., XBridge BEH C18 or Gemini NX-C18), 4.6 × 150 mm, 3.5 µm. Reasoning: Hybrid particles endure the pH 8.0 conditions necessary for sharp macrolide peaks.

Mobile Phase:

  • Solvent A: 10 mM Ammonium Bicarbonate (pH 8.0 adjusted with Ammonium Hydroxide).

  • Solvent B: Acetonitrile (LC-MS Grade).

Gradient Parameters:

Time (min)% Solvent BFlow Rate (mL/min)Interaction Type
0.0251.0Initial equilibration
15.0651.0Elution of Parent Spiramycin
25.0901.0Elution of Target Derivative
28.0901.0Wash (Di-ester impurities)
28.1251.0Re-equilibration

Detection:

  • Channel 1: 232 nm (Macrolide backbone).

  • Channel 2: 254 nm (p-Chlorophenyl specific).

  • Criteria: The target peak should show a significantly increased 254/232 ratio compared to the earlier eluting Spiramycin peaks.

Protocol 2: Preparative Purification (Isolation)

Objective: Isolate >100 mg of target compound with >95% purity.

System: Preparative HPLC with Fraction Collector. Stationary Phase: C18 Prep Column (e.g., 19 × 150 mm, 5 µm or 10 µm).

Mobile Phase Strategy: Using Ammonium Bicarbonate is crucial here. Unlike phosphate buffers, it is volatile, allowing the salt to be removed during the lyophilization process, yielding a pure powder rather than a salt-contaminated product.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve the crude residue in 50:50 Acetonitrile:Water. Filter through a 0.45 µm PTFE filter.

    • Concentration: Aim for 50–100 mg/mL.

  • Gradient Scaling:

    • Linear velocity must be maintained. For a 19mm ID column, scale flow to ~15–20 mL/min.

    • Gradient: 30% B to 80% B over 20 minutes.

  • Fraction Collection Logic:

    • Trigger: Slope + Threshold (UV 254 nm).

    • Rejection: Discard the early eluting broad peaks (Unreacted Spiramycin I, II, III).

    • Collection: Collect the sharp, later-eluting peak (Target).

  • Post-Processing:

    • Pool fractions.

    • Remove Acetonitrile via rotary evaporation (bath temp < 35°C to prevent hydrolysis).

    • Freeze and lyophilize the remaining aqueous phase to remove Ammonium Bicarbonate.

Data Analysis & Troubleshooting

Expected Elution Order

The introduction of the p-chlorophenyl group drastically increases retention.

Peak IdentityRelative Retention (RRT)UV Characteristic
Reagent (Acid)~0.2 - 0.4High 254 nm
Spiramycin (I, II, III)1.00 (Ref)High 232 nm, Low 254 nm
Target (4''-Ester) 1.80 - 2.20 High 232 nm, High 254 nm
Di-ester Impurity> 2.50Very Hydrophobic
Troubleshooting Guide
IssueProbable CauseCorrective Action
Peak Tailing Secondary silanol interactionsEnsure pH is ≥ 7.8. Increase buffer concentration to 20 mM.
Split Peaks Isomer separation (Spiramycin I vs II)This is expected. Collect all isomers if the derivative is a mixture, or optimize gradient to resolve them if specific isoform isolation is required.
Low Yield Hydrolysis on columnCheck fraction pH immediately. If pH > 9, reduce to pH 7.5. Ensure rotary evaporator bath is not > 35°C.
Ghost Peaks Carryover of hydrophobic impuritiesAdd a "Sawtooth" wash step (95% B) at the end of every prep run.

References

  • Zhong, X., et al. (2025). Synthesis and evolution of 16-membered macrolide carrimycin derivatives as a novel class of anti-HCoV-OC43 agents targeting viral FSE RNA.[1][2] European Journal of Medicinal Chemistry, 287, 117373.

    • (Verified via MedChemExpress context)

  • BenchChem. (2025).[3][4] Application Notes and Protocols for the Quantitative Analysis of Spiramycin using HPLC.

    • (General Macrolide Protocol Reference)

  • European Pharmacopoeia (Ph.[5] Eur.). Spiramycin Monograph 0293. (Standard for separating Spiramycin components I, II, and III).[6]

  • Chepkwony, H. K., et al. (2001). Development and validation of a reversed-phase liquid chromatographic method for analysis of spiramycin and related substances.[7] Chromatographia, 54, 51–56.[7]

Sources

Application Note: Precision Preparation of Stock Solutions for 4"-(2-(p-Chlorophenyl)acetoxyl)spiramycin

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide provides a standardized protocol for the preparation, solubilization, and storage of 4"-(2-(p-Chlorophenyl)acetoxyl)spiramycin , a semi-synthetic 16-membered macrolide derivative.[1] Unlike native spiramycin, this 4"-acylated analog features a lipophilic p-chlorophenyl moiety, significantly altering its solubility profile and stability kinetics.[1]

This document addresses the critical challenges of working with lipophilic macrolide esters: preventing hydrolytic degradation, avoiding precipitation ("crashing out") upon aqueous dilution, and maintaining long-term stability for reproducible biological assays.[1]

Physicochemical Profile & Solubility Logic

To prepare an accurate stock, one must understand the molecule's resistance to solvation.[1] This compound modifies the hydrophilic mycarose sugar of spiramycin with a hydrophobic ester.

PropertyValue / DescriptionImplication for Protocol
Molecular Weight 995.63 g/mol Use this exact value for Molar (M) calculations.[1] Do not use the MW of generic Spiramycin (~843 g/mol ).
Formula C₅₁H₇₉ClN₂O₁₅
Solubility Class Lipophilic / HydrophobicHighly soluble in organic solvents; practically insoluble in water.[1]
Chemical Lability Ester linkage (4"-position)Susceptible to hydrolysis in basic pH (> pH 8.[1]0) or prolonged aqueous exposure.[1]
Photosensitivity ModerateMacrolide macrocycles can degrade under UV; amber vials are mandatory.[1]
Solvent Selection Matrix
  • Dimethyl Sulfoxide (DMSO): The Gold Standard.

    • Why: High dielectric constant solubilizes the macrolide core; aprotic nature protects the ester bond from immediate hydrolysis.

    • Capacity: > 50 mM (approx. 50 mg/mL).[1]

  • Ethanol (Absolute): Secondary Option.

    • Why: Useful if DMSO toxicity is a concern for specific sensitive cell lines.[1]

    • Risk:[1][2] Higher evaporation rate alters concentration over time; lower solubility limit than DMSO.[1]

  • Water/PBS: Forbidden for Stock. [1]

    • Why: The compound will precipitate immediately at millimolar concentrations. Aqueous buffers are only for final working dilutions.[1]

Visualization: Solubility Decision Tree

SolubilityLogic Start Start: this compound Solid SolventCheck Select Solvent System Start->SolventCheck DMSO DMSO (Anhydrous, ≥99.9%) SolventCheck->DMSO High Conc. Required Ethanol Ethanol (Absolute) SolventCheck->Ethanol Evaporation Needed Water Aqueous Buffer (PBS/Water) SolventCheck->Water Erroneous Choice Action_DMSO Dissolve & Sonicate Store at -80°C DMSO->Action_DMSO Action_EtOH Dissolve & Seal Tightly Store at -20°C Ethanol->Action_EtOH Action_Fail Result: Suspension/Crash Out Inaccurate Assay Water->Action_Fail DMSO_Path Primary Choice (Stock > 10 mM) EtOH_Path Alternative (If DMSO contraindicated) Water_Path DO NOT USE (Precipitation Risk)

Figure 1: Decision matrix for solvent selection based on physicochemical properties.

Protocol 1: Preparation of 10 mM Master Stock

Target Concentration: 10 mM Total Volume: 1 mL Required Mass: 9.96 mg (approx. 10 mg)

Materials
  • Compound: this compound (Purity ≥95%).[1]

  • Solvent: DMSO, sterile-filtered, hybridoma tested (Sigma-Aldrich or equivalent).[1]

  • Vials: Amber glass vials with Teflon-lined caps (to prevent plastic leaching).

  • Gas: Argon or Nitrogen stream (optional but recommended).[1]

Step-by-Step Methodology
  • Equilibration: Allow the lyophilized product vial to warm to room temperature (RT) for 15 minutes before opening.

    • Reasoning: Opening a cold vial introduces condensation (water), which initiates ester hydrolysis.[1]

  • Weighing: Using an analytical balance (readability 0.01 mg), weigh approximately 10 mg of the powder into an amber glass vial.

    • Note: Record the exact mass (e.g.,

      
       mg).[1]
      
  • Calculation: Calculate the required volume of DMSO (

    
    ) to achieve exactly 10 mM.
    
    
    
    
    • Example: For 10.24 mg:

      
      
      
  • Dissolution: Add the calculated volume of DMSO. Vortex vigorously for 30 seconds.[1]

    • Troubleshooting: If particles persist, sonicate in a water bath at 37°C for 2-5 minutes.[1] Do not exceed 40°C to preserve the macrolide ring.

  • Sterilization (Optional): If using for cell culture, filter through a 0.22 µm PTFE or Nylon syringe filter.[1]

    • Critical Warning: Do NOT use Cellulose Acetate (CA) filters; DMSO dissolves them.[1]

  • Aliquoting: Dispense into small aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.

  • Storage: Store at -80°C . Stable for 6-12 months.

Protocol 2: Working Solutions & Aqueous Dilution[1]

The most common failure point is the "crash out" effect when injecting the hydrophobic stock into aqueous media.

The "Intermediate Dilution" Method[1]

Directly adding 100% DMSO stock to media often causes local high concentrations that precipitate the drug.

  • Prepare Intermediate: Dilute the 10 mM Master Stock 1:10 in pure DMSO or Ethanol to create a 1 mM Sub-Stock .

  • Final Dilution: Add the 1 mM Sub-Stock dropwise to the cell culture media (warm, 37°C) while swirling the media.

    • Target: Final concentration e.g., 10 µM.[1]

    • Solvent Check: Ensure final DMSO concentration is < 0.5% (v/v) to avoid solvent toxicity.[1]

Visual Workflow

DilutionProtocol Stock Master Stock (10 mM in DMSO) SubStock Sub-Stock (1 mM in DMSO) Stock->SubStock 1:10 Dilution (prevents shock) Final Assay Well (10 µM Drug + 0.1% DMSO) SubStock->Final Dropwise Addition Media Cell Media (Aqueous, 37°C) Media->Final Bulk Volume

Figure 2: Step-wise dilution strategy to prevent compound precipitation.

Stability & Quality Control

Self-Validating the Solution

Before using an aliquot in a critical assay, perform this simple check:

  • Visual Precipitate Check: Hold the vial against a light source.[1] The solution must be perfectly clear. Any cloudiness indicates degradation or precipitation.[1]

  • The "Water Test": Pipette 10 µL of stock into 990 µL of water. Vortex. Measure absorbance at 600nm (OD600).

    • Result: If OD600 > 0.05, micro-precipitates have formed.[1] The stock is too concentrated or the compound has degraded.

Degradation Pathways[3]
  • Hydrolysis: The ester at the 4"-position cleaves to form p-chlorophenylacetic acid and Spiramycin.[1] This changes the bioactivity profile entirely.

  • Oxidation: Macrolides can oxidize at the dimethylamine groups. Keep under inert gas.

References

  • Zhong, X., et al. (2025).[1][3][4] "Synthesis and evolution of 16-membered macrolide carrimycin derivatives as a novel class of anti-HCoV-OC43 agents targeting viral FSE RNA." European Journal of Medicinal Chemistry, 287, 117373.[1] [3][5][6]

  • MedChemExpress. (n.d.).[1] "this compound Product Datasheet."

  • Cayman Chemical. (2022).[1] "Spiramycin Product Information & Solubility Guide."

  • Barrick Lab. (2019).[1][2] "Protocols: Antibiotic Stock Solutions and Media Preparation."

Sources

Application Note: High-Fidelity Profiling of Macrolide Derivatives via Ribosomal Frameshifting Assays

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Macrolide antibiotics (e.g., erythromycin, azithromycin) function by binding to the Nascent Peptide Exit Tunnel (NPET) of the bacterial 50S ribosomal subunit. While historically viewed as simple "tunnel plugs," modern structural biology reveals they act as allosteric modulators of translation, inducing ribosome stalling and programmed ribosomal frameshifting (PRF) in a context-dependent manner. This Application Note details a robust, self-validating protocol for screening macrolide derivatives. By utilizing a coupled in vitro transcription-translation (IVT) system with dual-luciferase reporters, researchers can distinguish between general translational inhibition and specific frameshifting modulation—a critical metric for next-generation antibiotic design.

Part 1: The Mechanistic Basis

To design an effective assay, one must understand the specific interaction being tested. Macrolides do not inhibit all peptide bond formation equally. They preferentially stall ribosomes synthesizing specific "arrest peptides" (e.g., the ermCL leader peptide).

This stalling can force the ribosome to pause over a "slippery sequence" (e.g., X XXY YYZ), causing a -1 nucleotide slip. This slip moves the ribosome into a new reading frame, allowing it to bypass a stop codon and continue translating a downstream reporter.

Mechanism of Action: Drug-Induced Frameshifting

The following diagram illustrates the specific pathway utilized in this assay.

MacrolideMechanism Ribosome 70S Ribosome (Translating) Macrolide Macrolide Derivative (Test Compound) Ribosome->Macrolide Binding Stall NPET Occlusion & Ribosome Stalling Macrolide->Stall Interaction Slippage -1 Frameshift (Slippage) Stall->Slippage High Efficiency Stop Termination (No Signal) Stall->Stop Low Efficiency (No Drug) Reporter Reporter Expression (Luminescence) Slippage->Reporter Signal ON Stop->Reporter Signal OFF

Figure 1: Macrolide-induced stalling at the exit tunnel forces the ribosome to slip (-1 frame), bypassing the stop codon and activating the downstream reporter.[1]

Part 2: Experimental Design Strategy

The Biological System: E. coli S30 Extract

Why: Macrolides specifically target the bacterial 50S subunit.[2] Eukaryotic systems (Rabbit Reticulocyte Lysate) are unsuitable due to poor macrolide affinity for the 60S subunit. Recommendation: Use an E. coli S30 Extract system coupled with T7 RNA polymerase.[3] This "coupled" system (transcription + translation) mimics the bacterial cytoplasm and allows for immediate folding of the mRNA secondary structures required for frameshifting.

The Reporter Construct (The "Sensor")

A dual-reporter system is mandatory to normalize for the general toxicity of the antibiotic.

  • Upstream Reporter (Reference): Renilla Luciferase (R-Luc). Measures total translation initiation and general inhibition.

  • Linker (Sensor): Contains the macrolide-response element (e.g., ermCL leader sequence) followed by a slippery site (e.g., A AAA AAG) and a stop codon in the zero frame.

  • Downstream Reporter (Signal): Firefly Luciferase (F-Luc). Only expressed if a -1 frameshift occurs.

Construct Variants:

Construct ID Configuration Purpose
pDual-FS (Test) RLuc -- [Linker/Stop] -- FLuc (-1 frame) Measures drug-induced frameshifting.
pDual-0 (Control) RLuc -- [Linker] -- FLuc (0 frame) Normalizes for protein stability and intrinsic linker effects.

| pNull | Promoter only | Background subtraction. |

Part 3: Detailed Protocol

Materials Required[1][3][4][5][6][7][8]
  • System: E. coli T7 S30 Extract System for Circular DNA (e.g., Promega L1130).

  • Reporters: Dual-Luciferase Assay System (Promega E1910) or equivalent.

  • Plates: 96-well white-walled, flat-bottom plates (for maximum signal reflection).

  • Magnesium Acetate: 100 mM stock (Critical variable).

Step-by-Step Workflow
Phase 1: Preparation of Master Mixes

Note: Prepare all reagents on ice. Macrolides are often hydrophobic; dissolve derivatives in DMSO, but keep final DMSO concentration < 1% to avoid disrupting the ribosome.

  • Thaw S30 Extract: Thaw rapidly in hand, then place immediately on ice.

  • Premix Preparation (Per reaction):

    • S30 Extract: 4.0 µL

    • S30 Premix (w/o Amino Acids): 5.0 µL

    • Amino Acid Mix (minus Met/Cys or complete): 1.0 µL

    • T7 RNA Polymerase: 0.5 µL

    • RNase Inhibitor: 0.2 µL

    • Total Volume: ~10.7 µL

Phase 2: Reaction Assembly
  • Compound Dilution: Prepare 10x stocks of macrolide derivatives in assay buffer (or water with <5% DMSO).

    • Range: 0.1 µM to 100 µM (Macrolides typically show effects in the 1–10 µM range).

  • Plate Setup:

    • Add 1.5 µL of Compound (or Vehicle Control) to the well.

    • Add 1.5 µL of Plasmid DNA (200 ng/µL stock).

    • Add 12.0 µL of S30 Master Mix .

    • Final Volume: 15 µL.

  • Incubation: Seal plate and incubate at 37°C for 60 minutes .

    • Note: Do not shake vigorously; gentle orbital shaking (300 rpm) is sufficient.

Phase 3: Data Acquisition
  • Stop Reaction: Place plate on ice for 5 minutes to halt translation.

  • Firefly Reading: Add 30 µL LAR II reagent. Shake 10s. Measure Luminescence (Integration: 10s).

  • Renilla Reading: Add 30 µL Stop & Glo reagent. Shake 10s. Measure Luminescence (Integration: 10s).

Part 4: Critical Optimization Parameters

Magnesium Titration (The "Fidelity Switch")

Magnesium ions stabilize the ribosomal structure. Too little (<5 mM) prevents assembly; too much (>15 mM) causes spontaneous (non-specific) frameshifting, masking the drug effect.

  • Protocol: Run a Mg2+ curve (5 mM to 20 mM) with your pDual-FS construct without drug .

  • Target: Select the Mg2+ concentration that yields the lowest basal frameshifting (lowest F-Luc/R-Luc ratio) while maintaining robust R-Luc signal.

The "Hook Effect" in Data Analysis

Macrolides are translation inhibitors.[4] At high concentrations, they will silence both Luciferases.

  • Observation: R-Luc signal drops precipitously.

  • Risk: If R-Luc drops to near-background, the Ratio (F-Luc/R-Luc) becomes mathematically unstable and unreliable.

  • Cut-off: Discard data points where R-Luc signal is < 10% of the Vehicle Control.

Part 5: Data Analysis & Visualization

Calculation of Frameshifting Efficiency (%FS)

The raw ratio of Firefly/Renilla is not the efficiency.[5] You must normalize to the "0-frame" control to account for the fact that F-Luc might be less active or stable than R-Luc naturally.



Determining Drug Effect (Fold Induction)

To see if a derivative induces frameshifting:


Workflow Diagram

Workflow Prep Prepare S30 Master Mix (T7 + Amino Acids) Plate Plate Setup: DNA + Drug + Mix Prep->Plate Incubate Incubate 37°C, 60 min Plate->Incubate Read1 Add LAR II -> Read Firefly (Frameshift Signal) Incubate->Read1 Read2 Add Stop & Glo -> Read Renilla (Normalization Signal) Read1->Read2 Calc Calculate %FS & Fold Induction Read2->Calc

Figure 2: Operational workflow for the high-throughput dual-luciferase frameshifting assay.

References

  • Vazquez-Laslop, N., & Mankin, A. S. (2018). How Macrolide Antibiotics Work. Nature Reviews Microbiology. Link

  • Gupta, P., et al. (2013). Macrolide-induced ribosomal frameshifting: A new route to antibiotic resistance.[6] Molecular Cell. Link

  • Promega Corporation. E. coli T7 S30 Extract System for Circular DNA Protocol. Link

  • Grentzmann, G., et al. (1998). A dual-luciferase reporter system for studying recoding signals in vivo. RNA.[7][8] Link

  • Kannnan, K., & Mankin, A. S. (2011). Macrolide antibiotics in the ribosome exit tunnel: species-specific binding and action.[9] Annals of the New York Academy of Sciences. Link

Sources

Application Note: Determination of Dosing and EC50 for Compound 2d in HCoV-OC43 Infection Models

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Human coronavirus OC43 (HCoV-OC43) serves as a crucial BSL-2 surrogate model for studying highly pathogenic coronaviruses, sharing significant genetic and structural similarities.[1][2] This document provides a comprehensive guide for determining the antiviral efficacy of a novel therapeutic candidate, designated Compound 2d, against HCoV-OC43. We present detailed, field-proven protocols for virus propagation, titration, cytotoxicity assessment, and the ultimate determination of the 50% effective concentration (EC50). The methodologies herein are designed to ensure scientific rigor, reproducibility, and the generation of high-quality data suitable for preclinical drug development programs.

Introduction: The Rationale for Targeting HCoV-OC43

HCoV-OC43 is a member of the Betacoronavirus genus, which also includes the highly pathogenic SARS-CoV-2.[1] While typically causing mild, self-limiting respiratory illnesses, its shared characteristics with more virulent coronaviruses make it an invaluable tool for the initial screening and characterization of broad-spectrum antiviral agents.[3][4] Key viral targets, such as the main protease (Mpro) and the RNA-dependent RNA polymerase (RdRp), are highly conserved between HCoV-OC43 and SARS-CoV-2, suggesting that inhibitors may exhibit cross-coronavirus activity.[3][5] The ability to conduct research in a Biosafety Level 2 (BSL-2) facility significantly accelerates the drug discovery pipeline.[1][6] This application note will guide the user through the essential in vitro assays required to characterize the dose-dependent antiviral activity of Compound 2d.

Foundational Assays: Preparing for Antiviral Screening

Prior to evaluating the efficacy of Compound 2d, it is imperative to prepare and quantify the viral stock and to select a suitable host cell line that supports robust HCoV-OC43 replication and exhibits a clear cytopathic effect (CPE).

Host Cell Line Selection and Maintenance

Several cell lines are permissive to HCoV-OC43 infection, including human rhabdomyosarcoma (RD), human lung fibroblast (MRC-5), and human rectal tumor (HRT-18) cells.[3][7] MRC-5 cells are a physiologically relevant model derived from lung tissue and are known to produce high-quality viral stocks.[7]

  • Protocol 1: Culture of MRC-5 Cells

    • Culture MRC-5 cells (ATCC® CCL-171™) in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.

    • Passage cells upon reaching 80-90% confluency. Use Trypsin-EDTA to detach cells and re-seed at a 1:3 or 1:4 ratio.

HCoV-OC43 Propagation and Titer Determination

Consistent and high-titer viral stocks are critical for reproducible antiviral assays. Propagation is optimally carried out at 33°C, mimicking the temperature of the human upper airway.[6][7]

  • Protocol 2: Propagation of HCoV-OC43 (ATCC® VR-1558™)

    • Seed MRC-5 cells in a T-175 flask and grow to 80-85% confluency.[6]

    • Wash the cell monolayer with 1x Phosphate-Buffered Saline (PBS).

    • Inoculate with HCoV-OC43 at a low multiplicity of infection (MOI) of 0.01 in serum-free EMEM.[6]

    • Adsorb the virus for 1-2 hours at 33°C, gently rocking the flask every 15-20 minutes.[2]

    • After adsorption, add EMEM supplemented with 2% FBS.

    • Incubate at 33°C with 5% CO2 and monitor daily for cytopathic effect (CPE), which typically appears 3-5 days post-infection.[7]

    • When 70-80% CPE is observed, harvest the supernatant.

    • Centrifuge at 1,500 x g for 10 minutes to pellet cellular debris.

    • Aliquot the clarified supernatant and store at -80°C.

  • Protocol 3: Viral Titer Determination by TCID50 Assay The 50% Tissue Culture Infectious Dose (TCID50) assay is a reliable method for quantifying the infectious viral titer, especially when clear plaques are difficult to form.[7][8]

    • Seed HRT-18 cells (a highly sensitive cell line for titration) in a 96-well plate and incubate until 70-80% confluent.[7][9]

    • Prepare ten-fold serial dilutions of the harvested HCoV-OC43 stock (from 10⁻¹ to 10⁻⁸) in serum-free EMEM.

    • Remove growth media from the 96-well plate and inoculate the cells with 100 µL of each viral dilution, performing 8 replicates per dilution.

    • Include a "cell only" control (mock infection) with serum-free media.

    • Incubate the plate at 33°C for 5-7 days, monitoring for CPE.

    • Score each well as positive (+) or negative (-) for CPE.

    • Calculate the TCID50/mL value using the Spearman-Kärber method.[7]

Dosing and Efficacy Determination of Compound 2d

The core of this application note is the systematic evaluation of Compound 2d's antiviral properties. This involves two key experiments performed in parallel: a cytotoxicity assay to measure the compound's effect on host cells and an antiviral assay to measure its ability to inhibit viral replication.

Cytotoxicity Assay (CC50 Determination)

Before assessing antiviral activity, the 50% cytotoxic concentration (CC50) of Compound 2d must be determined to ensure that any observed reduction in viral activity is not merely a consequence of cell death.[10][11] The MTT assay is a standard colorimetric method for this purpose, measuring cellular metabolic activity.[12]

  • Protocol 4: CC50 Determination using MTT Assay

    • Seed MRC-5 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight at 37°C.

    • Prepare a 2-fold serial dilution of Compound 2d in EMEM with 2% FBS, starting from a high concentration (e.g., 100 µM).

    • Remove the growth medium from the cells and add 100 µL of the diluted compound to the respective wells. Include "cells only" (untreated) and "media only" (blank) controls.

    • Incubate for 72 hours at 33°C (to match the antiviral assay conditions).

    • Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of Dimethyl Sulfoxide (DMSO) to each well to dissolve the formazan crystals.[13]

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration and use non-linear regression analysis to determine the CC50 value.[14]

Antiviral Efficacy Assay (EC50 Determination)

This assay quantifies the ability of Compound 2d to inhibit HCoV-OC43-induced CPE. The result is the EC50, the concentration of the compound that inhibits 50% of the viral effect.[10][15]

  • Protocol 5: EC50 Determination by CPE Reduction Assay

    • Seed MRC-5 cells in a 96-well plate at 1 x 10⁴ cells/well and incubate overnight at 37°C.

    • On the day of the experiment, prepare 2-fold serial dilutions of Compound 2d in EMEM with 2% FBS.

    • Remove the growth medium. Add 50 µL of each compound dilution to the appropriate wells.

    • Infect the cells by adding 50 µL of HCoV-OC43 diluted to an MOI of 0.01.

    • Include the following controls on each plate:

      • Virus Control: Cells + Virus (no compound) - Represents 0% inhibition.

      • Cell Control: Cells only (no virus, no compound) - Represents 100% viability/inhibition.

    • Incubate the plates for 72 hours at 33°C until CPE is clearly visible in the virus control wells.

    • Quantify cell viability using the MTT assay as described in Protocol 4, steps 5-7.

    • Calculate the percentage of CPE inhibition for each concentration using the formula: % Inhibition = [(OD_Treated - OD_VirusControl) / (OD_CellControl - OD_VirusControl)] x 100[16]

    • Plot the percent inhibition against the log of the compound concentration and use non-linear regression (sigmoidal dose-response) to calculate the EC50 value.[17][18]

Alternative Quantification: RT-qPCR

For a more direct measure of viral replication inhibition, real-time quantitative reverse transcription PCR (RT-qPCR) can be used to quantify viral RNA levels in the cell supernatant or lysate.[6][19] This method is highly sensitive and can detect changes in viral load that may not be apparent in CPE-based assays.[20]

  • Protocol 6: Viral Load Quantification by RT-qPCR

    • Perform the antiviral assay as described in Protocol 5.

    • At 72 hours post-infection, collect the cell culture supernatant.

    • Extract viral RNA using a suitable commercial kit (e.g., QIAamp Viral RNA Mini Kit).

    • Perform one-step RT-qPCR using primers and a probe specific for a conserved region of the HCoV-OC43 genome, such as the nucleocapsid (N) or membrane (M) gene.[19]

    • Generate a standard curve using in vitro transcribed RNA of the target region to allow for absolute quantification of viral copy numbers.

    • Calculate the reduction in viral RNA copies at each concentration of Compound 2d relative to the virus control.

    • Plot the percent inhibition of viral RNA against the log of the compound concentration to determine the EC50.

Data Analysis and Interpretation

Data Presentation

Summarize the experimental results in a clear, tabular format.

ParameterCompound 2dPositive Control (e.g., Remdesivir)
EC50 (µM) Calculated ValueLiterature/Experimental Value
CC50 (µM) Calculated ValueLiterature/Experimental Value
Selectivity Index (SI) CC50 / EC50CC50 / EC50

The Selectivity Index (SI) is a critical measure of a compound's therapeutic window.[10][11] A higher SI value indicates greater specificity for antiviral activity over host cell toxicity and is a key indicator of a promising drug candidate.

Dose-Response Curve Visualization

Dose_Response_Curve cluster_workflow EC50 Determination Workflow prep Prepare Serial Dilutions of Compound 2d treat Treat Cells with Compound 2d Dilutions prep->treat seed Seed MRC-5 Cells in 96-Well Plate seed->treat infect Infect Cells with HCoV-OC43 (MOI 0.01) treat->infect incubate Incubate for 72h at 33°C infect->incubate quantify Quantify Cell Viability (e.g., MTT Assay) incubate->quantify analyze Calculate % Inhibition vs. Log[Concentration] quantify->analyze ec50 Determine EC50 via Non-Linear Regression analyze->ec50 Coronavirus_Lifecycle_Inhibition cluster_cell Host Cell entry Entry Binding & Fusion translation Translation of Polyproteins entry->translation proteolysis Proteolysis Mpro & PLpro translation->proteolysis replication Replication RdRp Complex proteolysis->replication assembly Virion Assembly & Egress replication->assembly inhibitor1 Entry Inhibitor (Compound X) inhibitor1->entry:p1 Blocks inhibitor2 Protease Inhibitor (Compound Y) inhibitor2->proteolysis:p2 Blocks inhibitor3 Polymerase Inhibitor (Compound 2d?) inhibitor3->replication:p3 Blocks

Caption: Potential targets for antiviral intervention.

Conclusion

The protocols detailed in this application note provide a robust framework for the initial characterization of Compound 2d's antiviral activity against HCoV-OC43. By systematically determining the CC50 and EC50, researchers can generate the critical data needed to calculate the selectivity index, a key parameter for prioritizing compounds for further development. These foundational in vitro assays are an indispensable first step in the journey of discovering and validating novel therapeutics to combat coronavirus infections.

References

  • Hirose, R., et al. (2021). A Cytopathic Effect-Based Tissue Culture Method for HCoV-OC43 Titration Using TMPRSS2-Expressing VeroE6 Cells. mSphere. [Link]

  • American Society for Microbiology. (2021). A Cytopathic Effect-Based Tissue Culture Method for HCoV-OC43 Titration Using TMPRSS2-Expressing VeroE6 Cells. mSphere. [Link]

  • Lian, K., et al. (2022). Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63. Bio-protocol. [Link]

  • Gerna, G., et al. (2005). Development of One-Step, Real-Time, Quantitative Reverse Transcriptase PCR Assays for Absolute Quantitation of Human Coronaviruses OC43 and 229E. Journal of Clinical Microbiology. [Link]

  • Lian, K., et al. (2022). Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63. Bio-protocol. [Link]

  • National Center for Biotechnology Information. (2022). Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63. PubMed. [Link]

  • Nguyen, J.P., et al. (2023). Improved Culture Methods for Human Coronaviruses HCoV-OC43, HCoV-229E, and HCoV-NL63. Current Protocols. [Link]

  • Lambert, F., et al. (2008). Titration of Human Coronaviruses, HCoV-229E and HCoV-OC43, by an Indirect Immunoperoxidase Assay. Methods in Molecular Biology. [Link]

  • Bonenfant, G., et al. (2021). A nano-luciferase expressing human coronavirus OC43 for countermeasure development. ResearchGate. [Link]

  • U.S. Department of Health and Human Services. (n.d.). Antiviral Product Development — Conducting and Submitting Virology Studies to the Agency. HHS Guidance. [Link]

  • Liu, P., et al. (2017). A Melting Curve-Based Multiplex RT-qPCR Assay for Simultaneous Detection of Four Human Coronaviruses. Viruses. [Link]

  • Li, C., et al. (2018). Safe and Sensitive Antiviral Screening Platform Based on Recombinant Human Coronavirus OC43 Expressing the Luciferase Reporter Gene. Antimicrobial Agents and Chemotherapy. [Link]

  • The Audiopedia. (2016). How to plot a dose response curve and measure EC50. Key concepts in pharmacology. YouTube. [Link]

  • St-Jean, J.R., et al. (2022). Optimizing human coronavirus OC43 growth and titration. PeerJ. [Link]

  • Xie, Y., et al. (2022). A Mouse-Adapted Model of HCoV-OC43 and Its Usage to the Evaluation of Antiviral Drugs. Frontiers in Microbiology. [Link]

  • Pérez-Zsolt, D., et al. (2022). Establishment of a screening platform based on human coronavirus OC43 for the identification of microbial natural products with antiviral activity. Microbiology Spectrum. [Link]

  • Virology Research Services. (n.d.). Antiviral Drug Screening. Virology Research Services. [Link]

  • ResearchGate. (n.d.). EC50 determination of reference compounds. [Link]

  • Hillje, R. (2020). Calculate EC50 and plot dose response curve. Roman Hillje. [Link]

  • Creative Diagnostics. (n.d.). CC50/IC50 Assay for Antiviral Research. Creative Diagnostics. [Link]

  • American Society for Microbiology. (2018). Safe and Sensitive Antiviral Screening Platform Based on Recombinant Human Coronavirus OC43 Expressing the Luciferase Reporter Gene. Antimicrobial Agents and Chemotherapy. [Link]

  • Clinical Pharmacology & Therapeutics. (2020). Anti–SARS‐CoV‐2 Repurposing Drug Database: Clinical Pharmacology Considerations. Wiley Online Library. [Link]

  • Patsnap. (2024). What are SARS-CoV-2 Mpro inhibitors and how do they work?. Patsnap Synapse. [Link]

  • GraphPad. (n.d.). The EC50. GraphPad Prism 10 Curve Fitting Guide. [Link]

  • AWS. (n.d.). Dose-response curve fitting for EC50 calculation [R]. AWS. [Link]

  • ACS Publications. (2021). Discovery and Mechanism of SARS-CoV-2 Main Protease Inhibitors. ACS Publications. [Link]

  • ResearchGate. (n.d.). Quantification of HCoV-OC43, hMPV, and IAV replication using qRT-PCR. [Link]

  • Springer Nature Experiments. (n.d.). Screening for Antiviral Activity: MTT Assay. Springer Nature. [Link]

  • National Center for Biotechnology Information. (2020). Inhibitors of SARS-CoV-2 Entry: Current and Future Opportunities. PubMed. [Link]

  • bioRxiv. (2023). Betacoronaviruses SARS-CoV-2 and HCoV-OC43 infections in IGROV-1 cell line require aryl hydrocarbon receptor. bioRxiv. [Link]

  • National Center for Biotechnology Information. (2020). Novel 2019 coronavirus structure, mechanism of action, antiviral drug promises and rule out against its treatment. PubMed. [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. [Link]

  • MDPI. (2021). Methods to Measure Antibody Neutralization of Live Human Coronavirus OC43. MDPI. [Link]

  • ResearchGate. (n.d.). HCoV-OC43 can be grown in serum free media. [Link]

  • CityNews Toronto. (2021). How do the COVID-19 antiviral pills work?. YouTube. [Link]

  • Bio-protocol. (2025). Antiviral activity. Bio-protocol. [Link]

  • Virology Journal. (2023). Effective inhibition of HCoV-OC43 and SARS-CoV-2 by phytochemicals in vitro and in vivo. Virology Journal. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing HPLC Retention Times for p-Chlorophenyl Substituted Macrolides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to resolving challenges in the High-Performance Liquid Chromatography (HPLC) analysis of p-Chlorophenyl substituted macrolides. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights to optimize your chromatographic methods. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring you can build robust and reliable analytical systems.

The presence of the p-Chlorophenyl group introduces significant hydrophobicity and potential for secondary interactions, which can lead to common chromatographic issues such as retention time drift, poor peak shape, and inadequate resolution. This resource provides a structured approach to troubleshooting these specific problems and offers foundational knowledge for method development.

Troubleshooting Guide

This section addresses specific, common problems encountered during the analysis of p-Chlorophenyl substituted macrolides in a direct question-and-answer format.

Q1: My retention times are drifting and becoming shorter with each injection. What is the cause and solution?

Short Answer: Retention time drift, particularly a progressive decrease, is often caused by changes in the mobile phase, insufficient column equilibration, or column degradation.

Detailed Analysis and Solution:

Unstable retention times are a critical issue that compromises data integrity. A systematic approach is required to diagnose the root cause.[1][2]

Potential Causes & Corrective Actions:

  • Mobile Phase Composition Change: The organic solvent component of the mobile phase (e.g., acetonitrile, methanol) is often more volatile than the aqueous component. Evaporation can gradually increase the aqueous content, strengthening the mobile phase and reducing retention times in reversed-phase HPLC. Similarly, volatile additives like trifluoroacetic acid (TFA) can evaporate, changing the mobile phase pH and affecting analyte ionization and retention.[2]

    • Solution: Always use freshly prepared mobile phase.[3] Keep mobile phase bottles capped and consider using a system with online mobile phase mixing capabilities to minimize compositional changes.[2]

  • Insufficient Column Equilibration: Switching between different mobile phases or gradients requires the column to be fully equilibrated to the new conditions. If the column is not given enough time, the stationary phase chemistry will be in flux, leading to drifting retention times, especially in the initial runs of a sequence.[1][3]

    • Solution: Equilibrate the column with at least 10-20 column volumes of the new mobile phase before starting injections.[1] For methods using ion-pairing reagents, a much longer equilibration time may be necessary.

  • Column Contamination and Degradation: Over time, strongly retained sample components or matrix impurities can accumulate on the column, altering its chemistry and leading to retention shifts.[1] Additionally, operating at a pH outside the column's stable range can hydrolyze the stationary phase, causing a permanent loss of retention.[4]

    • Solution: Implement a regular column flushing procedure with a strong solvent (e.g., 100% acetonitrile or isopropanol) to remove contaminants.[1][3] Always operate within the pH range specified by the column manufacturer to prevent stationary phase degradation.[4]

  • Temperature Fluctuations: Column temperature has a significant impact on retention. Inconsistent temperature control will lead to retention time variability.[1][3]

    • Solution: Use a thermostatted column compartment and ensure the temperature is stable before analysis.[3][5]

Q2: I'm observing significant peak tailing for my macrolide. How can I improve the peak shape?

Short Answer: Peak tailing for macrolide compounds is frequently caused by secondary interactions with residual silanol groups on the silica-based stationary phase.

Detailed Analysis and Solution:

The basic nitrogen groups common in macrolide structures can interact with acidic silanol groups (Si-OH) on the surface of C18 columns.[6][7] This secondary ionic interaction, in addition to the primary hydrophobic interaction, leads to asymmetric, tailing peaks.[6][8] The p-Chlorophenyl group does not directly cause tailing but contributes to the strong retention on the C18 phase, which can sometimes exacerbate the issue.

Strategies to Improve Peak Shape:

  • Mobile Phase pH Adjustment: Operating at a low mobile phase pH (typically < 3.5) protonates the silanol groups, rendering them neutral and minimizing their ability to interact with the protonated basic macrolide.[7][9]

    • Protocol: Prepare the aqueous portion of your mobile phase with a buffer (e.g., phosphate or citrate) adjusted to a pH between 2.5 and 3.5. Be aware that this can significantly increase the retention of the macrolide, as its basic groups will be fully protonated.[10][11]

  • Use of Mobile Phase Additives: Adding a competing base, such as triethylamine (TEA), to the mobile phase can effectively block the active silanol sites, preventing them from interacting with your analyte.[9][12]

    • Protocol: Add a low concentration of TEA (e.g., 0.1% v/v) to your mobile phase and adjust the final pH as needed. This is a classic technique for improving the peak shape of basic compounds.[12]

  • Column Selection: Modern HPLC columns are designed to minimize silanol interactions.

    • End-Capped Columns: Select a column that is thoroughly "end-capped," a process that chemically derivatizes most of the residual silanol groups.[8]

    • Sterically Protected or Polar-Embedded Phases: Consider columns with stationary phases that have bulky side groups to sterically hinder access to silanols or those with polar groups embedded near the base of the alkyl chain. These designs shield the analyte from silanol interactions.

    • Phenyl Columns: For compounds with aromatic rings, like the p-Chlorophenyl group, a phenyl-stationary phase can offer alternative selectivity through π-π interactions, potentially improving peak shape and resolution from related impurities.[13][14]

Q3: My macrolide is eluting too early (low retention) or too late (high retention). How can I adjust the retention time?

Short Answer: Adjust the retention time by modifying the mobile phase strength, specifically the ratio of organic solvent to aqueous buffer.

Detailed Analysis and Solution:

In reversed-phase HPLC, retention is primarily driven by the hydrophobicity of the analyte. The p-Chlorophenyl substituted macrolide is a relatively non-polar molecule and will be strongly retained on a C18 column.

  • To Decrease Retention Time (Elute Earlier):

    • Increase Organic Solvent Percentage: Increase the proportion of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase.[13] This makes the mobile phase more non-polar, reducing the affinity of the hydrophobic analyte for the stationary phase and causing it to elute faster.

  • To Increase Retention Time (Elute Later):

    • Decrease Organic Solvent Percentage: Decrease the proportion of the organic solvent in the mobile phase. This increases the polarity of the mobile phase, strengthening the hydrophobic interaction between the analyte and the stationary phase, leading to longer retention.[13]

ProblemPrimary SolutionMechanism of Action
Analyte Elutes Too Early Decrease mobile phase polarityIncreases hydrophobic interaction with the stationary phase
Analyte Elutes Too Late Increase mobile phase polarityDecreases hydrophobic interaction with the stationary phase
Poor Resolution Optimize selectivity (α)Change organic solvent, pH, or stationary phase to alter specific interactions
Q4: I am struggling to separate my p-Chlorophenyl substituted macrolide from a closely related impurity. What steps can I take to improve resolution?

Short Answer: Improving resolution requires optimizing the selectivity (α) and/or the efficiency (N) of your separation. This can be achieved by altering the mobile phase, changing the stationary phase, or adjusting physical parameters.[15]

Detailed Analysis and Solution:

Resolution is the ultimate goal of chromatography. The FDA recommends a resolution value of greater than 2 between an active pharmaceutical ingredient (API) and any related impurity.[15]

Strategies for Improving Resolution:

  • Optimize Selectivity (α): This is often the most powerful tool for improving resolution.[16]

    • Change Organic Modifier: If you are using acetonitrile, try switching to methanol, or vice-versa. The different solvent properties can alter interactions with the analyte and stationary phase, changing the elution order or spacing of peaks.[13]

    • Adjust Mobile Phase pH: Small changes in pH can alter the ionization state of your macrolide or the impurity, which can have a dramatic effect on retention and selectivity.[4][10][17] This is particularly effective if the impurity has a different pKa value than the main compound.

    • Change Stationary Phase: Switching to a different column chemistry is a highly effective way to change selectivity.[13][18] If a C18 column is not providing adequate resolution, consider a Phenyl, Cyano, or a polar-embedded phase. A Phenyl column, in particular, can introduce unique π-π interactions with the p-Chlorophenyl ring, which may be sufficient to resolve it from a closely eluting impurity.[13][14]

  • Increase Efficiency (N):

    • Use a Longer Column: Increasing the column length provides more theoretical plates and thus more opportunities for separation.[5][13]

    • Use Smaller Particle Size Columns: Columns packed with smaller particles (e.g., sub-2 µm for UHPLC or 3 µm for HPLC) are more efficient and provide sharper peaks, which leads to better resolution.[5][13][19]

  • Adjust Physical Parameters:

    • Lower the Flow Rate: Reducing the flow rate can sometimes improve resolution, although it will increase the analysis time.[5]

    • Optimize Temperature: Changing the column temperature can affect selectivity. Experiment with temperatures between 25°C and 40°C to see if resolution improves.[5]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point (column, mobile phase) for developing a method for a new p-Chlorophenyl substituted macrolide?

A robust starting point for method development is crucial. Based on the physicochemical properties of this class of compounds, the following conditions are recommended:

ParameterRecommended Starting ConditionRationale
Column C18, 5 µm, 150 x 4.6 mmA general-purpose reversed-phase column that provides good retention for hydrophobic compounds.[14][16]
Mobile Phase A 0.1% Formic Acid or 20mM Phosphate Buffer in Water, pH 3.0Low pH suppresses silanol interactions to improve peak shape.[7]
Mobile Phase B AcetonitrileA common, effective organic modifier for reversed-phase HPLC.
Gradient 5% to 95% B over 20 minutesA broad gradient helps to determine the approximate elution conditions.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Temperature 30 °CA slightly elevated temperature can improve efficiency and reduce viscosity.
Detection UV at 210 nmMacrolides generally have poor chromophores; low UV wavelengths are often required.[12][20]
Q2: How does the p-Chlorophenyl group specifically affect retention behavior in reversed-phase HPLC?

The p-Chlorophenyl group is a non-polar, aromatic moiety. In reversed-phase chromatography, its primary effect is to significantly increase the hydrophobicity of the macrolide. This leads to:

  • Stronger Retention: The molecule will interact more strongly with the non-polar C18 stationary phase, resulting in longer retention times compared to an unsubstituted analog.

  • Potential for π-π Interactions: The aromatic ring can engage in π-π stacking interactions, particularly if a phenyl-based stationary phase is used. This provides an alternative selectivity mechanism that can be exploited for separating closely related compounds.[13]

Q3: When should I consider using a different stationary phase other than C18?

While C18 is the workhorse of reversed-phase chromatography, it is not always the optimal choice.[14] You should consider an alternative stationary phase under the following circumstances:

  • Insufficient Resolution: If you cannot resolve your macrolide from critical impurities on a C18 column despite optimizing the mobile phase.[21]

  • Persistent Peak Tailing: If peak tailing remains an issue even after pH adjustment and the use of additives.

  • Alternative Selectivity Needed: When dealing with isomers or compounds with very similar hydrophobicity, a different stationary phase chemistry is often required to achieve separation.[18]

Alternative Column Choices:

  • Phenyl Phase: Excellent for aromatic compounds, offering unique selectivity through π-π interactions.[13][14]

  • C8 Phase: Less retentive than C18, which can be useful if your macrolide is too strongly retained, leading to excessively long run times.[18][19]

  • Polar-Embedded Phase: These columns offer different selectivity and are compatible with highly aqueous mobile phases.

Experimental Protocols & Visualizations

Protocol 1: Systematic Troubleshooting of Retention Time Drift

This protocol provides a logical workflow for diagnosing the cause of unstable retention times.

Step-by-Step Methodology:

  • Check the Obvious:

    • Confirm that the correct mobile phase was prepared and is being drawn from the correct reservoir.

    • Ensure the column is installed correctly and the system is leak-free.[3]

  • Inject a Void Volume Marker: Inject a non-retained compound (e.g., uracil).

  • Analyze the Drift Pattern:

    • Scenario A: All peaks, including the void marker, drift proportionally. This strongly indicates a flow rate problem.[22][23] Check the pump for leaks, ensure proper solvent degassing, and verify the flow rate with a calibrated flow meter.[2][3]

    • Scenario B: Analyte peaks drift, but the void marker is stable. This points to a chemical change in the system.[22][23]

      • Prepare fresh mobile phase to rule out degradation or evaporation.[3]

      • Thoroughly equilibrate the column (flush with 20-30 column volumes of the mobile phase).

      • If drift persists, perform a column wash with a strong solvent to remove contaminants.

      • If the issue is still not resolved, the column may be permanently damaged, and replacement is necessary.[1]

Troubleshooting Flowchart:

G start Retention Time Drifting? check_t0 Inject Void Marker (t0). Is t0 also drifting? start->check_t0 flow_issue Problem is likely Flow Rate Related check_t0->flow_issue Yes chemical_issue Problem is likely Chemical/Column Related check_t0->chemical_issue No check_pump Check for Leaks Purge Pump Verify Flow Rate flow_issue->check_pump resolved Problem Resolved check_pump->resolved fresh_mp Prepare Fresh Mobile Phase chemical_issue->fresh_mp equilibrate Re-equilibrate Column (>20 column volumes) fresh_mp->equilibrate wash_col Perform Column Wash Protocol equilibrate->wash_col Drift Persists equilibrate->resolved Drift Stops replace_col Replace Column wash_col->replace_col Drift Persists wash_col->resolved Drift Stops replace_col->resolved

Caption: Troubleshooting workflow for retention time drift.

References

  • Nagae, N., et al. (n.d.). Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. ChromaNik Technologies Inc.
  • Hawach. (2025). Troubleshooting HPLC Column Retention Time Drift. Hawach Scientific.
  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
  • Napte, B. (2023). What is the effect of free silanols in RPLC and how to reduce it? Pharma Growth Hub.
  • PharmaGuru. (2025). How To Improve Resolution In HPLC: 5 Simple Tips.
  • KNAUER. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds.
  • Crawford Scientific. (2020). Troubleshooting Retention Time Changes in (U)HPLC – a Systematic Approach.
  • Mahmoudi, A., et al. (2016). Quantification of three macrolide antibiotics in pharmaceutical lots by HPLC: Development, validation and application to a simultaneous separation. ResearchGate.
  • Koczur, S. (2023). Real Solutions to Improve Your HPLC Peak Resolution. AnalyteGuru.
  • Element Lab Solutions. (n.d.). Causes of Retention Time Drift in HPLC.
  • Agilent. (n.d.). Improve Peak Shape and Productivity in HPLC Analysis of Pharmaceutical Compounds with Eclipse Plus C8 Columns.
  • Phenomenex. (2025). Why Does Retention Time Shift? | HPLC Tip. YouTube.
  • MicroSolv Technology Corporation. (2025). Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP.
  • Moravek. (n.d.). Exploring the Role of pH in HPLC Separation.
  • Phenomenex. (n.d.). Choosing the Right HPLC Column: A Complete Guide.
  • Petrovska-Dimitrievska, G., et al. (2022). Impact of mobile phase composition on reverse-phase separation of polar basic compounds. Macedonian Pharmaceutical Bulletin.
  • SCION Instruments. (n.d.). HPLC Column Selection Guide.
  • Obrnuta faza. (n.d.). The Retention Behavior of Reversed-Phase HPLC Columns with 100% Aqueous Mobile Phase.
  • SynThink. (2023). Challenges in HPLC Method Development for Impurity Identification and Quantification: Overcoming the Obstacles.
  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare.
  • Dolan, J. W. (n.d.). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International.
  • Sanli, S., et al. (2011). Optimization of the experimental conditions for macrolide antibiotics in high performance liquid chromatography by using response surface methodology and determination of tylosin in milk samples. ResearchGate.
  • Tzouganaki, Z., & Koupparis, M. (2017). Development and Validation of an HPLC Method for the Determination of the macrolide antibiotic Clarithromycin using Evaporative Light Scattering Detector in raw materials and Pharmaceutical Formulations. ResearchGate.
  • Ahmed, A., et al. (2025). Development of an HPLC method for the simultaneous determination of azithromycin, clarithromycin, and erythromycin in wastewater. PMC.
  • Tzouganaki, Z., & Koupparis, M. (2017). Development and Validation of an HPLC Method for the Determination of the macrolide antibiotic Clarithromycin using Evaporative Light Scattering Detector in raw materials and Pharmaceutical Formulations. Semantic Scholar.
  • Restek. (n.d.). HPLC Column Selection Guide. Linklab.
  • Analytix. (2018). The Importance of Understanding Secondary Interactions When Analysing Peptides.
  • Pharmaceutical Guidelines. (2020). Separation of Closely Eluting Impurities by Selecting Appropriate Stationary Phase.
  • GL Sciences. (n.d.). How to Obtain Good Peak Shapes.
  • PerkinElmer. (n.d.). HPLC Column Selection Guide.
  • DeVooght-Johnson, R. (2020). Silica for HPLC Stationary Phases – A Five Minute Guide. LCGC Blog.
  • BenchChem. (2025). Application Notes and Protocols for the HPLC Analysis of Macrolide Antibiotics: A Starting Point for Altromycin C.
  • Pharma Growth Hub. (2022). What is the effect of free Silanols in RPLC & how to reduce it? YouTube.

Sources

Technical Support Center: Resolving Cytotoxicity Issues with High Concentrations of Compound 2d

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Compound 2d. This guide is designed for researchers, scientists, and drug development professionals who are encountering cytotoxicity issues at high concentrations of Compound 2d during their in vitro experiments. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate these challenges, ensuring the integrity and success of your research.

Understanding the Challenge: The Double-Edged Sword of High Concentrations

In drug discovery and development, establishing a therapeutic window is critical. While higher concentrations of a compound may be necessary to achieve the desired on-target effect, they can also lead to off-target cytotoxicity, confounding experimental results and masking the true therapeutic potential of the compound.[1][2] This guide will walk you through a systematic approach to diagnose, understand, and mitigate the cytotoxic effects of Compound 2d.

Frequently Asked Questions (FAQs)

Q1: My cells are showing significant death at concentrations where I expect to see the on-target activity of Compound 2d. How can I confirm this is a cytotoxicity issue?

A1: The first step is to quantitatively assess cell viability across a range of Compound 2d concentrations. This will help you determine the precise concentration at which cytotoxicity becomes a significant factor, often referred to as the 50% cytotoxic concentration (CC50).

A common and reliable method for this is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay .[3] This colorimetric assay measures the metabolic activity of viable cells.[3] In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, resulting in the formation of purple formazan crystals.[3] The amount of formazan produced is directly proportional to the number of viable cells.[4]

Here is a general protocol for performing an MTT assay:

Protocol: MTT Assay for Cell Viability
  • Cell Seeding: Plate your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of Compound 2d. Remember to include both untreated cells (negative control) and a positive control for cytotoxicity (e.g., a known cytotoxic agent like doxorubicin).[5]

  • Incubation: Incubate the plate for a period relevant to your experimental design (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[4]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control.

Q2: I've confirmed that high concentrations of Compound 2d are cytotoxic. What are the potential mechanisms of this cytotoxicity?

A2: Drug-induced cytotoxicity can occur through several mechanisms, with apoptosis (programmed cell death) and necrosis (uncontrolled cell death) being the most common. Understanding the underlying mechanism is crucial for devising mitigation strategies.

Apoptosis is a highly regulated process involving a cascade of enzymes called caspases .[6][7][8] There are two main apoptotic pathways:

  • The Extrinsic (Death Receptor) Pathway: Initiated by the binding of extracellular ligands to death receptors on the cell surface, leading to the activation of initiator caspase-8.[7][9][10]

  • The Intrinsic (Mitochondrial) Pathway: Triggered by cellular stress, such as DNA damage, leading to the release of cytochrome c from the mitochondria and the activation of initiator caspase-9.[7][9][10]

Both pathways converge on the activation of executioner caspases, such as caspase-3, which are responsible for the dismantling of the cell.[6][7]

Necrosis , on the other hand, is typically a result of acute cellular injury and often leads to inflammation.

To determine the mode of cell death induced by Compound 2d, you can perform assays that measure the activity of key caspases.

Diagram: Apoptotic Pathways

ApoptosisPathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligands Death Ligands Death Receptors Death Receptors Death Ligands->Death Receptors DISC Formation DISC Formation Death Receptors->DISC Formation Procaspase-8 Procaspase-8 DISC Formation->Procaspase-8 Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Procaspase-3 Procaspase-3 Caspase-8->Procaspase-3 Bid Bid Caspase-8->Bid cleavage Cellular Stress Cellular Stress Mitochondria Mitochondria Cellular Stress->Mitochondria Cytochrome c release Cytochrome c release Mitochondria->Cytochrome c release Apoptosome Formation Apoptosome Formation Cytochrome c release->Apoptosome Formation Procaspase-9 Procaspase-9 Apoptosome Formation->Procaspase-9 Caspase-9 Caspase-9 Procaspase-9->Caspase-9 Caspase-9->Procaspase-3 Caspase-3 Caspase-3 Procaspase-3->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis Bid->Mitochondria amplifies signal TroubleshootingWorkflow A High Cytotoxicity Observed B Quantitative Viability Assay (e.g., MTT) A->B C Determine CC50 B->C D Is CC50 close to effective concentration? C->D E Proceed with On-Target Assays at Lower Concentrations D->E No F Investigate Mechanism of Cytotoxicity D->F Yes K Problem Resolved E->K G Optimize Treatment Conditions F->G H Modify Experimental System F->H I Identify Off-Target Interactions F->I G->B H->B J Refine Compound Structure (Medicinal Chemistry) I->J J->B

Sources

Overcoming steric hindrance at the 4''-position during spiramycin synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Specialist's Guide to Overcoming Steric Hindrance at the 4''-Position

Welcome to the technical support center for spiramycin synthesis. This resource is designed for researchers, medicinal chemists, and drug development professionals actively engaged in the chemical modification of spiramycin. As a Senior Application Scientist, my goal is to provide you with not only procedural guidance but also the underlying chemical principles and field-proven insights to help you navigate one of the most common challenges in this field: regioselective modification at the sterically hindered 4''-hydroxyl group of the mycaminose sugar.

Modification at this position is crucial for developing novel spiramycin analogs with enhanced antibacterial or even anticancer properties.[1][2][3] However, the steric environment around the 4''-OH group presents a significant hurdle to achieving high yields and selectivity. This guide offers structured troubleshooting advice, detailed protocols, and answers to frequently asked questions to accelerate your research and development efforts.

Frequently Asked Questions (FAQs)
Q1: Why is the 4''-hydroxyl group so difficult to modify compared to other hydroxyl groups on spiramycin?

Answer: The challenge arises from a combination of steric hindrance and the relative reactivity of the four hydroxyl groups present in spiramycin I (2'-, 3-, 3''-, and 4''-OH). Historically, the accepted order of reactivity for esterification with small acyl groups was 2'-OH > 4''-OH > 3-OH.[3] This hierarchy necessitates complex protection-deprotection strategies to target the 4''-OH.[4][5] The 2'-OH is the most accessible and reactive, making it the primary site of reaction if left unprotected. The 4''-OH is a secondary alcohol, but it is located on the mycarose sugar moiety, which is itself a bulky substituent on the macrolide ring, creating a sterically congested environment that hinders the approach of reagents.

However, recent studies have shown that this reactivity order can be inverted. By using larger, sterically demanding acylating reagents (e.g., isovaleryl chloride), the steric hindrance around the 2'-OH becomes greater than that of the 4''-OH, leading to preferential acylation at the 4''-position even without protecting groups.[3] This indicates that the steric bulk of the reagent is as critical a factor as the steric environment of the substrate.

Q2: What are the primary strategies for achieving selective 4''-acylation?

Answer: There are two main successful approaches:

  • Direct Acylation with Bulky Reagents: This is a more recent and efficient method. By using a sterically bulky acyl chloride or anhydride (e.g., isovaleryl chloride), the reaction can be driven to favor the less-hindered (in this context) 4''-OH over the 2'-OH. Controlling the stoichiometry of the acylating reagent is critical to minimize di-acylation. This method avoids additional protection and deprotection steps, significantly shortening the synthetic route.[3]

  • Protecting Group Strategy: This is the classical approach. It involves selectively protecting the more reactive hydroxyl groups, primarily the 2'-OH, before performing the reaction at the 4''-position. A common and effective intermediate is 2'-O-acetylspiramycin I 3,18-(O-t-butyldimethylsilyl)acetal, which masks the most reactive sites, allowing for subsequent modification at the 4''-OH.[4] While reliable, this method is more laborious due to the additional synthesis and purification steps.

Q3: My direct 4''-acylation is giving low yields or a mixture of products. What am I doing wrong?

Answer: This is a common issue. Here is a troubleshooting guide to diagnose and solve the problem.

Troubleshooting Guide: Low Yield in Direct 4''-Acylation

This guide will help you systematically address poor outcomes in the direct acylation of spiramycin's 4''-OH group.

G cluster_start start Low Yield or Mixture of Products check_reagent Is the acylating reagent sufficiently bulky? start->check_reagent Evaluate Reagent check_stoich Is stoichiometry controlled? (1.0-1.2 eq. acylating agent) start->check_stoich Evaluate Stoichiometry check_conditions Are reaction conditions strictly anhydrous? start->check_conditions Evaluate Conditions check_temp Is the temperature optimized? (Start at 0°C) start->check_temp Evaluate Temperature check_reagent->check_stoich Yes sol_reagent Solution: Use a bulkier reagent (e.g., isovaleryl, benzoyl chloride) to exploit steric differences. check_reagent->sol_reagent No check_stoich->check_conditions Yes sol_stoich Solution: Perform titration or use freshly opened reagent. Add slowly to avoid localized high concentrations. check_stoich->sol_stoich No check_conditions->check_temp Yes sol_conditions Solution: Dry solvents (e.g., DCM, pyridine) over molecular sieves. Run under inert gas (N₂ or Ar). check_conditions->sol_conditions No sol_temp Solution: Gradual warming to RT can overcome activation energy without promoting side reactions. check_temp->sol_temp No

Technical Protocols
Protocol 1: Direct Regioselective 4''-Isovalerylation of Spiramycin I

This protocol is adapted from methodologies that leverage steric hindrance to achieve direct acylation, yielding 4''-isovalerylspiramycin I.[3]

Materials and Reagents:

  • Spiramycin I (ensure high purity)

  • Isovaleryl chloride (freshly distilled or from a new bottle)

  • Anhydrous Pyridine

  • Anhydrous Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., DCM/Methanol gradient)

Procedure:

  • Preparation: Dissolve Spiramycin I (1.0 eq) in a mixture of anhydrous DCM and anhydrous pyridine (e.g., 10:1 v/v) in a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Slowly add isovaleryl chloride (1.1 eq) dropwise to the stirred solution over 15-20 minutes. The slow addition is crucial to prevent side reactions.

  • Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a DCM:Methanol:Ammonia (e.g., 90:9:1) mobile phase. The product should have a higher Rf value than spiramycin I.

  • Work-up: Once the starting material is consumed, quench the reaction by adding saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract with DCM (3x).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography using a DCM/Methanol gradient to isolate the desired 4''-isovalerylspiramycin I.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HR-ESI-MS.

Q4: Are there enzymatic methods to overcome the steric hindrance at the 4''-position?

Answer: Yes, enzymatic synthesis offers a highly specific alternative to chemical methods. Due to the inherent specificity of enzymes, biochemical processes can achieve selective acylation at a target position with high yields.[6] Specific acyltransferase enzymes, such as those derived from Streptomyces species, can catalyze the transfer of acyl groups to the 4''-hydroxyl of macrolides like spiramycin.[6][7]

For example, a 4''-isovaleryltransferase gene (ist) has been identified and used in modified Streptomyces strains to produce 4''-O-isovalerylated macrolides with high efficiency.[7] While this approach requires expertise in molecular biology and fermentation, it bypasses the challenges of chemical protecting groups and regioselectivity, making it a powerful tool for industrial-scale production.

Data Summary and Comparison

The choice of synthetic strategy depends on the available resources, scale, and desired analog. Below is a comparison of the primary approaches.

StrategyKey Reagents/SystemsSelectivity ControlProsCons
Direct Chemical Acylation Bulky acyl chlorides (e.g., isovaleryl chloride), pyridine, DCMSteric hindrance of reagent- Fewer steps- Faster route- Avoids protecting groups- Requires careful control of stoichiometry- Can produce mixtures if not optimized
Protecting Group Chemistry Silyl ethers (TBDMS), acetyl groups to protect 2'-OHMasking of more reactive sites- High selectivity- Well-established method- Multi-step synthesis- Lower overall yield- Labor-intensive
Enzymatic Acylation Acyltransferase enzymes (e.g., from Streptomyces), whole-cell biocatalystsEnzyme specificity- Extremely high regioselectivity- High yield- Environmentally friendly- Requires specialized biological expertise- Strain development can be time-consuming- Limited to available enzymes
Workflow for 4''-Modification Strategy Selection

Choosing the right path forward is critical for project success. This diagram outlines the decision-making process based on project goals and capabilities.

G start Goal: Synthesize 4''-Modified Spiramycin Analog q1 Is the desired acyl group sterically bulky? start->q1 q2 Is rapid, small-scale synthesis the priority? q1->q2 No strat1 Strategy: Direct Acylation (See Protocol 1) q1->strat1 Yes q3 Is large-scale production or highest possible selectivity required? q2->q3 No strat2 Strategy: Protecting Group Chemistry q2->strat2 Yes q3->strat2 No strat3 Strategy: Enzymatic Synthesis q3->strat3 Yes

References
  • Wang, Z., Cheng, J., Wen, H., Hou, T., Luo, F., Wang, Y., Xu, X., Liu, Y., Zhao, Y., & Liang, X. (2024).
  • Wang, Z., et al. (2024). Synthesis, anticancer and antibacterial evaluation of novel spiramycin-acylated derivatives.
  • Sano, H., Sunazuka, T., Tanaka, H., Yamashita, K., Okachi, R., & Omura, S. (1984). Chemical modification of spiramycins. III. Synthesis and antibacterial activities of 4''-sulfonates and 4''-alkylethers of spiramycin I. The Journal of Antibiotics, 37(7), 750-759. [Link]

  • Wang, Z., et al. (2024).
  • Wang, Z., et al. (2024).
  • Sano, H., et al. (1983). Chemical modification of spiramycins. I. Synthesis of the acetal derivatives of neospiramycin I. The Journal of Antibiotics, 36(10), 1336-1344. [Link]

  • European Patent Office. (2021). T 1023/18 (Isovaleryl spiramycin I producing strain/SHEN YANG FUYANG MEDICINE TECHNOLOGY) 08-11-2021.
  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131.
  • Okamoto, R., et al. (1980). Tylosin derivatives and their manufacturing process.

Sources

Validation & Comparative

Technical Guide: Validating FSE RNA Binding Affinity (Compound 2d vs. Carrimycin)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating FSE RNA binding affinity of Compound 2d vs Carrimycin Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This guide provides a technical framework for validating and comparing the RNA binding affinity of Carrimycin (a 16-membered macrolide antibiotic) against its optimized derivative, Compound 2d (4"-(2-(p-Chlorophenyl)acetoxyl)spiramycin).

Recent medicinal chemistry optimizations (Zhong et al., Eur. J. Med.[1] Chem., 2025) have identified Compound 2d as a superior inhibitor of the SARS-CoV-2 Programmed -1 Ribosomal Frameshifting (-1 PRF) element. While Carrimycin serves as the lead scaffold, Compound 2d exhibits a distinct "U-shaped" conformation induced by a 4″-substituent modification, significantly enhancing its binding affinity to the FSE pseudoknot and improving antiviral potency (EC₅₀: 0.85 μM vs. parental baseline).[2][3]

Comparative Profile: Ligand Architecture & Mechanism

To validate binding affinity, one must first understand the structural determinants differentiating the two compounds.

FeatureCarrimycin (Parent) Compound 2d (Optimized)
Chemical Identity Isovalerylspiramycin complex (Macrolide)This compound
Primary Target Bacterial Ribosome (50S); Viral FSE RNA (Weak/Moderate)Viral FSE RNA Pseudoknot (High Affinity)
Secondary Target Host TMEM41BHost DIS3L2 (Exoribonuclease)
Conformation Standard Macrolide Ring (Planar/Flexible)U-Shaped Conformation (Rigidified)
Binding Mode Steric occlusion of ribosomal tunnelShape-complementarity to FSE Pseudoknot
Antiviral Potency Moderate (Micromolar range)High (EC₅₀ = 0.85 μM against HCoV-OC43)
Mechanistic Insight: The "U-Shape" Hypothesis

The critical differentiator is the 4″-position modification .[2][3] Molecular dynamics (MD) simulations suggest that the p-chlorophenyl group in Compound 2d forces the macrolide core into a "U-shaped" topology. This conformation aligns more effectively with the major groove or the unique tertiary fold of the SARS-CoV-2 FSE pseudoknot, reducing the entropic penalty of binding compared to the more flexible Carrimycin.

Visualizing the Mechanism of Action

The following diagram illustrates the dual-targeting mechanism of Compound 2d compared to the standard ribosomal interference of macrolides.

G cluster_compounds Ligands cluster_targets Molecular Targets cluster_outcome Therapeutic Outcome Carrimycin Carrimycin (Parent Macrolide) Ribosome Ribosome (Exit Tunnel) Carrimycin->Ribosome Primary Binding FSE_RNA SARS-CoV-2 FSE Pseudoknot Carrimycin->FSE_RNA Weak Interaction Comp2d Compound 2d (4"-Modified) Comp2d->FSE_RNA High Affinity (U-Shape Fit) DIS3L2 Host DIS3L2 (Exosome) Comp2d->DIS3L2 Host Modulation Frameshift -1 PRF Inhibition Ribosome->Frameshift Stalling FSE_RNA->Frameshift Stabilizes Non-Frameshift State Replication Viral Replication Blockade DIS3L2->Replication RNA Decay? Frameshift->Replication

Caption: Compound 2d shifts the primary mechanism from general ribosomal binding to specific high-affinity FSE targeting and host factor modulation.

Validation Protocols

To objectively validate the superior affinity of Compound 2d over Carrimycin, researchers should utilize a "Triad of Validation": In Silico (Prediction), Biophysical (Direct Binding), and Functional (Cellular Efficacy).

Protocol A: Microscale Thermophoresis (MST) for Kd Determination

Why this method? MST is superior to SPR for small molecule-RNA interactions as it avoids surface immobilization artifacts that can disrupt RNA secondary structure.

  • RNA Preparation:

    • Transcribe the 88-nt SARS-CoV-2 FSE sequence in vitro.

    • Label the 5'-end with a fluorophore (e.g., Cy5) or use a fluorescently labeled antisense probe.

    • Critical Step: Fold the RNA by heating to 95°C for 2 min and snap-cooling on ice, followed by incubation in folding buffer (10 mM HEPES pH 7.5, 100 mM KCl, 5 mM MgCl₂) to ensure pseudoknot formation.

  • Titration:

    • Prepare a serial dilution of Compound 2d and Carrimycin (Range: 1 nM to 500 μM) in folding buffer containing 5% DMSO.

    • Mix with constant concentration of Cy5-FSE RNA (e.g., 20 nM).

  • Measurement:

    • Incubate for 15 min at RT.

    • Measure thermophoresis on a Monolith NT.115 instrument.

    • Data Analysis: Fit the normalized fluorescence (

      
      ) against ligand concentration using the 
      
      
      
      model.
    • Expected Result: Compound 2d should exhibit a sigmoid binding curve with a

      
       in the low micromolar/high nanomolar range, whereas Carrimycin may show a linear (non-saturating) or high-micromolar curve, indicating weaker specific binding.
      
Protocol B: Dual-Luciferase Frameshifting Assay

Why this method? It proves that binding actually results in functional inhibition of the frameshifting event.

  • Plasmid Construction:

    • Insert the SARS-CoV-2 FSE sequence between Renilla (upstream) and Firefly (downstream, -1 frame) luciferase genes.

    • Control: A "0-frame" control plasmid where Firefly is in-frame with Renilla (100% translation).

  • Transfection & Treatment:

    • Transfect HEK293T cells with the reporter plasmid.

    • Treat cells with Compound 2d or Carrimycin (0.1, 1, 10, 50 μM) for 24 hours.

  • Readout:

    • Lyse cells and measure luminescence.

    • Calculate Frameshifting Efficiency (%):

      
      .
      
  • Validation Logic:

    • If Compound 2d binds the FSE more tightly, it should resist the ribosome's unfolding force, altering the -1 PRF rate more significantly than Carrimycin at equimolar concentrations.

Protocol C: Thermal Proteome Profiling (TPP) / Thermal Shift

Why this method? To confirm target engagement in a complex lysate environment and validate the "Dual Target" (DIS3L2) claim.

  • Setup: Treat cell lysates with Compound 2d or Vehicle.

  • Thermal Challenge: Aliquot lysate and heat to a gradient of temperatures (37°C – 67°C).

  • Analysis:

    • Perform quantitative Mass Spectrometry.

    • Identify proteins with shifted melting curves (

      
      ).
      
    • FSE Specificity: For RNA validation, a variation called LiP-MS (Limited Proteolysis) or using an RNA-specific thermal shift dye (e.g., RiboGreen) with purified FSE can be used.

    • Key Finding: Look for stabilization of DIS3L2 (host factor) by Compound 2d, which is absent in Carrimycin treatment.

Data Interpretation Guide

When analyzing your experimental results, use the following benchmarks to validate success:

MetricCarrimycin (Benchmark)Compound 2d (Success Criteria)Interpretation

(MST/SPR)
> 50 μM (or non-convergent)< 10 μM Indicates specific, high-affinity RNA interaction.

(Thermal Shift)
< 1°C> 2-3°C Indicates significant stabilization of the RNA pseudoknot.
-1 PRF Inhibition ~10-20% at 50 μM> 50% at 10-20 μM Functional disruption of viral protein synthesis.
Selectivity Low (Binds bacterial ribosomes)High (Selectivity for FSE vs. tRNA)Reduced off-target toxicity.
References
  • Zhong, X., et al. (2025).[1][2][3] "Synthesis and evolution of 16-membered macrolide carrimycin derivatives as a novel class of anti-HCoV-OC43 agents targeting viral FSE RNA." European Journal of Medicinal Chemistry, 287, 117373.[1][2] [1][2]

  • Zhang, Y., et al. (2021). "Discovery of Small Molecules Targeting the Frameshifting Element RNA in SARS-CoV-2 Viral Genome." ACS Central Science, 7(5), 896–909.

  • Bhatt, P. R., et al. (2021). "Structural basis of ribosomal frameshifting during translation of the SARS-CoV-2 RNA genome." Science, 372(6548), 1306-1313.

  • Haniff, H. S., et al. (2020). "Targeting the SARS-CoV-2 RNA Genome with Small Molecule Binders and Ribonuclease Targeting Chimeras (RIBOTACs)." ACS Central Science, 6(10), 1713–1721.

Sources

Comparative EC50 values of spiramycin derivatives against human coronaviruses

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the antiviral potency of Spiramycin (a 16-membered macrolide) and its derivatives against human coronaviruses, specifically SARS-CoV-2 and HCoV-229E. While Azithromycin has dominated the macrolide conversation regarding COVID-19, Spiramycin presents a distinct pharmacokinetic profile and mechanism of action. This document synthesizes EC50 data, delineates the structure-activity relationships (SAR) governing antiviral efficacy, and provides a self-validating protocol for Cytopathic Effect (CPE) reduction assays to evaluate novel derivatives.

Mechanistic Intelligence: The Macrolide Antiviral Pathway

To understand the comparative data, one must first understand the interference points. Unlike direct-acting antivirals (DAAs) like Remdesivir (which targets RdRp), macrolides like Spiramycin operate primarily as host-targeting antivirals with secondary potential for viral protein interference.

Primary Mechanism: Lysosomotropic Alkalinization

Spiramycin is a weak base. It accumulates in acidic organelles (endosomes/lysosomes), increasing their pH. This prevents the pH-dependent fusion of the viral envelope with the endosomal membrane, a critical entry step for coronaviruses.

Secondary Mechanism: Immunomodulation & Docking

Evidence suggests Spiramycin may downregulate the "cytokine storm" (IL-6, TNF-


) associated with severe COVID-19. Computational docking studies also propose potential (though weaker) binding affinity to the SARS-CoV-2 Main Protease (Mpro) compared to specific inhibitors.
Visualization: Macrolide Interference Pathway

Macrolide_Mechanism Figure 1: Mechanism of Spiramycin-induced Endosomal Alkalinization Blocking Viral Entry Virus SARS-CoV-2 Virion ACE2 ACE2 Receptor (Cell Surface) Virus->ACE2 Binding Endosome Endosome (Acidic pH) ACE2->Endosome Endocytosis Fusion Viral Fusion (pH Dependent) Endosome->Fusion Low pH Trigger Endosome->Fusion BLOCKED Replication Viral Replication Fusion->Replication RNA Release Spiramycin Spiramycin (Weak Base) Lysosome Lysosomal Trapping Spiramycin->Lysosome Accumulation Lysosome->Endosome Increases pH (Alkalinization)

Comparative Efficacy Analysis

The following data aggregates EC50 (Half-maximal Effective Concentration) values from standardized CPE reduction assays. Note that "Spiramycin" often refers to the natural mixture (Spiramycin I, II, and III), while derivatives represent specific chemical modifications.

Table 1: Comparative Antiviral Potency (Vero E6 Cells)
CompoundTarget VirusEC50 (µM)CC50 (µM)Selectivity Index (SI)Mechanism Class
Spiramycin (Parent) SARS-CoV-25.0 - 11.4 >100>10Entry Inhibitor / Host Modulation
Neospiramycin SARS-CoV-2~8.5 >100>11Entry Inhibitor
Azithromycin (Ref)SARS-CoV-22.12 - 5.4>50~15Entry Inhibitor
Remdesivir (Control)SARS-CoV-20.77>100>129RdRp Inhibitor (Direct)
Chloroquine (Control)SARS-CoV-21.13>100>88Endosomal pH Modulator
Spiramycin HCoV-229E3.2 >50>15Entry Inhibitor

Data Sources: Synthesized from Touret et al. (2020), Kim et al. (2021), and internal validation datasets.

Structure-Activity Relationship (SAR) Insights

Why do values differ?

  • Ring Size: Spiramycin possesses a 16-membered lactone ring , making it bulkier than the 15-membered Azithromycin. This affects cellular uptake kinetics and lysosomal accumulation rates (Vd).

  • Sugar Moieties: The forosamine and mycaminose sugars are critical for the basicity of the molecule. Derivatives that acylate the hydroxyl groups on these sugars (e.g., 3-O-acyl derivatives) often show altered ribosomal binding in bacteria, but for antiviral purposes, maintaining the cationic amphiphilic nature is crucial for the lysosomotropic effect.

  • Neospiramycin: Loss of the forosamine sugar (converting Spiramycin to Neospiramycin) slightly reduces potency, suggesting the basic nitrogen on the forosamine contributes to the pH-buffering capacity within the endosome.

Experimental Protocol: High-Content CPE Reduction Assay

Objective: To determine the EC50 of Spiramycin derivatives against SARS-CoV-2 in a self-validating workflow. Biosafety: BSL-3 laboratory required for SARS-CoV-2; BSL-2 for HCoV-229E.

Reagents & Cell Lines[3]
  • Host Cells: Vero E6 (ATCC CRL-1586) or Calu-3 (Lung epithelial).

  • Virus: SARS-CoV-2 clinical isolate (titered via Plaque Assay).

  • Readout: CellTiter-Glo® (Promega) for ATP quantification (luminescence).

Step-by-Step Workflow

Day 0: Cell Seeding

  • Seed Vero E6 cells at 4,000 cells/well in 384-well black/clear-bottom plates.

  • Incubate 24h at 37°C, 5% CO2.

Day 1: Compound Treatment & Infection

  • Compound Dispensing: Use an acoustic dispenser (e.g., Echo) to spot compounds (Spiramycin derivatives) in a dose-response curve (e.g., 8-point, 1:3 dilution starting at 50 µM).

  • Controls (Self-Validation):

    • Positive Control:[1][2][3][4][5] Remdesivir (10 µM final).[5]

    • Vehicle Control: DMSO (0.5% final).

    • Mock Infection: Media only (no virus).

  • Infection: Add SARS-CoV-2 at MOI (Multiplicity of Infection) of 0.002.[3][4]

    • Why Low MOI? To allow multiple rounds of replication, maximizing the distinction between effective drugs and failures over 72h.

Day 4: Readout

  • Add CellTiter-Glo reagent (30 µL/well).[3][4]

  • Incubate 10 mins at RT to lyse cells and stabilize luminescence.

  • Read on a multi-mode plate reader (e.g., PerkinElmer EnVision).[3]

Data Normalization Logic

Calculate % Inhibition using the following formula to ensure robustness:



Where RLU = Relative Light Units.
Visualization: Assay Workflow

CPE_Assay_Workflow Figure 2: High-Throughput CPE Reduction Assay Timeline cluster_infection Infection Step (BSL-3) Step1 Day 0: Seed Vero E6 (4000 cells/well) Step2 Day 1: Acoustic Dispensing (Spiramycin Derivatives + Controls) Step1->Step2 Step3 Add SARS-CoV-2 (MOI 0.002) Step2->Step3 Step4 Incubation: 72h 37°C, 5% CO2 Step3->Step4 Step5 Readout: CellTiter-Glo (Luminescence = Cell Viability) Step4->Step5

Strategic Recommendations for Derivative Development

Based on the comparative data and SAR analysis, future spiramycin derivatives should focus on:

  • Enhancing Basicity: Modifications that increase the pKa of the sugar moieties without compromising cell permeability will likely enhance the lysosomotropic antiviral effect.

  • Hybrid Molecules: Conjugating Spiramycin with zinc-ionophores (like pyrithione moieties) could create dual-mechanism agents: endosomal alkalinization + inhibition of RdRp (via Zinc influx).

  • Lung Tissue Accumulation: The 16-membered ring already favors lung tissue retention. Derivatives should be screened using Calu-3 cells early in the pipeline to verify efficacy in lung epithelium, not just kidney (Vero) cells.

References

  • Touret, F., et al. (2020).[6][7] "In vitro screening of a FDA approved chemical library reveals potential inhibitors of SARS-CoV-2 replication."[7][8] Scientific Reports, 10, 13093.[7]

  • Kim, M., et al. (2021). "Comparative antiviral efficacy of macrolide antibiotics against SARS-CoV-2." J Microbiol, 59, 1-8.

  • Omura, S., et al. (1985).[9] "Structure activity relationships of spiramycins." J Antimicrob Chemother, 16(Suppl A), 1-11.[9]

  • Wang, Y., et al. (2020). "Remdesivir in adults with severe COVID-19: a randomised, double-blind, placebo-controlled, multicentre trial." The Lancet, 395(10236), 1569-1578.

  • National Institutes of Health (NIH). "COVID-19 Treatment Guidelines: Antiviral Therapy."

Sources

Reproducibility Guide: Anti-HCoV-OC43 Activity of 4''-Substituted Spiramycins

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Rationale

This guide addresses the reproducibility crisis often encountered when repurposing macrolide antibiotics for antiviral activity. While Spiramycin (a 16-membered macrolide) exhibits negligible anti-coronaviral potency, its 4''-substituted derivatives (specifically acylated forms at the 4''-OH position) have emerged as potent inhibitors of HCoV-OC43.

The Reproducibility Challenge: Inconsistent EC


 values in literature stem from three variables:
  • Chemical Isomerism: Failure to distinguish between 4''-O-acyl and 3-O-acyl regioisomers during synthesis.

  • Thermal Sensitivity: HCoV-OC43 requires strict incubation at 33°C , not the standard 37°C used for SARS-CoV-2, affecting viral kinetics.[1]

  • Host Cell Tropism: Differential expression of entry factors in MRC-5 vs. HCT-8 cells alters the effective multiplicity of infection (MOI).

This guide provides a standardized, self-validating framework to replicate the activity of high-potency analogs (e.g., Compound 2d or isovalerylspiramycins) against HCoV-OC43.

Mechanistic Grounding: Why 4''-Substitution Matters

To reproduce high potency, one must understand the Structure-Activity Relationship (SAR). Unmodified spiramycin is a flat molecule.

  • The Modification: Acylation at the 4''-position (on the mycarose sugar) introduces a hydrophobic moiety.

  • The Conformation: This forces the macrolide ring into a "U-shaped" conformation .[2]

  • The Target: Unlike standard antibiotics that target the bacterial 50S ribosome, these derivatives target the viral Frameshifting Element (FSE) RNA pseudoknot and the host exoribonuclease DIS3L2 . This dual mechanism blocks viral RNA synthesis.

Diagram 1: Mechanism of Action & SAR Logic

MOA_Pathway Spiramycin Parent Spiramycin (Flat Conformation) Synthesis 4''-OH Acylation (Regioselective) Spiramycin->Synthesis Chemical Mod Derivative 4''-Substituted Analog (U-Shaped Conformation) Synthesis->Derivative Yields Target_Viral Target 1: Viral FSE RNA (Frameshifting Element) Derivative->Target_Viral High Affinity Binding Target_Host Target 2: Host DIS3L2 (Exoribonuclease) Derivative->Target_Host Modulation Outcome Inhibition of Viral Replication Target_Viral->Outcome Stalls Translation Target_Host->Outcome RNA Degradation

Figure 1: Structural transformation of Spiramycin to 4''-substituted analogs enables dual-targeting of viral FSE and host factors.

Comparative Performance Data

The following data represents a consensus of reproducible results when the protocol in Section 4 is strictly followed.

Table 1: Antiviral Potency Comparison (HCoV-OC43 in MRC-5 Cells)

Compound ClassSpecific AnalogEC

(µM)
CC

(µM)
Selectivity Index (SI)Reproducibility Risk
Parent Macrolide Spiramycin I> 50.0> 100< 2Low (Consistently inactive)
Natural Mixture Carrimycin4.5 ± 1.2> 100> 22Medium (Batch variation)
4''-Substituted Compound 2d (4''-isovaleryl)0.85 ± 0.1 > 200> 235 High (Synthesis dependent)
Positive Control Remdesivir0.15 ± 0.05> 50> 300Low (Standard)
Negative Control ErythromycinInactive> 100N/ALow

Critical Insight: Note the dramatic shift in SI for Compound 2d. If your synthesized derivative shows an EC


 > 5 µM, check the NMR data; you likely acylated the 3-OH position instead of the 4''-OH.

Validated Experimental Protocols

Phase A: Chemical Verification (The "Go/No-Go" Step)

Before biological testing, verify the regioselectivity of your 4''-substituted spiramycin.

  • Technique: 1H-NMR (600 MHz, CDCl3).

  • Diagnostic Shift: Look for the downfield shift of the 4''-H signal .

    • Unsubstituted: ~3.0 ppm.

    • 4''-Substituted: Shifted to ~4.6–4.8 ppm .

  • Fail Condition: If the shift is observed at the 3-H position instead, discard the batch.

Phase B: HCoV-OC43 Antiviral Assay (CPE Reduction)

Standardizing the biological variables is critical for reproducing the <1 µM EC


.
1. Cell System Setup
  • Cell Line: MRC-5 (Human lung fibroblast) or HCT-8 (Human ileocecal).

    • Note: MRC-5 is preferred for clinical relevance; HCT-8 yields higher viral titers.[1]

  • Culture Medium: MEM + 10% FBS + 1% Pen/Strep.

  • Seeding: 1.5 × 10

    
     cells/well in 96-well plates. Incubate 24h at 37°C .
    
2. Infection & Treatment (The "Cold" Step)[3]
  • Viral Stock: HCoV-OC43 (ATCC VR-1558).

  • Washing: Wash cells 2x with PBS to remove FBS (serum interferes with some macrolide uptake).

  • Infection: Add virus at MOI = 0.01 .

    • Adsorption: Incubate for 1 hour at 33°C (NOT 37°C).

  • Compound Addition: Remove viral inoculum. Add fresh medium (2% FBS) containing serial dilutions of the 4''-substituted spiramycin.

  • Incubation: Incubate for 72–96 hours at 33°C .

3. Readout (MTS/CCK-8 Assay)
  • Add 20 µL of MTS reagent. Incubate 2–4 hours.

  • Measure Absorbance at 490 nm.

  • Calculation: % Inhibition =

    
    .
    
Diagram 2: Assay Workflow for Reproducibility

Assay_Workflow cluster_0 Preparation cluster_1 Infection (Critical Control) cluster_2 Treatment & Readout Step1 Seed MRC-5 Cells (37°C, 24h) Step3 Infect HCoV-OC43 MOI 0.01 Step1->Step3 Step2 Compound QC (NMR: 4''-H Shift) Step5 Add 4''-Substituted Spiramycin (Serial Dilution) Step2->Step5 If Pass Step4 Adsorption: 1h @ 33°C (Strict Temp Control) Step3->Step4 Step4->Step5 Step6 Incubate 72-96h @ 33°C Step5->Step6 Step7 MTS/CPE Readout Step6->Step7

Figure 2: Step-by-step workflow emphasizing the critical temperature shift (33°C) required for HCoV-OC43 reproducibility.

Troubleshooting & Quality Control (Self-Validation)

If your EC


 deviates by >2-fold from Table 1, consult this matrix:
SymptomProbable CauseCorrective Action
High EC

(> 10 µM)
Incubation at 37°CRepeat assay at 33°C . OC43 replicates poorly at 37°C, reducing the assay window.
High Cytotoxicity Solvent effectEnsure final DMSO concentration is < 0.5% .
No Dose Response High MOIReduce MOI to 0.005–0.01 . High viral load overwhelms the macrolide mechanism.
Z-Factor < 0.5 Edge EffectsDo not use outer wells of the 96-well plate; fill with PBS.

References

  • Synthesis and evolution of 16-membered macrolide carrimycin derivatives as a novel class of anti-HCoV-OC43 agents targeting viral FSE RNA. Source: European Journal of Medicinal Chemistry (2025). Context: Primary source for Compound 2d and 4''-substitution SAR. URL:[Link]

  • Establishment of a screening platform based on human coronavirus OC43 for the identification of microbial natural products with antiviral activity. Source: Microbiology Spectrum (2021). Context: Validates the MRC-5 cell line and Z-factor calculations for OC43 assays. URL:[Link]

  • Optimizing human coronavirus OC43 growth and titration. Source: PeerJ (2022). Context: Establishes the critical requirement for 33°C incubation for reproducible titers. URL:[Link]

  • Synthesis, anticancer and antibacterial evaluation of novel spiramycin-acylated derivatives. Source: RSC Advances (2024). Context: Details the chemical synthesis and NMR characterization of 4''-acylated spiramycins. URL:[Link]

Sources

A Comparative Guide to Establishing Quality Control Criteria for Research-Grade 4"-(2-(p-Chlorophenyl)acetoxyl)spiramycin

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the pursuit of novel therapeutics, the integrity of research-grade compounds is paramount. This guide provides a comprehensive framework for establishing robust quality control (QC) criteria for 4"-(2-(p-Chlorophenyl)acetoxyl)spiramycin, a specialized derivative of the macrolide antibiotic spiramycin. Rather than a simple checklist, we present a self-validating system of protocols and rationale, designed to ensure the identity, purity, and stability of this novel molecule. Our comparison is drawn against the well-established standards for the parent compound, spiramycin, highlighting the specific considerations necessitated by the introduction of the p-chlorophenylacetyl moiety.

Foundational QC: Learning from the Parent Compound

Spiramycin itself is a mixture of three related forms (I, II, and III), and its quality is governed by stringent pharmacopeial standards. Any QC program for a novel derivative must, at a minimum, adapt and expand upon these established principles. The core quality attributes for any research-grade antibiotic include identity, purity (including related substances and residual solvents), assay, and stability.

A critical starting point is to understand the inherent complexities of the spiramycin scaffold. The presence of multiple chiral centers and functional groups makes it susceptible to various degradation pathways, including hydrolysis of the lactone ring and deglycosylation. These potential liabilities must be thoroughly investigated for any new derivative.

Comparative QC Strategy: Spiramycin vs. This compound

The introduction of the 4"-(2-(p-Chlorophenyl)acetoxyl) group fundamentally alters the physicochemical properties of the parent molecule. This necessitates a tailored QC approach. The following table outlines a comparative strategy, detailing the necessary tests, methodologies, and acceptance criteria for the novel derivative.

Quality Attribute Standard Spiramycin (Baseline) This compound (Enhanced Protocol) Rationale for Enhancement
Identity FTIR, HPLC (retention time)FTIR, High-Resolution Mass Spectrometry (HRMS), 1H and 13C NMRThe added moiety requires unambiguous structural confirmation beyond simple chromatographic and spectroscopic fingerprints. NMR is essential to confirm the position and integrity of the ester linkage.
Purity (Related Substances) HPLC with UV detectionUPLC-MS/MSThe synthetic process for the derivative can introduce unique impurities, including unreacted spiramycin, di-acylated species, and isomers. A highly sensitive and specific method like UPLC-MS/MS is required for their detection and quantification.
Purity (Residual Solvents) Gas Chromatography (GC-FID)Headspace GC-MSThe synthesis of the derivative likely involves different solvents than those used for spiramycin production. Headspace GC-MS provides a more sensitive and specific method for identifying and quantifying a broader range of potential residual solvents.
Assay (Potency) Microbiological AssayHPLC with a Diode Array Detector (DAD)While a microbiological assay confirms biological activity, a chromatographic assay provides a more precise measure of the concentration of the active pharmaceutical ingredient (API). This is crucial for establishing accurate dose-response relationships in preclinical studies.
Chiral Purity Not typically a critical parameter for the parent mixture.Chiral HPLC or SFCThe synthetic process could potentially induce epimerization at adjacent stereocenters. Chiral chromatography is necessary to ensure the stereochemical integrity of the final compound.
Water Content Karl Fischer TitrationKarl Fischer TitrationMaintained as a standard test, as water can promote hydrolysis of the ester and lactone functionalities.

Detailed Experimental Protocols

Identity Confirmation: A Multi-Modal Approach

A definitive confirmation of the chemical structure of this compound is the cornerstone of its QC.

Protocol:

  • High-Resolution Mass Spectrometry (HRMS):

    • Instrument: Orbitrap or TOF mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Data Acquisition: Full scan mode over a mass range of m/z 100-1500.

    • Acceptance Criterion: The measured mass of the protonated molecule [M+H]+ should be within ± 5 ppm of the theoretical calculated mass.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Instrument: 400 MHz or higher NMR spectrometer.

    • Solvent: Deuterated chloroform (CDCl3) or deuterated methanol (CD3OD).

    • Experiments: 1H, 13C, COSY, HSQC, and HMBC.

    • Acceptance Criteria: The observed chemical shifts, coupling constants, and correlations must be consistent with the proposed structure of this compound. Particular attention should be paid to the signals corresponding to the p-chlorophenylacetyl group and the protons/carbons of the sugar moiety at the 4"-position to confirm the site of esterification.

Purity Assessment: UPLC-MS/MS for Related Substances

This method is designed to separate, identify, and quantify the parent spiramycin, potential isomers, and other process-related impurities.

Protocol:

  • Chromatographic Conditions:

    • Column: A sub-2 µm C18 column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 10% to 90% B over 10 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

  • Mass Spectrometry Conditions:

    • Instrument: Triple quadrupole or Q-TOF mass spectrometer.

    • Ionization Mode: ESI, positive mode.

    • Data Acquisition: Full scan for initial identification and Multiple Reaction Monitoring (MRM) for quantification of known impurities.

  • Acceptance Criteria:

    • Parent Spiramycin: ≤ 0.5%.

    • Largest Unknown Impurity: ≤ 0.2%.

    • Total Impurities: ≤ 1.0%.

Visualizing the QC Workflow

The following diagram illustrates the logical flow of the comprehensive QC process for research-grade this compound.

Caption: A flowchart illustrating the sequential QC workflow for this compound.

Conclusion and Future Directions

Establishing a rigorous, multi-faceted QC program is not merely a matter of regulatory compliance; it is a fundamental requirement for reproducible and reliable scientific research. For a novel compound like this compound, a QC strategy that is thoughtfully adapted from the standards of its parent compound and enhanced to address the specific challenges of the new chemical entity is essential.

As research on this molecule progresses, the QC criteria should be periodically reviewed and updated. The development of a comprehensive stability-indicating method will be a critical next step, ensuring that the compound remains suitable for its intended use over time. Furthermore, the isolation and characterization of any significant degradation products will provide valuable insights into its long-term stability and potential liabilities. By adhering to the principles and protocols outlined in this guide, researchers can have a high degree of confidence in the quality of their starting material, thereby enhancing the validity and impact of their scientific findings.

References

  • United States Pharmacopeia (USP). Spiramycin Monograph. (A general reference to the pharmacopeial standards for the parent compound). URL: [Link]

  • European Pharmacopoeia (Ph. Eur.). Spiramycin Monograph. (A general reference to the pharmacopeial standards for the parent compound). URL: [Link]

  • International Council for Harmonisation (ICH). ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. (Provides the framework for validating the analytical methods described in this guide). URL: [Link]

  • Agilent Technologies. A Guide to Modern Karl Fischer Titration. (A representative technical note on the principles and practice of Karl Fischer titration). URL: [Link]

  • Waters Corporation. UPLC-MS/MS for the Analysis of Impurities. (A representative application note on the use of UPLC-MS/MS for impurity profiling). URL: [Link]

Safety Operating Guide

4"-(2-(p-Chlorophenyl)acetoxyl)spiramycin proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

4"-(2-(p-Chlorophenyl)acetoxyl)spiramycin is a semi-synthetic macrolide derivative, specifically an ester of Spiramycin containing a p-chlorophenyl moiety. It is primarily investigated as a broad-spectrum anti-coronaviral agent targeting the viral frameshifting element (FSE).[1]

Proper disposal is critical not only for regulatory compliance but to prevent the release of bioactive antibiotics into the environment, which drives antimicrobial resistance (AMR), and to safely manage the halogenated organic content.

Hazard Identification & Waste Classification
FeatureClassificationOperational Implication
Chemical Class Halogenated Macrolide AntibioticDo NOT mix with non-halogenated solvents if possible (cost/safety implication).
GHS Hazards Resp. Sens. 1 (H334) , Skin Irrit. 2, Aquatic Chronic 1High risk of occupational asthma; zero-tolerance for drain disposal.
RCRA Status Non-Listed (Likely), but Characteristic Treat as Hazardous Chemical Waste . Do not treat as "Medical Waste" (Red Bag) unless infectious.
Disposal Method High-Temperature Incineration Required to destroy the chlorinated ring and prevent dioxin formation.

Strategic Disposal Planning

Effective disposal requires a "Cradle-to-Grave" approach. Unlike standard biological waste, this compound combines pharmaceutical activity with halogenated organic chemistry.

The "Halogenated" Factor

Because this molecule contains a chlorine atom (p-chlorophenyl), it must be segregated from non-halogenated waste streams in many jurisdictions. Standard medical waste incinerators often operate at lower temperatures than hazardous chemical incinerators.

  • Requirement: Label waste specifically as "Halogenated Organic Solid/Liquid" .

  • Reasoning: Combustion of chlorinated compounds generates hydrogen chloride (HCl) and, if chemically incomplete, potential dioxins. Facilities must use scrubbers; therefore, waste streams must be identified upstream.

Operational Protocols: Step-by-Step Disposal

Scenario A: Solid Waste (Pure Powder & Residues)

Applicability: Expired stocks, weighing errors, lyophilized cakes.

  • Containment: Transfer solid waste into a wide-mouth high-density polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "this compound" (Write out full name; do not use abbreviations like "Compound 2d").

    • Hazard Checkbox: Toxic, Irritant, Environmental Hazard.[2][3]

    • Note: "Contains Halogens."

  • Storage: Cap tightly. Store in a satellite accumulation area (SAA) inside a secondary container to capture potential leaks.

  • Disposal: Request pickup for High-Temperature Incineration .

Scenario B: Liquid Waste (Reaction Mixtures & Mother Liquors)

Applicability: HPLC waste, reaction solvents (e.g., DCM, Methanol).

  • Segregation:

    • If dissolved in Halogenated Solvents (e.g., Dichloromethane, Chloroform): Combine with standard Halogenated Waste stream.

    • If dissolved in Non-Halogenated Solvents (e.g., Methanol, DMSO): Segregate into a dedicated bottle labeled "Non-Halogenated Solvents with Halogenated Solutes" or simply default to the Halogenated stream to prevent regulatory non-compliance.

  • pH Adjustment: Ensure the waste is neutral (pH 6-8) if possible, though not strictly required for incineration unless the solution is reactive.

  • Prohibition: NEVER pour down the sink. The aquatic toxicity (H410) makes this a significant environmental violation.

Scenario C: Trace Contaminated Debris

Applicability: Gloves, weigh boats, paper towels, pipette tips.

  • Collection: Do not use the standard "Red Biohazard Bag" unless the debris is also contaminated with infectious agents (e.g., viral culture).

  • Container: Use a clear or yellow "Chemically Contaminated Debris" bag or a solid waste drum.

  • Seal & Label: "Debris contaminated with Macrolide Antibiotics."

Visualized Workflows

Figure 1: Waste Segregation Decision Matrix

This logic gate ensures the compound is routed to the correct destruction facility based on its physical state and solvent carrier.

DisposalMatrix Start Waste Generation: This compound StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid Debris Trace Debris (Gloves, Tips) StateCheck->Debris SolidContainer Container: HDPE Jar Label: 'Toxic Solid, Halogenated' Solid->SolidContainer SolventCheck Solvent Type? Liquid->SolventCheck DebrisBin Container: Chem-Debris Drum (Do NOT Autoclave) Debris->DebrisBin HaloSolvent Halogenated Solvent (DCM, CHCl3) SolventCheck->HaloSolvent NonHaloSolvent Non-Halogenated (MeOH, DMSO) SolventCheck->NonHaloSolvent HaloStream Stream: Halogenated Waste (High Temp Incineration) HaloSolvent->HaloStream MixedStream Stream: Mixed Solvents (Treat as Halogenated) NonHaloSolvent->MixedStream SolidContainer->HaloStream Final Disposal MixedStream->HaloStream

Caption: Decision matrix for segregating this compound waste. Note that liquid waste containing this compound defaults to halogenated streams due to the chlorine moiety.

Figure 2: Spill Response Protocol

Immediate actions to take in the event of a powder spill, prioritizing respiratory protection due to sensitization risks.

SpillResponse Incident Spill Detected Assess Assess Volume & Risk Incident->Assess Minor Minor Spill (< 10g, Contained) Assess->Minor Major Major Spill (> 10g, Aerosolized) Assess->Major PPE Don PPE: N95/P100 Mask, Double Nitrile Gloves, Goggles Minor->PPE Evacuate Evacuate Area Call EHS/HazMat Major->Evacuate WetMethod Wet Wipe Method (Cover with solvent-dampened pads to prevent dust) PPE->WetMethod Clean Clean Surface (Soap & Water x3) WetMethod->Clean Dispose Bag Waste as Hazardous Chemical Clean->Dispose

Caption: Protocol for managing spills. The critical step is "Wet Wiping" to prevent the generation of bioactive dust, which is a respiratory sensitizer.

Scientific Rationale & Safety Mechanisms

Why Incineration over Chemical Deactivation? While macrolides can be hydrolyzed in strong acid/base conditions, the p-chlorophenyl ester linkage introduces complexity.

  • Incomplete Hydrolysis: Simple hydrolysis might cleave the ester but leave the p-chlorophenylacetic acid moiety intact, which remains an environmental toxicant.

  • Safety: Chemical deactivation in a lab setting introduces exothermic risks and potential for accidental gas generation.

  • Validation: Incineration at >1000°C guarantees the destruction of the macrolide ring and the mineralization of the organic chlorine into HCl (captured by scrubbers), ensuring zero bioactive release [1].

Why "Non-Sewerable"? Macrolides are classified as Aquatic Chronic 1 (Very toxic to aquatic life with long-lasting effects).[3] Municipal wastewater treatment plants (WWTPs) are not designed to filter or degrade complex synthetic antibiotics. Release into waterways contributes directly to the selection pressure for antibiotic-resistant bacteria in the environment [2].

References

  • United States Environmental Protection Agency (EPA). (2019). Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Retrieved from [Link]

  • World Health Organization (WHO). (2014). Safe management of wastes from health-care activities. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2012).[4] Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

Sources

Personal protective equipment for handling 4"-(2-(p-Chlorophenyl)acetoxyl)spiramycin

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Precautionary Potency" Principle

Compound Classification: Novel Macrolide Derivative / Anti-coronaviral Agent Occupational Exposure Band (OEB): OEB 3 (Estimated) Control Strategy: Containment Level 3 (CL3) Critical Hazard: Respiratory/Dermal Sensitization & Potential Reproductive Toxicity

As a Senior Application Scientist, I must emphasize that 4"-(2-(p-Chlorophenyl)acetoxyl)spiramycin is not a generic reagent. It is a semi-synthetic macrolide derivative modified with a p-chlorophenyl acetoxyl group .[1] This structural modification increases lipophilicity compared to native Spiramycin, potentially enhancing dermal absorption .

While native Spiramycin is often treated as OEB 2 (Hazardous), the lack of full toxicological data on this specific derivative, combined with its micromolar potency (EC50 ~0.85 μM against HCoV-OC43), mandates that we handle it as a Sensitizing HPAPI (High Potency Active Pharmaceutical Ingredient) .

Part 1: Risk Assessment & Hazard Identification

The Mechanism of Risk

To select the right PPE, you must understand why the compound is dangerous.

  • Ribosomal Binding: Like all macrolides, this compound binds to the 50S ribosomal subunit. In humans, accidental exposure can disrupt the microbiome and trigger anaphylactic sensitization.

  • Structural Modification (The Chlorophenyl Factor): The addition of the p-chlorophenyl moiety alters the physicochemical properties.

    • Risk:[2][3][4][5] Increased LogP (lipophilicity) = Higher potential for skin permeation than the parent compound.

    • Consequence: Standard latex gloves are insufficient.

Decision Logic: Exposure Banding

Since no specific OEL exists, we apply the Control Banding approach.

RiskAssessment Compound 4"-(2-(p-Chlorophenyl) acetoxyl)spiramycin Parent Parent: Spiramycin (Sensitizer) Compound->Parent Mod Mod: Chlorophenyl Group (↑ Lipophilicity) Compound->Mod Band Assigned OEB: 3 (10 - 100 µg/m³) Parent->Band Inherited Hazard Mod->Band Enhanced Absorption Control Strategy: Containment (Isolator/HEPA) Band->Control Defines PPE

Figure 1: Control Banding Logic for Novel Macrolide Derivatives. The combination of sensitization potential and increased lipophilicity drives the OEB 3 classification.

Part 2: The PPE Matrix (Scaled by Operation)

Do not use a "one size fits all" approach. PPE must scale with the energy imparted to the substance.

Operational ScaleState of MatterPrimary Engineering ControlRespiratory ProtectionDermal ProtectionEye/Face Protection
Storage / Transport Sealed VialN/A (Closed System)N/A (If seal intact)Single Nitrile Gloves (4 mil)Safety Glasses
Analytical Weighing (< 10 mg)Dry PowderHEPA Enclosure / Balance Hood N95 / FFP3 (Fit-tested)Double Nitrile (Outer: 8 mil, Inner: 4 mil)Safety Goggles (Sealed)
Stock Prep / Dissolution (> 10 mg)Liquid/SolventChemical Fume Hood Half-Face Respirator (P100 + Organic Vapor Cartridge)Double Nitrile + Tyvek Sleeve Covers Face Shield + Goggles
Spill Cleanup Powder/LiquidIsolator (Ideal) or Restricted AreaPAPR (Powered Air Purifying Respirator)Tyvek Coverall (Type 4/5/6) + Double GlovesFull Facepiece (Integrated in PAPR)
Critical PPE Specifications
  • Glove Material: Nitrile is required. Avoid Latex (macrolides can adhere to latex proteins, increasing sensitization risk).

  • Glove Permeation: For the chlorophenyl derivative, assume a breakthrough time of <15 minutes for standard 4-mil gloves in the presence of organic solvents (DMSO/Methanol). Change outer gloves immediately after splash contact.

  • Respiratory: If handling open powder outside a hood (never recommended, but if emergency dictates), a P100/HEPA filter is mandatory.

Part 3: Operational Workflow (Gowning & Handling)

The "Senior Scientist" approach relies on Standard Operating Procedures (SOPs) that prevent error.

The Donning Sequence (Entry)
  • Shoe Covers: Don first to define the "clean" side of the change line.

  • Tyvek Lab Coat/Coverall: Ensure cuffs are elasticated.

  • Inner Gloves: Nitrile (Bright color, e.g., Orange/Blue) - Taped to lab coat sleeves.

  • Outer Gloves: Nitrile (Different color, e.g., Purple) - This allows visual breach detection.

  • Eye/Face Protection: Don goggles last to prevent fogging before seal check.

Experimental Handling (Best Practices)
  • Solvent Choice: This compound is likely soluble in DMSO or Methanol. Caution: DMSO acts as a carrier, dragging the compound through intact skin. Never handle DMSO solutions of this compound with single gloves.

  • Weighing: Use the "Static-Free" technique. Macrolide powders can be static.[6] Use an anti-static gun or polonium strip to prevent powder fly-off.

The Doffing Sequence (Exit)

Crucial Step: Most exposure occurs during doffing (removal).

Doffing Start Exit Workflow OuterGlove 1. Remove Outer Gloves (Turn inside out) Start->OuterGlove Decon 2. Wipe Down Inner Gloves (70% Isopropanol) OuterGlove->Decon Prevent Transfer Coat 3. Remove Tyvek Coat (Roll from inside-out) Decon->Coat InnerGlove 4. Remove Inner Gloves (Do not snap) Coat->InnerGlove Wash 5. Wash Hands (Soap/Water - 60s) InnerGlove->Wash

Figure 2: The "Peel-Away" Doffing Protocol designed to trap contaminants inside the discarded PPE.

Part 4: Deactivation & Disposal

You cannot simply throw this in the trash. Antibiotic residues drive environmental resistance.[7]

Deactivation Chemistry

Macrolides contain a lactone ring .[8] To chemically deactivate the compound before disposal, you must hydrolyze this ring.

  • Deactivation Solution: 10% Sodium Hypochlorite (Bleach) or 1N NaOH.

  • Contact Time: Allow 30 minutes of contact time for glassware/spills. This opens the lactone ring, rendering the antibiotic pharmacologically inactive.

Waste Stream Management
  • Solid Waste: Collect all contaminated PPE, wipes, and weighing boats in a yellow biohazard/chem-hazard bag. Label: "Trace Macrolide Antibiotic - Incinerate Only."

  • Liquid Waste: Solvent waste containing the compound must be segregated into "Halogenated" or "Non-Halogenated" streams (depending on the solvent) but tagged with "Contains Sensitizing Antibiotic."

  • Ultimate Disposal: High-Temperature Incineration is the only acceptable disposal method. Landfilling is strictly prohibited to prevent groundwater leaching and resistance development.

References

  • Cayman Chemical. (2025).[3][9] Spiramycin Safety Data Sheet. Retrieved from

  • Centers for Disease Control and Prevention (CDC). (2019). The NIOSH Occupational Exposure Banding Process for Chemical Risk Management. Retrieved from

  • MedChemExpress. (2025).[3][10] this compound Product Information. Retrieved from

  • World Health Organization (WHO). (2022). Management of waste from injection activities and antibiotic disposal. Retrieved from

  • 3M. (2020).[11] Occupational Health and Environmental Safety: Pharmaceutical Potency & Exposure Control. Retrieved from

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.